methyl 4-[(1R)-1-hydroxyethyl]benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[(1R)-1-hydroxyethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLTAULVFFCNL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
methyl 4-[(1R)-1-hydroxyethyl]benzoate chemical properties
An In-Depth Technical Guide to Methyl 4-[(1R)-1-hydroxyethyl]benzoate: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating a stereodefined secondary alcohol, a methyl ester, and an aromatic ring, makes it a highly versatile chiral building block.[1][2] The precise spatial arrangement of the hydroxyl group in the (R)-configuration is pivotal, as stereochemistry is often a critical determinant of biological activity in pharmaceutical compounds.[2] This guide provides a comprehensive overview of its chemical properties, delves into the nuances of its stereoselective synthesis, and explores its applications as a key intermediate for complex molecular architectures.
Part 1: Physicochemical and Spectroscopic Properties
The physical and chemical identity of a compound is fundamental to its application. The properties of this compound are well-defined, providing the necessary parameters for its use in experimental settings.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][3][4] |
| Molecular Weight | 180.20 g/mol | [1][3][4][5] |
| CAS Number | 129446-47-5 | [1][3] |
| Appearance | Clear colorless to yellow viscous liquid | [6] |
| Boiling Point | 148-152 °C @ 1 mmHg | [4] |
| Refractive Index | 1.5300 to 1.5360 (20°C, 589 nm) | [6] |
| SMILES | CO | [3] |
| InChIKey | KAXLTAULVFFCNL-SSDOTTSWSA-N | [3] |
Spectroscopic Profile
The spectroscopic signature of this compound allows for its unambiguous identification and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted ring will appear as two doublets in the δ 7.0-8.5 ppm region. The methoxy (–OCH₃) protons of the ester will present as a sharp singlet around δ 3.9 ppm. The benzylic proton (–CH(OH)) will be a quartet near δ 4.9 ppm, coupled to the adjacent methyl protons. The methyl protons (–CH₃) of the ethyl group will appear as a doublet around δ 1.5 ppm, coupled to the benzylic proton. The hydroxyl proton (–OH) will show a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon spectrum will display characteristic peaks for the carbonyl carbon of the ester (δ ~167 ppm), the aromatic carbons (δ ~125-145 ppm), the carbon bearing the hydroxyl group (δ ~70 ppm), the methoxy carbon (δ ~52 ppm), and the methyl carbon (δ ~25 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the alcohol group (around 3400 cm⁻¹). A strong, sharp peak for the C=O stretch of the ester will be prominent around 1720 cm⁻¹. C-O stretching bands for the alcohol and ester will appear in the 1300-1100 cm⁻¹ region, and aromatic C-H and C=C stretching will be observed at ~3000-3100 cm⁻¹ and ~1600 cm⁻¹, respectively.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would include a prominent peak at m/z 165, corresponding to the loss of a methyl group (•CH₃), and a peak at m/z 149, corresponding to the loss of the methoxy group (•OCH₃).[5]
Part 2: Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is a classic example of asymmetric catalysis. The primary challenge is to control the three-dimensional outcome of the reaction to produce the desired (R)-enantiomer exclusively. This is achieved through the enantioselective reduction of the prochiral ketone, methyl 4-acetylbenzoate.
The Method of Choice: Asymmetric Ketone Reduction
A prochiral ketone, such as methyl 4-acetylbenzoate, has a planar carbonyl group. A reducing agent can attack from either face of this plane, leading to a racemic mixture of (R) and (S) alcohols in the absence of a chiral influence. To achieve enantioselectivity, a chiral catalyst is employed to create a diastereomeric transition state, lowering the activation energy for attack on one face over the other.[7][8]
Corey-Bakshi-Shibata (CBS) Reduction: A Pillar of Asymmetric Synthesis
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones.[9][10] It employs a chiral oxazaborolidine catalyst, typically derived from the amino acid (S)-proline, and a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃•THF).[9][11][12]
Expertise & Causality: The success of the CBS reduction lies in its predictable stereochemical outcome and high enantiomeric excess (ee), often exceeding 95%.[13] The catalyst forms a rigid, Lewis acidic complex with borane. This complex then coordinates to the ketone in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral framework. This pre-organization ensures that the hydride is delivered to a specific face of the carbonyl, yielding the desired enantiomer.[11]
Catalytic Cycle of the CBS Reduction
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Self-Validating Experimental Protocol: CBS Reduction
This protocol describes a self-validating system for synthesizing the target compound. The trustworthiness of the procedure is confirmed by in-process monitoring and final product analysis to verify both chemical purity and enantiomeric excess.
Objective: To synthesize this compound with high enantiomeric excess (>95% ee).
Materials:
-
Methyl 4-acetylbenzoate
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation (Anhydrous Conditions): All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction must be conducted under an inert atmosphere as water can significantly reduce enantioselectivity.[11]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve methyl 4-acetylbenzoate (1 equivalent) in anhydrous THF.
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add the (R)-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) via syringe.
-
Reductant Addition: Add the borane-THF solution (1.0 equivalents) dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure alcohol.
Validation:
-
Purity Analysis: Confirm the chemical purity and structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Enantiomeric Excess (ee) Determination: Analyze the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H) to separate the (R) and (S) enantiomers and determine the enantiomeric excess.
Part 3: Chemical Reactivity and Applications
This compound serves as a valuable intermediate due to its two distinct functional handles: the chiral secondary alcohol and the methyl ester. This allows for selective chemical modifications.
Reactivity Profile:
-
Secondary Alcohol: The hydroxyl group can undergo oxidation to revert to the ketone, esterification with acyl chlorides or anhydrides, or etherification (e.g., Williamson ether synthesis) to introduce various functionalities.
-
Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to an amide via aminolysis.
This dual reactivity makes it a key starting material in the synthesis of pharmaceuticals and other biologically active molecules. It is a known intermediate for producing phthalides and isocoumarins, which are core structures in a variety of natural products.[14]
Synthetic Utility of this compound
Caption: Reactivity pathways of the core functional groups.
Part 4: Handling, Safety, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Safety and Hazard Information:
| Hazard Category | GHS Statement | Precautionary Measures | Reference(s) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. | [5][15][16][17] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][15][16][17] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [5][15][16][17] |
| Flammability | Combustible Liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [16] |
Handling and Storage Recommendations:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16] Avoid contact with skin and eyes and inhalation of vapors.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[4][16] Room temperature storage is generally acceptable.[4]
Conclusion
This compound is more than just a chemical compound; it is a key enabler in the stereoselective synthesis of complex molecules. Its well-defined properties, coupled with robust and predictable synthetic methods like the CBS reduction, provide researchers with a reliable tool for introducing chirality. Understanding the principles behind its synthesis, its reactivity, and its safe handling allows scientists and drug development professionals to fully leverage its potential in advancing chemical and pharmaceutical research.
References
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Catalysis Science & Technology (RSC Publishing). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Link]
-
Organic Reactions. Enantioselective Reduction of Ketones. [Link]
-
MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
MySkinRecipes. Methyl 4-(1-hydroxyethyl)benzoate. [Link]
-
Matrix Fine Chemicals. METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2. [Link]
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Link]
-
PubChem. This compound. [Link]
-
PubChem. methyl 4-((1S)-1-hydroxyethyl)benzoate. [Link]
-
Alfa Aesar. Material Safety Data Sheet. [Link]
-
MySkinRecipes. Methyl4-[(1s)-1-hydroxyethyl]benzoate. [Link]
-
PrepChem.com. Synthesis of Methyl 4-Acetylbenzoate. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Methyl4-[(1s)-1-hydroxyethyl]benzoate [myskinrecipes.com]
- 3. This compound | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-(1-hydroxyethyl)benzoate [myskinrecipes.com]
- 5. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-(1-hydroxyethyl)benzoate, 90%, tech. 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. METHYL 4-(1-HYDROXYETHYL)BENZOATE | 84851-56-9 [chemicalbook.com]
- 15. Methyl 4-(1-hydroxyethyl)benzoate, 90%, tech. 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. fishersci.ca [fishersci.ca]
- 17. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 4-[(1R)-1-hydroxyethyl]benzoate: Synthesis, Analysis, and Applications in Pharmaceutical Development
Introduction: The Significance of Chiral Building Blocks
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is paramount. Chirality, or the "handedness" of a molecule, often dictates its pharmacological and toxicological profile. As such, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of contemporary medicinal chemistry. Methyl 4-[(1R)-1-hydroxyethyl]benzoate (CAS No. 129446-47-5) stands out as a versatile and valuable chiral building block.[1][2] Its utility lies in the strategic placement of three key functional groups: a chiral secondary alcohol, a methyl ester, and a para-substituted benzene ring. This arrangement allows for a variety of subsequent chemical transformations, making it a sought-after starting material for the synthesis of more complex chiral molecules.[2][3]
This in-depth technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore a robust method for its enantioselective synthesis, detail analytical techniques for its characterization and quality control, and discuss its applications as a key intermediate in pharmaceutical synthesis.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and analysis. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 129446-47-5 | [4] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][4] |
| Molecular Weight | 180.20 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Appearance | Viscous liquid to solid | Varies by purity |
| Solubility | Miscible with organic solvents such as methanol, ethanol, and dichloromethane. Poorly soluble in water. | General chemical knowledge |
| Purity (typical) | >95% | [1] |
Enantioselective Synthesis: A Methodological Deep Dive
The cornerstone of utilizing this compound is its synthesis in high enantiomeric purity. The most efficient and widely adopted strategy is the asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate.[5][6][7] Among the various catalytic systems available for this transformation, ruthenium-based catalysts, particularly those employing chiral diamine ligands, have demonstrated exceptional performance in terms of both yield and enantioselectivity.[8][9][10]
The following protocol details a reliable method for the synthesis of this compound via asymmetric transfer hydrogenation, a technique that is both scalable and amenable to standard laboratory equipment.
Synthesis Workflow Diagram
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Methyl 4-(1-hydroxyethyl)benzoate [myskinrecipes.com]
- 3. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Physical Characteristics of Methyl 4-((R)-1-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-((R)-1-hydroxyethyl)benzoate is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. As a versatile building block, its specific stereochemistry at the benzylic alcohol position is crucial for the synthesis of various biologically active compounds. A thorough understanding of its physical characteristics is paramount for its effective use in research and development, enabling accurate identification, quality control, and the design of subsequent synthetic transformations. This guide provides a comprehensive overview of the key physical and spectroscopic properties of the (R)-enantiomer, underpinned by established analytical methodologies.
Core Physical Properties
A precise understanding of the physical properties of methyl 4-((R)-1-hydroxyethyl)benzoate is fundamental for its handling, purification, and characterization. These properties are not only indicators of purity but also influence the compound's behavior in various chemical and physical processes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Viscous liquid (for the racemic mixture) | Thermo Fisher Scientific[2] |
| Boiling Point | 148-152 °C at 1 mmHg (for the racemic mixture) | ChemicalBook[3] |
| Refractive Index | 1.5300 to 1.5360 (20°C, 589 nm) (for the S-enantiomer) | Thermo Fisher Scientific[2] |
It is important to note that some physical properties, such as boiling point and appearance, are often reported for the racemic mixture or the corresponding (S)-enantiomer due to their more widespread commercial availability. For the pure (R)-enantiomer, these values are expected to be very similar.
Optical Activity: The Defining Characteristic
The defining physical property of a chiral molecule is its ability to rotate the plane of polarized light, a phenomenon known as optical activity. This is quantified by the specific rotation, which is a critical parameter for confirming the enantiomeric purity of methyl 4-((R)-1-hydroxyethyl)benzoate.
The specific rotation is determined using a polarimeter. The measurement is highly dependent on the concentration of the sample, the solvent, the temperature, and the wavelength of the light source (typically the sodium D-line at 589 nm).
Conceptual Workflow for Determining Specific Rotation:
Caption: Workflow for measuring specific rotation.
Spectroscopic Profile
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in methyl 4-((R)-1-hydroxyethyl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, they are crucial for confirming the compound's constitution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For methyl 4-((R)-1-hydroxyethyl)benzoate, the expected signals are:
-
Aromatic protons (4H) appearing as two doublets in the range of δ 7.0-8.5 ppm.
-
A quartet for the methine proton (-CH(OH)-) around δ 4.5-5.5 ppm, coupled to the methyl protons.
-
A singlet for the methyl ester protons (-OCH₃) around δ 3.5-4.0 ppm.
-
A doublet for the methyl protons (-CH₃) of the hydroxyethyl group around δ 1.0-2.0 ppm, coupled to the methine proton.
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Expected chemical shifts would include signals for the carbonyl carbon of the ester, the aromatic carbons, the methine carbon, the methyl ester carbon, and the methyl carbon of the hydroxyethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of methyl 4-((R)-1-hydroxyethyl)benzoate is expected to show characteristic absorption bands:
-
A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
-
A strong C=O stretching band for the ester carbonyl group, around 1700-1730 cm⁻¹.
-
C-O stretching bands for the ester and alcohol groups in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H and C=C stretching bands.
Determination of Enantiomeric Purity
Ensuring the enantiomeric purity of methyl 4-((R)-1-hydroxyethyl)benzoate is critical for its application in stereoselective synthesis. Two primary methods are employed for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. A chiral stationary phase (CSP) is used, which interacts differently with the (R) and (S) enantiomers, leading to different retention times. By comparing the chromatogram of the sample to that of a racemic standard, the enantiomeric excess (% ee) can be accurately determined.
-
NMR Spectroscopy with Chiral Derivatizing Agents: In this method, the chiral alcohol is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers. Unlike enantiomers, diastereomers have different physical properties and, importantly, distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess of the original alcohol.
Logical Flow for Enantiomeric Purity Determination via NMR:
Sources
Spectroscopic Characterization of Methyl 4-(1-hydroxyethyl)benzoate: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data expected for methyl 4-(1-hydroxyethyl)benzoate (C₁₀H₁₂O₃, MW: 180.20 g/mol ).[1][2] As a chiral secondary alcohol and a para-substituted aromatic ester, this compound presents a distinct spectroscopic fingerprint. It serves as a valuable intermediate in the synthesis of pharmaceuticals and cosmetics.[2] This document is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation. We will explore the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing field-proven protocols and a logical framework for structural verification.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to predict the expected signals. Methyl 4-(1-hydroxyethyl)benzoate is comprised of three key regions: the para-substituted benzene ring, the methyl ester group, and the chiral 1-hydroxyethyl side chain. Each of these components will give rise to characteristic signals in the various spectra.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides crucial information about the carbon skeleton of the molecule. We expect a total of 8 distinct signals, as the two pairs of aromatic carbons (C2/C6 and C3/C5) are chemically equivalent due to symmetry.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester) | ~167 |
| Ar-C 4 (ipso to -CH(OH)CH₃) | ~148 |
| Ar-C 1 (ipso to -COOCH₃) | ~130 |
| Ar-C 2/6 | ~130 |
| Ar-C 3/5 | ~126 |
| C H(OH)CH₃ | ~70 |
| -OC H₃ | ~52 |
| -CH(OH)C H₃ | ~25 |
Causality: The carbonyl carbon of the ester is the most deshielded carbon, appearing furthest downfield. The aromatic carbons show distinct shifts based on their substituents. The ipso-carbon attached to the oxygen-bearing side chain (C4) is significantly downfield. The carbon of the chiral center (-CHOH) is found in the typical range for secondary alcohols, while the aliphatic methyl carbons appear far upfield.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on the same spectrometer, switching the probe to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A 45-degree pulse angle and a relaxation delay of 2 seconds are typical.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the FID with a line broadening of 1-2 Hz. Reference the spectrum using the CDCl₃ solvent signal, which appears as a triplet at δ 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The spectrum of methyl 4-(1-hydroxyethyl)benzoate will be dominated by absorptions from the hydroxyl, carbonyl, and C-O bonds, as well as characteristic aromatic signals.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Ester) | ~1720 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1610, 1580, 1500 | Medium-Strong |
| C-O Stretch (Ester & Alcohol) | 1300 - 1000 | Strong |
| C-H Bend (p-disubstituted) | 860 - 800 | Strong |
Causality: The broadness of the O-H stretch is a classic indicator of hydrogen bonding. The C=O stretch of the conjugated ester appears at a characteristic high frequency (~1720 cm⁻¹). The C-O stretches from both the ester and the secondary alcohol will result in strong bands in the fingerprint region. The strong band between 860-800 cm⁻¹ is highly diagnostic for 1,4-disubstitution on a benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of the neat liquid methyl 4-(1-hydroxyethyl)benzoate directly onto the center of the ATR crystal.
-
Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹.
-
Cleaning: Clean the sample from the crystal thoroughly using an appropriate solvent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the structure. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
Observed and Predicted Mass Spectrometry Data
Data obtained from GC-MS analysis indicates key fragments at m/z 165, 149, and 121. [1]
| m/z | Proposed Identity | Formula | Comments |
|---|---|---|---|
| 180 | [M]⁺ | [C₁₀H₁₂O₃]⁺ | Molecular Ion |
| 165 | [M - CH₃]⁺ | [C₉H₉O₃]⁺ | Top Peak . Loss of the methyl group from the ethyl side chain (α-cleavage). |
| 149 | [M - OCH₃]⁺ | [C₉H₉O₂]⁺ | 3rd Highest Peak . Loss of the methoxy radical from the ester. |
| 121 | [C₈H₉O]⁺ | [C₈H₉O]⁺ | 2nd Highest Peak . Likely from subsequent loss of CO from the m/z 149 fragment. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation from cleavage of the ethyl side chain. |
Proposed Fragmentation Pathway
The most abundant fragment (base peak) at m/z 165 is the result of a highly favorable α-cleavage next to the hydroxyl group, expelling a methyl radical to form a stable, resonance-stabilized oxonium ion.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Interface Temperature: Set to 280°C.
-
-
Analysis: Analyze the resulting chromatogram to find the retention time of the compound. Examine the mass spectrum corresponding to that peak and identify the molecular ion and key fragment ions.
Conclusion
The structural confirmation of methyl 4-(1-hydroxyethyl)benzoate is unequivocally achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, confirming the para-substitution pattern and the structure of the side chains. IR spectroscopy verifies the presence of the critical hydroxyl and ester carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure, notably the characteristic loss of a methyl radical to form the base peak at m/z 165. Together, these self-validating datasets provide a comprehensive and trustworthy characterization of the target molecule.
References
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available from: [Link]
-
PubChemLite. Methyl 4-(1-hydroxyethyl)benzoate (C10H12O3). Available from: [Link]
-
Amazon S3. Reduction of Vanillin Isobutyrate: An Infrared Spectroscopy Structure Determination Experiment Supporting Information. Available from: [Link]
-
Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available from: [Link]
-
AIST. Spectral Database for Organic Compounds, SDBS. Available from: [Link]
-
AIST. Spectral Database for Organic Compounds, SDBS. Available from: [Link]
-
PubChem. methyl 4-[(1R)-1-hydroxyethyl]benzoate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Available from: [Link]
-
PubChem. Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Available from: [Link]
-
NIST. Benzoic acid, methyl ester. NIST WebBook. Available from: [Link]
-
Proprep. What does the methyl benzoate IR spectrum reveal?. Available from: [Link]
-
University of Colorado. Methyl Benzoate IR spectrum. Available from: [Link]
-
MySkinRecipes. Methyl 4-(1-hydroxyethyl)benzoate. Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Starting Materials for Chiral Pharmaceutical Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Chirality in Modern Drug Development
In pharmaceutical science, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2] These enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][4] The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of this principle.[5] Consequently, modern drug development overwhelmingly focuses on single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.[6][][8]
This guide provides an in-depth technical exploration of the primary strategies for sourcing and preparing enantiomerically pure starting materials and intermediates, which are the foundational building blocks of chiral active pharmaceutical ingredients (APIs).[1][6][] As a senior application scientist, my objective is not merely to list methods but to provide a causal framework for strategic decision-making in the laboratory and during process scale-up. We will delve into three core approaches: leveraging nature's pre-existing stereocenters via the "chiral pool," creating new stereocenters through "asymmetric synthesis," and separating stereoisomers via "resolution."
Part 1: Strategic Sourcing of Chiral Building Blocks
The initial choice of starting material and synthetic strategy is one of the most critical decisions in the entire drug development pipeline. It dictates the efficiency, cost, and scalability of the final manufacturing process. The three principal pathways to obtain enantiomerically pure intermediates are distinct in their philosophy and application.
The Chiral Pool: Leveraging Nature's Stereochemical Legacy
Chiral pool synthesis is a direct and often economical approach that utilizes readily available, enantiomerically pure natural products as starting materials.[][][11] Nature is the most prolific chiral chemist, providing a vast "collection of abundant enantiopure building blocks."[12]
Core Principle: The inherent chirality of a natural product is preserved and carried through a synthetic sequence to become part of the final target molecule.
-
Common Sources:
-
Amino Acids: L-amino acids are abundant, relatively inexpensive, and provide a rich source of stereocenters.[2][12][13]
-
Carbohydrates (Sugars): Sugars like D-glucose offer multiple, well-defined stereocenters, serving as complex starting scaffolds.[12][13]
-
Terpenes: Compounds like camphor, α-pinene, and verbenone are valuable chiral precursors found in nature.[12][14]
-
Hydroxy Acids: Tartaric and lactic acids are classic examples of readily available chiral starting materials.[15]
-
Causality in Application: This strategy is most powerful when the target molecule's stereochemical architecture closely resembles that of an accessible natural product.[12] It can significantly shorten synthetic routes by providing a pre-made chiral framework, avoiding the need to set stereocenters from scratch.[1] For example, the synthesis of the anticancer drug Paclitaxel (Taxol) is made more efficient by incorporating the terpene verbenone, a member of the chiral pool.[12]
Limitations: The primary constraint of the chiral pool is its finite diversity. If the target molecule's stereochemistry does not map well onto a known natural product, extensive and often inefficient functional group manipulations are required, negating the initial advantage.[16]
Asymmetric Synthesis: The De Novo Creation of Chirality
When a suitable chiral pool starting material is unavailable, chemists must create the desired stereocenter from an achiral (or prochiral) precursor.[3] This is the domain of asymmetric synthesis, a sophisticated and powerful field that has become a cornerstone of modern organic chemistry.[17][18]
Core Principle: An achiral unit in a substrate is converted into a chiral unit in a way that produces unequal amounts of the possible stereoisomers.[18] This is achieved by introducing a chiral influence into the reaction environment.
-
Catalytic Asymmetric Synthesis: This is the most elegant and industrially preferred method.[18] A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. The catalysts are typically chiral coordination complexes where a metal is bound to a chiral ligand.[][][19]
-
Expertise in Action: The choice of ligand is critical, as it creates the chiral environment around the metal center, directing the substrate to react in a specific orientation.[] Privileged ligands like BINAP and Salen have proven effective across a wide range of reactions.[11] Asymmetric hydrogenation is a classic and widely used example of this technology.[][][11][19]
-
-
Chiral Auxiliaries: In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary).[][18] The auxiliary then directs a subsequent stereoselective reaction. After the new stereocenter is created, the auxiliary is removed and can often be recycled.[]
-
Trustworthiness of Protocol: This method is robust because the intermediate formed is a diastereomer, which often allows for chromatographic separation to achieve very high enantiomeric purity before the auxiliary is cleaved.[15]
-
-
Organocatalysis: This sub-field uses small, chiral organic molecules (e.g., derived from amino acids like proline) as catalysts, avoiding the need for metals.[][19] This approach is often considered a "greener" form of catalysis and has seen explosive growth.[20]
Resolution of Racemates: The Separation of Mirror Images
Sometimes, the most straightforward way to synthesize a chiral molecule's carbon skeleton results in a racemic mixture—a 50:50 mixture of both enantiomers.[] Resolution is the process of separating these enantiomers.[21][22]
Core Principle: The two enantiomers are converted into diastereomers, which have different physical properties (e.g., solubility, boiling point) and can therefore be separated by conventional means like crystallization or chromatography.[5][21][22]
-
Classical (Chemical) Resolution: The racemate is reacted with an enantiomerically pure resolving agent (often a chiral acid or base) to form a mixture of diastereomeric salts.[5][22] One of the salts is typically less soluble and crystallizes out, allowing for separation. The resolving agent is then removed to yield the desired pure enantiomer.
-
Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes.[5] An enzyme, often a lipase or esterase, will selectively react with only one enantiomer in the racemic mixture, converting it into a different compound.[][21] The unreacted enantiomer can then be separated from the newly formed product.[21]
-
The 50% Yield Limitation: A key drawback of standard kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%.[21] To overcome this, Dynamic Kinetic Resolution (DKR) is employed. In DKR, a catalyst is added to continuously racemize the "wrong," unreacted enantiomer back into the racemic mixture, allowing the enzyme to theoretically convert 100% of the starting material into the desired single enantiomer product.[21]
-
Part 2: Comparison of Core Strategies & Decision Workflow
The choice between these strategies is a multi-factorial decision based on cost, scalability, existing molecular complexity, and available technology.
Table 1: Strategic Comparison of Chiral Intermediate Sourcing
| Feature | Chiral Pool Synthesis | Asymmetric Synthesis | Resolution of Racemates |
| Starting Material | Enantiopure natural product[12] | Achiral (prochiral) compound[3][20] | Racemic mixture[] |
| Core Advantage | Economical, pre-defined stereocenter[][11] | High versatility, de novo creation[23] | Utilizes simpler, non-chiral synthesis routes |
| Key Limitation | Limited by structural diversity of nature[16] | Requires significant R&D for catalyst/method development | Max 50% yield (for standard KR), generates waste enantiomer[21] |
| Ideal Application | Target molecule closely resembles a cheap, available natural product[12] | Novel chiral structures with no natural counterpart | Racemic synthesis is significantly cheaper/easier than asymmetric routes |
| Industrial Scalability | High, if starting material is abundant | High, especially for catalytic methods[][19] | Moderate to High, but can be atom-inefficient |
Diagram 1: Decision Workflow for Chiral Strategy Selection
Caption: A logical flow for selecting the optimal strategy for obtaining a chiral intermediate.
Part 3: Experimental Protocols & Methodologies
This section provides validated, step-by-step frameworks for key experimental procedures discussed.
Protocol 1: Catalytic Asymmetric Hydrogenation of a Prochiral Ketone
This protocol describes a general procedure for the enantioselective reduction of a ketone to a chiral alcohol using a ruthenium-based catalyst, a method widely employed in industry.[][11]
Objective: To produce an enantiomerically enriched secondary alcohol from a prochiral ketone.
Materials:
-
Prochiral ketone substrate (e.g., acetophenone)
-
Chiral Ruthenium catalyst (e.g., Ru(BINAP)Cl₂)
-
Hydrogen gas (high pressure)
-
Anhydrous solvent (e.g., Methanol)
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure autoclave/reactor
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is scrupulously clean, dry, and free of oxygen.
-
Charging the Reactor: Inside an inert atmosphere glovebox, charge the reactor with the prochiral ketone substrate (1.0 eq) and the chiral ruthenium catalyst (0.001 - 0.01 eq).
-
Solvent Addition: Add the required volume of degassed, anhydrous methanol to dissolve the substrate and catalyst.
-
Sealing and Purging: Seal the reactor securely. Remove it from the glovebox and connect it to a hydrogen line. Purge the reactor headspace with hydrogen gas 3-5 times to remove any residual air.
-
Pressurization and Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar). Begin stirring and heat the reaction to the target temperature (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (after safely depressurizing and re-purging) and analyzing them by GC or HPLC to check for substrate conversion.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting chiral alcohol product via flash column chromatography or distillation.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC (see Protocol 3).
Diagram 2: Asymmetric Catalysis Workflow
Caption: The catalytic cycle of an enantioselective reaction.
Protocol 2: Lipase-Mediated Enzymatic Kinetic Resolution of a Racemic Alcohol
This protocol outlines a typical procedure for separating a racemic secondary alcohol using a lipase to selectively acylate one enantiomer.[21][24]
Objective: To separate a racemic alcohol into one enantiopure alcohol and one enantiopure ester.
Materials:
-
Racemic alcohol (e.g., 1-phenylethanol)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, "Novozym 435")
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., Toluene or Heptane)
-
Orbital shaker with temperature control
Procedure:
-
Reaction Setup: To a flask, add the racemic alcohol (1.0 eq), the organic solvent, and the acylating agent (0.5-0.6 eq). Causality Note: Using a slight excess of the alcohol ensures the reaction stops near 50% conversion, maximizing the ee of both components.
-
Enzyme Addition: Add the immobilized lipase (typically 1-10% by weight of the substrate).
-
Incubation: Place the flask on an orbital shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitoring Conversion: Monitor the reaction progress by taking small aliquots and analyzing by GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible.
-
Reaction Quench: Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: The reaction mixture now contains the unreacted (S)-alcohol and the newly formed (R)-ester. These have different chemical properties and can be readily separated by standard flash column chromatography.
-
Hydrolysis (Optional): If the (R)-alcohol is the desired product, the separated (R)-ester can be hydrolyzed (e.g., using NaOH in methanol) to yield the (R)-alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the starting alcohol and the product alcohol using chiral HPLC or SFC.
Part 4: Purification and Analysis of Enantiomeric Purity
Synthesizing a chiral intermediate is only half the battle; confirming its enantiomeric purity and purifying it to pharmaceutical standards is equally critical. Chiral chromatography is the definitive tool for this purpose.[][26]
High-Performance Liquid Chromatography (HPLC) vs. Supercritical Fluid Chromatography (SFC)
Both HPLC and SFC are workhorse techniques for chiral separations, relying on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate over time.[] However, SFC has emerged as a powerful and often preferred alternative to traditional normal-phase HPLC.[][27]
Table 2: Comparison of Chiral HPLC and Chiral SFC
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC |
| Mobile Phase | Organic solvents (e.g., Hexane/Isopropanol)[] | Supercritical CO₂ with organic co-solvents (e.g., Methanol)[] |
| Analysis Speed | Slower | Faster due to low viscosity of scCO₂[][27] |
| Solvent Consumption | High | Significantly lower, "greener" technique[][27] |
| Operating Pressure | Moderate | High |
| Purification Post-Processing | Requires evaporation of large solvent volumes | Faster dry-down times as CO₂ evaporates upon depressurization[27] |
| Separation Efficiency | High | Often provides higher efficiency and better resolution[28] |
Protocol 3: Chiral SFC Method Development for Enantiomeric Excess (ee) Analysis
Objective: To develop a reliable SFC method to separate and quantify the enantiomers of a chiral intermediate.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or MS detector
-
A selection of chiral stationary phase (CSP) columns (e.g., polysaccharide-based columns like Chiralcel OD, OJ)
Procedure:
-
Initial Screening:
-
Dissolve a small amount of the racemic standard of the intermediate in a suitable solvent.
-
Install a primary screening column (e.g., Chiralcel OD-H).
-
Run a generic screening gradient: 5% to 40% Methanol (co-solvent) in CO₂ over 5-10 minutes.
-
Observe the chromatogram. Look for any sign of peak splitting or separation.
-
-
Co-solvent Optimization: If partial separation is observed, screen different co-solvents (e.g., Ethanol, Isopropanol) using the same gradient to see if resolution improves.
-
Additive Screening: If the compound is acidic or basic, add a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) to the co-solvent. This can dramatically improve peak shape and resolution.[28]
-
Isocratic Optimization: Once the best column/co-solvent/additive combination is found, convert the gradient method to an isocratic one. Run the sample at the co-solvent percentage where the best separation was observed in the gradient run. Adjust the percentage to optimize the resolution (Rs > 1.5 is desired) and run time.
-
Validation: Once a baseline separation is achieved, inject the enantiomerically enriched sample produced from your synthesis.
-
Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Conclusion: An Integrated Approach to Chiral Synthesis
The synthesis of chiral pharmaceutical intermediates is a discipline of precision and strategic foresight. There is no single "best" method; the optimal path is determined by a careful analysis of the target molecule, available resources, and scalability requirements. The chiral pool offers an elegant shortcut when nature provides a suitable starting point. Asymmetric catalysis represents the pinnacle of synthetic efficiency for creating novel structures. Resolution, particularly dynamic kinetic resolution, provides a powerful tool for leveraging simpler racemic syntheses. By mastering these core strategies and the analytical techniques required to validate them, researchers and drug development professionals can navigate the complexities of stereochemistry to efficiently and safely deliver the next generation of chiral therapeutics.
References
-
Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO - PharmaCompass.com . PharmaCompass.com. Available at: [Link]
-
Recent advances in enzymatic and chemical deracemisation of racemic compounds . (2013). Available at: [Link]
-
Resolution of Racemic Mixtures . OrgoSolver. Available at: [Link]
-
Catalytic Methods in Asymmetric Synthesis: Advanced Materials, Techniques, and Applications . Wiley. Available at: [Link]
-
Asymmetric Synthesis in Industry: From Lab to Market . (2024). Chiralpedia. Available at: [Link]
-
Concise Introduction to Asymmetric Synthesis . chem.iitb.ac.in. Available at: [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality . (2021). PubMed Central. Available at: [Link]
- Methods of enzymatically separating stereoisomers of a racemic mixture of a reactive ester. (1994). Google Patents.
-
Resolution of racemic mixture . (2016). Slideshare. Available at: [Link]
-
Asymmetric Synthesis . Genesis Drug Discovery & Development. Available at: [Link]
-
Asymmetric Synthesis: The Critical Role of Chiral Intermediates . (2024). Available at: [Link]
-
The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis . (2024). Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis . (2024). Frontiers in Chemistry. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules . (2012). Available at: [Link]
-
Asymmetric Synthesis . Available at: [Link]
-
Enantioselective synthesis . Wikipedia. Available at: [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates . (2021). RSC Publishing. Available at: [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers . (2024). MDPI. Available at: [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 . Shimadzu. Available at: [Link]
-
Chiral pool . Wikipedia. Available at: [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals . (2021). Technology Networks. Available at: [Link]
-
Analysis of chiral compounds using supercritical fluid chromatography . (2024). European Pharmaceutical Review. Available at: [Link]
-
Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction . (2025). MDPI. Available at: [Link]
-
Natural Products as Inspiration for the Development of Asymmetric Catalysis . (2010). PubMed Central. Available at: [Link]
-
9.1 Introduction to Industrial Applications of Asymmetric Synthesis . (2012). ResearchGate. Available at: [Link]
-
Camphor: a chiral starting material in natural product synthesis . (1985). PubMed. Available at: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery . (2006). PubMed Central. Available at: [Link]
-
Asymmetric synthesis . CUTM Courseware. Available at: [Link]
-
Asymmetric synthesis using chiral-encoded metal . (2016). PubMed Central. Available at: [Link]
-
Natural Product Total Synthesis . ACS Publications. Available at: [Link]
-
Asymmetric-Synthesis . Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 5. orgosolver.com [orgosolver.com]
- 6. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 8. researchgate.net [researchgate.net]
- 11. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 12. Chiral pool - Wikipedia [en.wikipedia.org]
- 13. Chiral compounds – abcr Gute Chemie [abcr.com]
- 14. Camphor: a chiral starting material in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 17. nbinno.com [nbinno.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO [pharmacompass.com]
- 20. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 21. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 22. Resolution of racemic mixture | PPTX [slideshare.net]
- 23. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers [mdpi.com]
- 26. shimadzu.com [shimadzu.com]
- 27. chromatographytoday.com [chromatographytoday.com]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
The Synthesis of Enantiopure Alcohols: A Technical Guide to the Asymmetric Reduction of Methyl 4-Acetylbenzoate
Abstract
This technical guide provides an in-depth analysis of methodologies for the asymmetric reduction of methyl 4-acetylbenzoate, a key prochiral ketone, to its corresponding chiral alcohol, methyl 4-(1-hydroxyethyl)benzoate. Chiral alcohols are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), where specific stereoisomers are often responsible for the desired therapeutic effects. This document offers a comparative overview of three leading catalytic strategies: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction. By examining the mechanistic underpinnings, operational parameters, and performance metrics of each, this guide serves as a critical resource for researchers, chemists, and process development professionals in selecting and implementing the optimal synthetic route for their specific needs. Detailed, field-tested protocols and a comparative data summary are provided to facilitate practical application and decision-making.
Introduction: The Imperative of Chirality in Drug Development
The stereochemical configuration of a molecule can profoundly influence its pharmacological activity. For many APIs, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical development.[1] Chiral secondary alcohols are particularly valuable building blocks in this endeavor.
Methyl 4-acetylbenzoate serves as an excellent model substrate for the synthesis of such chiral intermediates. Its structure, featuring an aromatic ketone susceptible to asymmetric reduction and an ester moiety, allows for further synthetic elaboration. The successful enantioselective reduction to either (R)- or (S)-methyl 4-(1-hydroxyethyl)benzoate opens pathways to a diverse range of complex chiral molecules.[2][3][4] This guide explores the practical application of premier catalytic technologies to achieve this critical transformation with high fidelity.
Comparative Analysis of Leading Asymmetric Reduction Methodologies
The choice of a synthetic method for asymmetric ketone reduction is a critical decision, balancing factors such as enantioselectivity, yield, substrate compatibility, cost, and scalability. Here, we compare three of the most powerful and widely adopted techniques.
Data Presentation: Performance Comparison
The following table summarizes typical performance data for the asymmetric reduction of aromatic ketones using Noyori, CBS, and biocatalytic methods. While specific results for methyl 4-acetylbenzoate may vary, this data provides a reliable benchmark for comparison.
| Methodology | Catalyst/Enzyme | Typical Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Limitations |
| Noyori Asymmetric Hydrogenation | Ru(II)-BINAP-diamine complex | Aromatic Ketones | >95 | >99 | High turnover numbers, excellent enantioselectivity, broad substrate scope.[5][6] | Requires high-pressure hydrogen gas, catalyst can be sensitive to air and moisture. |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Aromatic & Aliphatic Ketones | 90-98 | >95 | High enantioselectivity, predictable stereochemistry, mild reaction conditions.[1][7] | Stoichiometric use of borane reagents, requires anhydrous conditions.[7] |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Aromatic & Aliphatic Ketones | >90 | >99 | Extremely high enantioselectivity, mild aqueous conditions, environmentally benign.[8][9] | Substrate scope can be enzyme-dependent, potential for substrate/product inhibition. |
Methodologies and Experimental Protocols
This section provides a detailed examination of each reduction strategy, including the underlying mechanistic principles and step-by-step experimental protocols tailored for the asymmetric reduction of methyl 4-acetylbenzoate.
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryoji Noyori, this method utilizes ruthenium catalysts bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine.[5] The reaction is renowned for its exceptional efficiency and enantioselectivity in the hydrogenation of a wide array of ketones.[6][10]
Causality of Experimental Choices
The efficacy of the Noyori hydrogenation hinges on a "metal-ligand bifunctional" mechanism. The ruthenium center, the amine ligand, and the hydrogen molecule work in concert to reduce the ketone. The chiral scaffolding provided by the BINAP and diamine ligands creates a highly asymmetric environment, forcing the substrate to approach the catalyst from a specific direction, thus dictating the stereochemical outcome of the hydride transfer. The use of a base, such as potassium tert-butoxide, is crucial for the generation of the active catalytic species.
Experimental Protocol: Asymmetric Hydrogenation of Methyl 4-Acetylbenzoate
Materials:
-
[RuCl₂((S)-BINAP)]₂((S,S)-DPEN) (or the corresponding (R,R) enantiomer for the opposite product)
-
Methyl 4-acetylbenzoate
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or Parr hydrogenator
Procedure:
-
In a nitrogen-filled glovebox, charge a glass liner for the autoclave with the Ru-catalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).
-
Add anhydrous isopropanol to dissolve the catalyst.
-
Add methyl 4-acetylbenzoate to the solution.
-
In a separate vial, prepare a solution of potassium tert-butoxide in isopropanol and add it to the reaction mixture.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave several times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 8 atm) with hydrogen.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting methyl 4-(1-hydroxyethyl)benzoate by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Visualization of the Noyori Hydrogenation Workflow
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and reliable method for the enantioselective reduction of ketones, employing a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF).[5][11] The predictability of the stereochemical outcome is a key feature of this reaction.[7][12]
Causality of Experimental Choices
The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane.[13] The nitrogen atom of the catalyst coordinates to the borane, enhancing its hydridic character. Simultaneously, the endocyclic boron atom of the catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This ternary complex adopts a rigid, chair-like six-membered transition state, where the hydride is delivered to one face of the ketone, dictated by the minimization of steric interactions between the substituents on the ketone and the catalyst.[5][13] The use of anhydrous conditions is critical, as water can hydrolyze the borane reagents and the catalyst.[7]
Experimental Protocol: CBS Reduction of Methyl 4-Acetylbenzoate
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Methyl 4-acetylbenzoate
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents) to a flame-dried flask containing anhydrous THF.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of methyl 4-acetylbenzoate (1 equivalent) in anhydrous THF to the catalyst solution.
-
To this mixture, add the borane-THF complex (e.g., 0.6 equivalents) dropwise over a period of 1-2 hours using a syringe pump to maintain a low concentration of free borane.
-
Stir the reaction at -78°C for several hours, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78°C.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add methanol to the residue, followed by 1 M HCl, and stir for 1 hour to hydrolyze the borate esters.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography and determine the yield and enantiomeric excess.
Visualization of the CBS Reduction Mechanism
Caption: Catalytic cycle of the CBS Reduction.
Biocatalytic (Enzymatic) Reduction
Biocatalysis has emerged as a powerful and sustainable alternative for asymmetric synthesis.[8] Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are enzymes that catalyze the reduction of ketones to alcohols with exceptional levels of stereoselectivity.[9][14]
Causality of Experimental Choices
The high selectivity of ADHs stems from the precisely defined three-dimensional structure of their active site, which binds the substrate in a specific orientation for hydride transfer from a cofactor, typically NADPH or NADH. The reaction is usually performed in an aqueous buffer at or near physiological pH and temperature, making it an environmentally friendly process. A cofactor regeneration system is essential for a cost-effective process. This is often achieved by using a sacrificial co-substrate (like isopropanol or glucose) and a corresponding dehydrogenase (e.g., glucose dehydrogenase).[1] The choice of the specific ADH is critical, as different enzymes can exhibit different substrate specificities and stereopreferences (producing either the (R)- or (S)-alcohol). For instance, ADHs from Rhodococcus ruber are known to be robust and effective for a range of aromatic ketones.[15][16]
Experimental Protocol: Enzymatic Reduction of Methyl 4-Acetylbenzoate
Materials:
-
Alcohol Dehydrogenase (e.g., from Rhodococcus ruber or a commercially available KRED kit)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH)
-
Methyl 4-acetylbenzoate
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
To the buffer, add D-glucose, the nicotinamide cofactor (NADP⁺ or NAD⁺), and the glucose dehydrogenase for cofactor regeneration.
-
Add the alcohol dehydrogenase to the mixture and stir gently to dissolve.
-
Add methyl 4-acetylbenzoate (a co-solvent like DMSO may be used in small amounts if solubility is an issue).
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH, with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion (typically 24 hours), quench the reaction by adding a water-immiscible organic solvent.
-
Separate the organic layer, and extract the aqueous layer multiple times with the same solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Determine the yield and enantiomeric excess.
Visualization of the Biocatalytic Reduction System
Caption: Coupled-enzyme system for biocatalytic reduction.
Conclusion
The asymmetric reduction of methyl 4-acetylbenzoate to its chiral alcohol is a pivotal transformation for the synthesis of complex, high-value molecules in the pharmaceutical industry. This guide has detailed three premier catalytic methodologies—Noyori Asymmetric Hydrogenation, CBS Reduction, and Biocatalytic Reduction—each presenting a unique set of advantages and operational considerations.
-
Noyori Asymmetric Hydrogenation offers unparalleled efficiency and broad applicability, making it a powerful tool for large-scale synthesis, albeit with the requirement of specialized high-pressure equipment.
-
CBS Reduction provides a highly predictable and selective method that is operationally simpler for lab-scale synthesis, though it relies on stoichiometric borane reagents.
-
Biocatalytic Reduction represents the pinnacle of enantioselectivity and sustainability, operating under mild, environmentally benign conditions. The ever-expanding library of commercially available enzymes continues to broaden the applicability of this green technology.
The selection of the most appropriate method will ultimately be dictated by the specific requirements of the project, including scale, cost, available equipment, and desired enantiomer. By understanding the fundamental principles and practical protocols outlined herein, researchers and drug development professionals are better equipped to navigate these choices and successfully synthesize the chiral building blocks essential for the next generation of medicines.
References
-
BenchChem Technical Support Team. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. BenchChem.[1]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link][11]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from a relevant chemical database.[13]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73.[6]
-
Wikipedia contributors. (2023). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia.[7]
-
Grokipedia. (n.d.). CBS catalyst. Retrieved from a relevant chemical database.[12]
-
BenchChem. (2025). Application Notes and Protocols: BINAP-Catalyzed Asymmetric Hydrogenation.[17]
-
ResearchGate. (2025). Enantioselective microbial reduction of substituted acetophenone.[8]
-
ResearchGate. (2025). Kinetic characterization of Rhodococcus ruber DSM 44541 alcohol dehydrogenase A.[15]
-
Karabec, M., et al. (2010). Structural insights into substrate specificity and solvent tolerance in alcohol dehydrogenase ADH-'A' from Rhodococcus ruber DSM 44541. Chemical Communications, 46(38), 7124-7126.[16]
-
PubMed. (2025). Atroposelective biocatalysis employing alcohol dehydrogenases.[18]
-
Morris, R. H. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(15), 6333-6352.[10]
-
Taber, D. F. (2004). Biocatalytic Asymmetric Hydrogen Transfer. Organic Chemistry Highlights.[9]
-
Straeter, N., & Breit, B. (2006). Enzyme-catalyzed regio- and enantioselective ketone reductions. Topics in Current Chemistry, 266, 1-34.[14]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link][6]
-
Karabec, M., et al. (2010). Structure of ADH-A from Rhodococcus ruber. RCSB PDB.[19]
-
Grischek, B., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports, 13(1), 17358.[20]
-
Takaya, H., et al. (1992). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM(II) COMPLEXES. Organic Syntheses, 71, 1.[21]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.[22]
-
ResearchGate. (n.d.). Comparative Study in the Asymmetric Reduction of Aromatic Ketones by Celeriac and Baker's Yeast.[23]
-
Chadha, A., & Manohar, M. (2005). Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate Candida Tropicalis PBR-2 MTCC 5158. Biotechnology Progress, 21(5), 1474-1478.[24]
-
California State University, Stanislaus. (n.d.). Preparation of Methyl Benzoate.[25]
-
PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate.[2]
-
Janeczko, T., et al. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. Applied Microbiology and Biotechnology, 98(22), 9317-9327.[26]
-
Contini, A., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules, 23(8), 1878.[27]
-
Voss, M., et al. (2013). Induced axial chirality in biocatalytic asymmetric ketone reduction. Angewandte Chemie International Edition, 52(8), 2279-2283.[28]
-
NPTEL. (n.d.). Module 6 Hydrogenation Reactions.[29]
-
Edegger, K., et al. (2006). Candida tenuis xylose reductase catalysed reduction of acetophenones: the effect of ring-substituents on catalytic efficiency. Journal of Molecular Catalysis B: Enzymatic, 39(1-4), 133-138.[30]
-
Kuwano, R. (2008). CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. Heterocycles, 76(2), 909.
-
PubChem. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate.[3]
-
Lee, H., et al. (2017). Characterization of the newly isolated ω-oxidizing yeast Candida sorbophila DS02 and its potential applications in long-chain dicarboxylic acid production. Applied Microbiology and Biotechnology, 101(16), 6333-6342.[31]
-
PubChem. (n.d.). methyl 4-((1S)-1-hydroxyethyl)benzoate.[4]
-
PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate.[32]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalytic Asymmetric Hydrogen Transfer [organic-chemistry.org]
- 10. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural insights into substrate specificity and solvent tolerance in alcohol dehydrogenase ADH-‘A’ from Rhodococcus ruber DSM 44541 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Atroposelective biocatalysis employing alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rcsb.org [rcsb.org]
- 20. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. researchgate.net [researchgate.net]
- 24. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 26. Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Induced axial chirality in biocatalytic asymmetric ketone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. archive.nptel.ac.in [archive.nptel.ac.in]
- 30. Candida tenuis xylose reductase catalysed reduction of acetophenones: the effect of ring-substituents on catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Characterization of the newly isolated ω-oxidizing yeast Candida sorbophila DS02 and its potential applications in long-chain dicarboxylic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Chiral Building Blocks for Drug Development
Executive Summary
The three-dimensional structure of a molecule is a critical determinant of its biological function. In drug discovery, the chirality of a therapeutic agent can mean the difference between a potent medicine and an inactive or even harmful substance.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the principal strategies for discovering and synthesizing enantiomerically pure chiral building blocks. We will explore the causality behind strategic choices, from leveraging nature's pre-existing stereocenters via the chiral pool to the de novo creation of chirality through powerful asymmetric catalytic methods. Furthermore, this guide details the essential analytical techniques required to verify enantiomeric purity, ensuring the integrity and safety of drug candidates. Our focus remains on the practical application and underlying principles that govern modern stereoselective synthesis.
Chapter 1: The Imperative of Chirality in Pharmaceutical Sciences
Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exist in a specific stereochemical form.[3] This biological homochirality dictates that enzymes and receptors will interact differently with the two enantiomers of a chiral drug molecule.[1][2] One enantiomer, the eutomer, is responsible for the desired therapeutic effect, while its mirror image, the distomer, may be less active, inactive, or cause undesirable side effects.[4]
The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in drug design.[1] Consequently, regulatory bodies like the FDA mandate the evaluation of each enantiomer in a chiral drug, making the synthesis of single-enantiomer compounds a fundamental requirement in the pharmaceutical industry.[3] More than half of all drugs on the market are chiral compounds, underscoring the necessity for robust and efficient methods to access these enantiomerically pure building blocks.[2]
Chapter 2: Strategic Pathways to Enantiopure Building Blocks
The selection of a synthetic strategy for a chiral target is a critical decision driven by factors such as the availability of starting materials, the complexity of the target molecule, scalability, and cost. The following diagram outlines a general decision-making workflow for accessing a target chiral molecule.
Caption: Decision workflow for selecting a chiral synthesis strategy.
Leveraging Nature's Chirality: The Chiral Pool
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[5] This strategy is highly attractive because it incorporates pre-existing stereocenters into the target molecule, bypassing the need to create them.[5][6]
-
Common Chiral Pool Sources:
-
Causality Behind the Choice: This strategy is often the most time- and cost-efficient path to an enantiomerically pure product, especially for complex molecules where a key stereocenter is already present in a natural product.[5][10] The primary consideration is identifying a chiral pool molecule that contains a significant portion of the target's carbon skeleton and the correct absolute stereochemistry.
Creating Chirality: Asymmetric Synthesis
When a suitable chiral pool starting material is not available, chemists must create new stereocenters from achiral or prochiral precursors. This is the domain of asymmetric synthesis.[10]
This is the most powerful and efficient method for creating chiral molecules. It employs a small, substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[11][12] The catalyst creates a chiral environment for the reaction, lowering the activation energy for the formation of one enantiomer over the other.[10]
-
Transition Metal Catalysis: This approach uses a central transition metal (e.g., Rhodium, Ruthenium, Palladium) coordinated to chiral ligands.[11] The ligands' stereochemistry dictates the spatial arrangement of the reactants around the metal center, thereby controlling the stereochemical outcome of the reaction.[13] Asymmetric hydrogenation and epoxidation are classic examples that have had a profound industrial impact.[11][14][15]
-
Organocatalysis: This method utilizes small, metal-free chiral organic molecules (e.g., proline and its derivatives) as catalysts.[11][13] Organocatalysis has gained prominence due to the lower toxicity, stability, and ready availability of the catalysts compared to many metal-based systems.
-
Biocatalysis: This strategy employs enzymes, nature's own catalysts, to perform highly selective asymmetric transformations.[10][16] Enzymes like lipases, proteases, and ketoreductases operate under mild conditions (pH, temperature) and often exhibit near-perfect enantioselectivity.[16]
| Strategy Comparison | Atom Economy | Scalability | Catalyst Cost | Selectivity |
| Transition Metal Cat. | Excellent | Excellent | Variable (High) | Very High |
| Organocatalysis | Excellent | Excellent | Low to Moderate | High to Very High |
| Biocatalysis | Excellent | Good to Excellent | Low to Moderate | Often >99% ee |
Caption: Comparison of major asymmetric catalysis strategies.
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material.[6][10] It directs the stereochemical course of a subsequent reaction, creating a new chiral center with a specific configuration relative to the auxiliary.[6] After the reaction, the auxiliary is cleaved and can often be recycled.
Caption: General workflow for chiral auxiliary-mediated synthesis.
-
Causality Behind the Choice: While less atom-economical than catalysis due to its stoichiometric nature, the use of auxiliaries is extremely reliable and well-studied.[10] The resulting products are diastereomers, which have different physical properties and can be easily separated by standard techniques like column chromatography or crystallization, providing a robust method for ensuring purity.[10]
Separating Enantiomers: Resolution of Racemates
This approach begins with a standard, non-stereoselective synthesis to produce a racemic mixture (a 50:50 mixture of both enantiomers). The enantiomers are then separated.
-
Kinetic Resolution: This technique relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst.[15] One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.[15]
-
Self-Validation and Limitations: A key drawback of standard kinetic resolution is a theoretical maximum yield of 50% for the recovered, unreacted enantiomer.[17] This trade-off between conversion and enantiomeric excess is a critical experimental consideration. This limitation can be overcome by Dynamic Kinetic Resolution (DKR) , where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired product enantiomer.[17]
-
-
Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative method for separating enantiomers.[18][19] This technique will be explored further in Chapter 3.
Chapter 3: Analytical Verification and Quality Control
The synthesis of a chiral building block is incomplete without rigorous analytical validation of its enantiomeric purity. The most common measure is enantiomeric excess (ee) , which quantifies the degree to which one enantiomer is present in excess of the other.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold-standard technique for separating and quantifying enantiomers.[19] The separation is achieved using a column packed with a Chiral Stationary Phase (CSP).[18][19] The enantiomers in the racemic mixture interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes.[18] The difference in the stability of these complexes leads to different retention times, resulting in their separation.
-
Common CSP Types:
-
Select a Column: Based on the functional groups of the analyte, choose a set of 3-4 appropriate CSPs (e.g., polysaccharide-based columns for general screening).
-
Initial Screening (Normal Phase):
-
Mobile Phase: Start with a mixture of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte absorbs.
-
Injection: Inject the racemic standard.
-
-
Optimization:
-
If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., IPA, Ethanol).
-
If peaks are broad, consider adding a small amount of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid for acidic analytes, 0.1% Diethylamine for basic analytes) to improve peak shape.
-
-
Confirmation: Once baseline separation is achieved, inject the synthesized, enantiomerically enriched sample.
-
Quantification: Calculate the enantiomeric excess using the peak areas (A1 and A2) from the chromatogram:
-
% ee = (|A1 - A2| / (A1 + A2)) * 100
-
NMR Spectroscopy for Enantiomeric Purity
Standard NMR spectroscopy cannot distinguish between enantiomers because they have identical physical properties in an achiral environment.[21] To use NMR, the enantiomers must be converted into diastereomers, which have distinct NMR spectra.[21]
-
Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that reacts covalently with the analyte to form a pair of diastereomers.[21][22][23] For example, Mosher's acid (MTPA) is a classic CDA used for chiral alcohols and amines. The resulting diastereomeric esters or amides will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for integration and calculation of the ee.[23]
-
Chiral Solvating Agents (CSAs): A CSA is a chiral compound that forms weak, non-covalent diastereomeric complexes with the analyte.[22][24] This interaction is sufficient to induce small chemical shift differences between the signals of the two enantiomers in the NMR spectrum. This method is advantageous as it is non-destructive and does not require a chemical reaction.[24]
-
Reaction: In an NMR tube, dissolve a known quantity of the chiral analyte (e.g., a chiral alcohol, ~5 mg) in a suitable deuterated solvent (e.g., 0.7 mL CDCl₃).
-
Add CDA: Add a slight excess (>1.1 equivalents) of an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) along with a non-nucleophilic base (e.g., pyridine) to catalyze the reaction and scavenge the HCl byproduct.
-
Acquire Spectrum: Allow the reaction to proceed to completion (monitor by TLC or a quick ¹H NMR). Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a well-resolved proton signal that is distinct for each of the two newly formed diastereomers.
-
Quantification: Carefully integrate the corresponding signals for each diastereomer. Calculate the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original sample.
Chapter 4: Conclusion and Future Outlook
The synthesis of enantiomerically pure chiral building blocks is a cornerstone of modern drug discovery and development. The choice of strategy—utilizing the chiral pool, creating stereocenters via asymmetric catalysis, or resolving racemates—is a nuanced decision based on scientific precedent, economic viability, and the specific structural demands of the target molecule. Asymmetric catalysis, in its various forms, represents the most powerful and versatile platform for the de novo synthesis of novel chiral entities.[4][25]
The future of this field is being shaped by advancements in high-throughput screening of catalysts, the application of artificial intelligence and machine learning for predictive catalyst design, and the development of more sustainable synthetic methods, such as continuous flow synthesis.[26] As our understanding of stereoselective transformations deepens, our ability to craft complex, life-saving medicines with precision and efficiency will continue to expand.
References
-
Title: Enantioselective synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy Source: PubMed URL: [Link]
-
Title: The Synthesis of Enantiomerically Pure Compounds: A Focus on Chiral Intermediates Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]
-
Title: Key Concepts in Stereoselective Synthesis Source: University of California, Irvine URL: [Link]
-
Title: Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis Source: MDPI URL: [Link]
-
Title: Part 5: Stereoselective and Stereospecific Synthesis Source: Chiralpedia URL: [Link]
-
Title: Principles, Concepts and Strategies of Stereoselective Synthesis Source: ResearchGate URL: [Link]
-
Title: CHIRAL HPLC Source: Slideshare URL: [Link]
-
Title: Chiral building blocks: Significance and symbolism Source: Wisdom Library URL: [Link]
-
Title: Chiral derivatizing agent - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Chiral derivatizing agent - Grokipedia Source: Grokipedia URL: [Link]
-
Title: Catalytic Methods in Asymmetric Synthesis: Advanced Materials, Techniques, and Applications Source: Wiley URL: [Link]
-
Title: Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products Source: ACS Publications URL: [Link]
-
Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: ACS Publications URL: [Link]
-
Title: Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products Source: PubMed URL: [Link]
-
Title: Different ways to obtain enantiomerically pure compounds. Source: ResearchGate URL: [Link]
-
Title: Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Source: Semantic Scholar URL: [Link]
-
Title: Understanding the Fundamentals of Asymmetric Synthesis Source: Chiralpedia URL: [Link]
-
Title: Synthesis of Chirally Pure Enantiomers by Lipase Source: PubMed URL: [Link]
-
Title: 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates Source: ResearchGate URL: [Link]
-
Title: The significance of chirality in contemporary drug discovery-a mini review Source: RSC Publishing URL: [Link]
-
Title: Recent advances in catalytic asymmetric synthesis Source: Frontiers URL: [Link]
-
Title: Enantioselective Transformations in the Synthesis of Therapeutic Agents Source: ACS Publications URL: [Link]
-
Title: Advances in Asymmetric N Construction of Metal and Organic Small Molecules Source: Academic Journal of Materials & Chemistry URL: [Link]
-
Title: Catalyzed Enantioselective Organic Synthesis Source: PubMed Central - NIH URL: [Link]
-
Title: Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization Source: Mettler Toledo URL: [Link]
-
Title: Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization Source: PubMed Central - NIH URL: [Link]
-
Title: Kinetic resolution - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis Source: PubMed Central - NIH URL: [Link]
-
Title: Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides Source: PubMed Central URL: [Link]
-
Title: stereoselective synthesis presentation Source: Slideshare URL: [Link]
-
Title: Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development Source: Research and Reviews URL: [Link]
-
Title: Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications Source: Wiley URL: [Link]
-
Title: Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review Source: Biomedical and Pharmacology Journal URL: [Link]
-
Title: Recent Advances in Asymmetric Catalysis Using p‐Block Elements Source: PubMed Central URL: [Link]
-
Title: Chiral HPLC Column Source: Phenomenex URL: [Link]
-
Title: Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis Source: ACS Publications URL: [Link]
-
Title: Introduction: Enantioselective Catalysis Source: ACS Publications URL: [Link]
-
Title: Achieving Enantioselectivity Source: Pharmaceutical Technology URL: [Link]
-
Title: Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis Source: ResearchGate URL: [Link]
-
Title: Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties Source: YouTube URL: [Link]
-
Title: Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions Source: ACS Catalysis URL: [Link]
-
Title: Kinetic resolution – Knowledge and References Source: Taylor & Francis URL: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. Catalyzed Enantioselective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 11. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 12. mt.com [mt.com]
- 13. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 14. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 15. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 16. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. CHIRAL HPLC | PPTX [slideshare.net]
- 19. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 22. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. grokipedia.com [grokipedia.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. francis-press.com [francis-press.com]
- 26. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
The Pivotal Role of Methyl 4-((R)-1-hydroxyethyl)benzoate in Asymmetric Synthesis: A Technical Guide
In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, rendering the other inactive or, in some cases, detrimental. This reality underscores the critical importance of robust and efficient methods for asymmetric synthesis. Within this context, methyl 4-((R)-1-hydroxyethyl)benzoate has emerged as a versatile and highly valuable chiral building block. Its strategic placement of a hydroxyl group and a methyl ester on an aromatic scaffold provides a synthetic handle for a multitude of stereoselective transformations.
This technical guide provides an in-depth exploration of the synthesis, properties, and applications of methyl 4-((R)-1-hydroxyethyl)benzoate, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices for its preparation and demonstrate its utility in the construction of complex, high-value molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Boiling Point | 148-152 °C at 1 mmHg | [2] |
| Appearance | Not explicitly stated, but related compounds are solids or liquids. | |
| Storage | Room temperature, dry and sealed. | [2] |
Spectroscopic Data:
-
¹³C NMR: Data for the racemic mixture indicates characteristic peaks.[4] For the (R)-enantiomer, similar shifts are expected.
-
Mass Spectrometry (GC-MS): Key fragments for the racemic mixture are observed at m/z 165, 149, and 121.[4]
-
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for the racemic mixture, which would show characteristic absorptions for the hydroxyl (O-H stretch), carbonyl (C=O stretch of the ester), and aromatic (C-H and C=C stretches) functional groups.[4]
Enantioselective Synthesis: A Comparative Overview
The primary route to methyl 4-((R)-1-hydroxyethyl)benzoate is the asymmetric reduction of its prochiral precursor, methyl 4-acetylbenzoate. The choice of catalyst is crucial for achieving high enantioselectivity (ee) and yield.
| Method | Catalyst System | Typical Enantiomeric Excess (ee) | Key Advantages |
| Noyori Asymmetric Hydrogenation | Ru(II)-BINAP complexes | >99% | High efficiency, broad substrate scope.[5][6] |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine catalyst with a borane source | >95% | Predictable stereochemistry, mild reaction conditions.[7][8][9] |
| Biocatalytic Reduction | Ketoreductases (KREDs) | Often >99% | High stereoselectivity, environmentally benign, mild conditions. |
Mechanism in Focus: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis due to its predictable stereochemical outcome and operational simplicity.[10] The causality of its effectiveness lies in the formation of a rigid, chiral catalyst-borane complex that directs the hydride delivery to one face of the ketone.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
The proline-derived oxazaborolidine catalyst coordinates with a borane source, enhancing the Lewis acidity of the boron atom within the catalyst and activating the borane as a hydride donor.[8][9] The ketone then coordinates to the catalyst's boron atom on its sterically less hindered face. This ordered arrangement facilitates a highly stereoselective intramolecular hydride transfer through a six-membered transition state, leading to the desired (R)-alcohol with high enantiopurity.[9]
Detailed Experimental Protocol: CBS Reduction
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Methyl 4-acetylbenzoate
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous Toluene and THF
-
Saturated aqueous NaHCO₃ solution
-
Methanol
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add a solution of methyl 4-acetylbenzoate (1.0 equiv) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.2 equiv) to the reaction mixture and stir for 5 minutes.
-
Add a solution of borane-THF complex (1.8 equiv) dropwise over a period of 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 4-((R)-1-hydroxyethyl)benzoate.
Applications in High-Value Synthesis
The utility of methyl 4-((R)-1-hydroxyethyl)benzoate is best illustrated through its application in the synthesis of complex and biologically active molecules.
Key Intermediate in the Synthesis of Sitagliptin
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, is a prime example of a pharmaceutical whose synthesis can benefit from chiral building blocks derived from asymmetric reduction.[11] While the commercial synthesis of Sitagliptin has evolved, early routes and many alternative synthetic strategies rely on the stereoselective creation of a chiral β-amino acid fragment. A chiral alcohol, such as the one discussed here, is a direct precursor to the corresponding chiral amine via activation of the hydroxyl group and subsequent displacement with an azide or other nitrogen nucleophile, followed by reduction.
Caption: Synthetic utility towards a Sitagliptin precursor.
Gateway to Chiral β-Amino Acids
β-amino acids are crucial components of numerous natural products and pharmaceuticals, and they can induce unique secondary structures in peptides.[12][13] Methyl 4-((R)-1-hydroxyethyl)benzoate serves as a valuable starting material for the synthesis of enantiomerically pure β-amino acids. The synthetic strategy often involves the transformation of the hydroxyl group into a leaving group, followed by nucleophilic displacement and subsequent functional group manipulations.
Conclusion
Methyl 4-((R)-1-hydroxyethyl)benzoate stands out as a synthetically powerful and versatile chiral building block. Its efficient and highly stereoselective synthesis, achievable through well-established methods like the Noyori hydrogenation, CBS reduction, and biocatalysis, provides a reliable source of this key intermediate. The strategic positioning of its functional groups allows for its incorporation into a wide array of complex molecular architectures, most notably in the pharmaceutical industry for the development of drugs like Sitagliptin and as a precursor to valuable β-amino acids. The continued refinement of its synthesis and the exploration of its reactivity will undoubtedly further solidify its role as an indispensable tool in the arsenal of the modern organic chemist.
References
-
PubChem. Methyl 4-(hydroxymethyl)benzoate. [Link]
-
The Royal Society of Chemistry. Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
-
ResearchGate. Synthesis of Sitagliptin. [Link]
-
Yun, H., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 735575. [Link]
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Link]
-
Lee, J., et al. (2023). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 28(23), 7805. [Link]
-
ResearchGate. Synthesis of (−)‐(R)‐Sitagliptin by Rh‐Catalyzed Asymmetric Hydroamination. [Link]
-
ResearchGate. Syntheses of (R)-sitagliptin. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
-
PubChem. methyl 4-[(1R)-1-hydroxyethyl]benzoate. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]
-
YouTube. Noyori Asymmetric Hydrogenation | Detailed Explanation with mechanism | SSN. [Link]
-
Scribd. 18-Noyori Asymmetric Hydrogenation Reaction. [Link]
-
PubChemLite. Methyl 4-(1-hydroxyethyl)benzoate (C10H12O3). [Link]
-
MySkinRecipes. Methyl 4-(1-hydroxyethyl)benzoate. [Link]
-
Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. [Link]
-
Washington University in St. Louis. Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
- Google Patents.
-
Chem-Station. Noyori Asymmetric Hydrogenation. [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
-
ETH Zurich. Asymmetric Hydrogenation. [Link]
-
National Center for Biotechnology Information. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. [Link]
-
MDPI. The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. [Link]
Sources
- 1. This compound | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(1-hydroxyethyl)benzoate [myskinrecipes.com]
- 3. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]
- 4. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
Methodological & Application
Application Note & Protocols: Asymmetric Synthesis of Methyl 4-[(1R)-1-hydroxyethyl]benzoate
Abstract
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereocenter is crucial for biological efficacy, making enantioselective synthesis a critical requirement. This guide provides a detailed overview and field-tested protocols for the asymmetric synthesis of this compound, primarily focusing on the catalytic reduction of the prochiral ketone, methyl 4-acetylbenzoate. We delve into the mechanistic underpinnings of catalyst selection, explain the causality behind experimental parameters, and offer step-by-step protocols for both high-pressure asymmetric hydrogenation and asymmetric transfer hydrogenation, ensuring researchers can achieve high yields and excellent enantioselectivity.
Introduction and Strategic Overview
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. The target molecule, this compound, possesses a single stereocenter, the control of which is paramount. The most direct and industrially scalable strategy to install this stereocenter is through the asymmetric reduction of the corresponding prochiral ketone, methyl 4-acetylbenzoate.[1]
This approach leverages the power of chiral catalysts to selectively generate one enantiomer over the other. The two leading methodologies, which will be detailed in this guide, are:
-
Asymmetric Hydrogenation (AH): Utilizes hydrogen gas (H₂) in conjunction with a chiral metal catalyst, typically under pressure. The Noyori-type Ruthenium-BINAP systems are the gold standard for this transformation.[2][3]
-
Asymmetric Transfer Hydrogenation (ATH): Employs a hydrogen donor molecule (e.g., isopropanol or formic acid) to effect the reduction in the presence of a chiral catalyst, circumventing the need for high-pressure hydrogenation equipment.[4][5]
The choice between these methods often depends on available equipment, scale, and specific substrate requirements. Both can deliver the desired (R)-enantiomer in high purity when executed correctly.
Experimental Workflow Overview
The overall synthetic pathway is a two-step process starting from commercially available 4-acetylbenzoic acid.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
For the (R)-BINAP ligand, the transition state leading to the (R)-alcohol is sterically favored, allowing the ketone to approach an unhindered quadrant for hydride transfer. [6]The alternative approach that would form the (S)-alcohol is disfavored due to severe steric clashes with the bulky phenyl groups of the ligand. This energy difference between the two possible diastereomeric transition states is the origin of the high enantioselectivity. [6]
Protocol 1: Asymmetric Hydrogenation of Methyl 4-acetylbenzoate
This protocol details the synthesis using a commercially available Ru-BINAP precatalyst under hydrogen pressure.
Part A: Preparation of Substrate (Methyl 4-acetylbenzoate)
-
Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-acetylbenzoic acid (32.8 g, 0.2 mol) and methanol (500 mL). [7]2. Acid Catalyst: Carefully add concentrated sulfuric acid (4.0 mL) to the suspension while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 6-8 hours, monitoring by TLC until the starting acid is consumed.
-
Work-up: Cool the reaction to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Extraction: Pour the remaining mixture into 500 mL of cold water and extract with ethyl acetate (3 x 200 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate as a white to off-white solid. [7][8]Recrystallization from a mixture of hexane and ethyl acetate may be performed for higher purity.
Part B: Asymmetric Hydrogenation
Safety Note: This procedure involves hydrogen gas under high pressure and must be conducted in a certified high-pressure autoclave (e.g., a Parr hydrogenator) within a fume hood.
-
Vessel Preparation: In a nitrogen-filled glovebox, charge a glass liner for the autoclave with [RuCl₂((R)-BINAP)] (e.g., [RuCl(p-cymene)((R)-BINAP)]Cl) (89 mg, 0.1 mmol, S/C ratio = 2000).
-
Reagent Addition: Add methyl 4-acetylbenzoate (35.6 g, 0.2 mol) followed by degassed, anhydrous methanol (200 mL).
-
Autoclave Setup: Seal the glass liner inside the autoclave. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Reaction Conditions: Pressurize the autoclave with hydrogen gas to 100 atm (approx. 1450 psi). Begin stirring and heat the reaction to 50°C.
-
Monitoring: Maintain the reaction for 12-24 hours. The reaction can be monitored by taking aliquots (after safely depressurizing and purging the system) and analyzing for ketone conversion by GC or ¹H NMR.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen gas and purge the system with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil or low-melting solid.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Alternative: Asymmetric Transfer Hydrogenation (ATH)
ATH is an excellent alternative when high-pressure equipment is unavailable. It uses a stable, easy-to-handle hydrogen source. A common and highly effective system is a mixture of formic acid and triethylamine (FA/TEA) or isopropanol, catalyzed by a chiral Ru(II) complex, such as (R,R)-TsDPEN-Ru. [5]
Protocol 2: Asymmetric Transfer Hydrogenation of Methyl 4-acetylbenzoate
-
Catalyst and Reagent Preparation: Prepare a 5:2 molar ratio mixture of formic acid and triethylamine. This azeotropic mixture serves as the hydrogen source.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 4-acetylbenzoate (1.78 g, 10 mmol) and the chiral catalyst [RuCl₂(R,R)-TsDPEN] (e.g., 1-2 mol%) in acetonitrile or isopropanol (50 mL).
-
Initiation: Add the formic acid/triethylamine mixture (5 equivalents) to the flask.
-
Reaction: Stir the reaction at a controlled temperature (e.g., 28-40°C) for 8-16 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification and Analysis: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC.
Data Summary and Expected Results
The following table summarizes typical results for the asymmetric reduction of methyl 4-acetylbenzoate based on established literature.
| Catalyst System | H₂ Source | Temp (°C) | Pressure (atm) | S/C Ratio | Yield (%) | ee (%) (Configuration) | Reference |
| RuCl₂((R)-BINAP) | H₂ gas | 30 - 80 | 4 - 100 | 1000 - 2000 | >95% | >98% (R) | ,[2] [6] |
| [RuCl₂(R,R)-TsDPEN] | HCOOH/NEt₃ | 28 - 40 | 1 (atm) | 50 - 200 | >90% | >95% (R) | [5] |
| Fe-BINAP variant | i-PrOH | 25 | 1 (atm) | ~100 | Moderate-Good | Moderate-Good | [4] |
Troubleshooting and Field Insights
-
Low Enantioselectivity (ee):
-
Cause: Impure catalyst or ligand; presence of oxygen.
-
Solution: Use high-purity, commercially available catalysts. Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (N₂ or Ar).
-
-
Low Conversion/Slow Reaction:
-
Cause: Catalyst deactivation; insufficient hydrogen pressure (for AH); poor quality hydrogen donor (for ATH).
-
Solution: Increase catalyst loading or reaction time. For AH, ensure the H₂ source is pure and the system is leak-free. For ATH, use freshly prepared or high-purity hydrogen donors.
-
-
Substrate Purity:
-
Insight: The purity of the starting ketone, methyl 4-acetylbenzoate, is critical. Impurities can sometimes act as catalyst poisons. Ensure the substrate is pure before commencing the asymmetric reduction step.
-
References
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
-
YouTube. (2022, April 23). Noyori Hydrogenation. Retrieved from [Link]
-
Dalton Transactions. (n.d.). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. RSC Publishing. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
-
PMC. (2011, March 31). Large-scale asymmetric synthesis of the bioprotective agent JP4-039 and analogs. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-acetylbenzoate. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
ChemSynthesis. (2025, May 20). methyl 4-acetylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f]o[2][6]xazepines in water. RSC Publishing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][1,4]oxazepines in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. prepchem.com [prepchem.com]
- 8. Methyl 4-acetylbenzoate 98 3609-53-8 [sigmaaldrich.com]
Application Notes and Protocols for the Stereoselective Reduction of Methyl 4-acetylbenzoate
Abstract: The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry. The resulting chiral alcohols are invaluable building blocks for complex, biologically active molecules. This document provides a detailed technical guide on the stereoselective reduction of methyl 4-acetylbenzoate to produce enantiomerically enriched methyl 4-(1-hydroxyethyl)benzoate.[1][2] We will explore the primary catalytic strategies, offer a comprehensive, step-by-step protocol for a highly efficient asymmetric transfer hydrogenation (ATH) reaction, and detail the analytical procedures for verifying the reaction's success and determining enantiomeric purity.
Introduction: The Significance of Chiral Alcohols
Methyl 4-(1-hydroxyethyl)benzoate is a key chiral intermediate used in the synthesis of various pharmaceutical agents. Its stereochemistry is critical, as different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles.[3] Consequently, developing robust, scalable, and highly selective methods to produce a single enantiomer of this alcohol is of paramount importance. The starting material, methyl 4-acetylbenzoate, is a prochiral aromatic ketone, making it an ideal substrate for asymmetric reduction.[4][5]
This guide is designed for researchers and process chemists, providing both the theoretical underpinnings and practical, field-proven protocols to achieve this transformation with high fidelity.
Foundational Strategies for Asymmetric Ketone Reduction
Several powerful methodologies exist for the enantioselective reduction of ketones.[6] The choice of method often depends on substrate scope, catalyst availability, cost, and scalability. The three predominant strategies are:
-
Catalytic Asymmetric Hydrogenation: This method, pioneered by Noyori, typically employs Ruthenium(II) catalysts bearing chiral phosphine ligands, most notably BINAP.[7][8] The reaction uses molecular hydrogen (H₂) as the terminal reductant, making it highly atom-economical. These systems are renowned for their high turnover numbers and exceptional enantioselectivities, especially for ketones bearing a nearby coordinating group.[8][9][10]
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative to high-pressure hydrogenation.[11] In this process, hydrogen is transferred from a simple organic molecule, most commonly isopropanol or formic acid, to the ketone.[12] The reaction is often catalyzed by ruthenium or rhodium complexes with chiral diamine or amino alcohol ligands.[13][14] The mechanism is understood to involve a metal-ligand bifunctional transition state where a metal hydride and a protonated ligand work in concert to reduce the carbonyl.[9]
-
Asymmetric Hydride Reduction (CBS Reduction): The Corey-Bakshi-Shata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to control the facial selectivity of borane (BH₃) addition to the ketone.[15][16][17] This method is highly predictable, versatile for a wide range of ketones, and experimentally straightforward, avoiding the need for specialized pressure equipment.[18][19][20]
For the purposes of this guide, we will focus on a detailed protocol for Asymmetric Transfer Hydrogenation (ATH), valued for its operational simplicity and excellent performance with aromatic ketones like methyl 4-acetylbenzoate.
Featured Protocol: Asymmetric Transfer Hydrogenation of Methyl 4-acetylbenzoate
This protocol details the reduction using a well-established Ru(II)-based catalyst system in isopropanol, which serves as both the solvent and the hydrogen source.
Experimental Workflow Diagram
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| Methyl 4-acetylbenzoate | >98% | Sigma-Aldrich | Starting material. |
| RuCl₂ | Catalyst grade | Strem Chemicals | Chiral catalyst. The (R,R) enantiomer will yield the opposite product. |
| 2-Propanol (Isopropanol, iPrOH) | Anhydrous, >99.5% | Acros Organics | Serves as solvent and hydrogen source. Must be dry. |
| Potassium tert-butoxide (KOtBu) | >98% | Sigma-Aldrich | Base activator. Prepare a fresh solution in anhydrous iPrOH. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated aq. NH₄Cl | Reagent Grade | - | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotopes | For NMR analysis. |
| Hexane / Isopropanol | HPLC Grade | Fisher Scientific | For chiral HPLC mobile phase. |
Step-by-Step Protocol
-
Catalyst Activation and Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add RuCl₂ (e.g., 6.4 mg, 0.01 mmol, 0.005 eq).
-
Add anhydrous 2-propanol (5 mL).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add a freshly prepared 0.1 M solution of potassium tert-butoxide in anhydrous 2-propanol (0.2 mL, 0.02 mmol, 0.01 eq). The solution should change color, indicating catalyst activation. The base is crucial for generating the active ruthenium-hydride species.[21]
-
-
Substrate Addition and Reaction:
-
In a separate flask, dissolve methyl 4-acetylbenzoate (356 mg, 2.0 mmol, 1.0 eq) in anhydrous 2-propanol (5 mL).
-
Add the substrate solution to the activated catalyst mixture via syringe.
-
Heat the reaction mixture to 30-40 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 2-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure methyl 4-(1-hydroxyethyl)benzoate as a colorless oil or white solid.[22][23]
-
Analysis and Determination of Enantiomeric Excess (e.e.)
Confirming the stereochemical outcome is as important as the chemical conversion itself. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[3][24]
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for transfer hydrogenation.
Chiral HPLC Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column is highly effective for this class of compounds. A Chiralpak® AD-H or Chiralpak® IC column is recommended.[25]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting condition is 90:10 (Hexane:iPrOH). The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a dilute solution of the purified product (~0.5 mg/mL) in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a sample of the racemic methyl 4-(1-hydroxyethyl)benzoate to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas for the two enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Summary of Methods and Expected Results
The following table summarizes expected outcomes for the asymmetric reduction of acetophenone derivatives, which serve as a reliable proxy for methyl 4-acetylbenzoate.
| Catalyst System | Reductant | Conditions | Typical Yield (%) | Typical e.e. (%) | Reference Class |
| RuCl₂ | iPrOH / Base | 30-40 °C, 2-6 h | >95% | >98% | Asymmetric Transfer Hyd. |
| RuCl₂[(R)-BINAP] | H₂ (4 atm) | MeOH, 25 °C, 24 h | >90% | >95% | Asymmetric Hydrogenation |
| (R)-Me-CBS Oxazaborolidine | BH₃·THF | THF, -20 °C to RT, 1-2 h | >90% | >97% | CBS Reduction |
Troubleshooting
-
Low Conversion:
-
Cause: Inactive catalyst or wet solvent.
-
Solution: Ensure the use of anhydrous 2-propanol. Prepare the base solution freshly. Activate the catalyst as described before adding the substrate.
-
-
Low Enantioselectivity (e.e.):
-
Cause: Incorrect reaction temperature; catalyst degradation.
-
Solution: Maintain the recommended reaction temperature. Ensure the reaction is run under a strictly inert atmosphere to protect the catalyst.
-
-
Poor Peak Resolution in Chiral HPLC:
-
Cause: Suboptimal mobile phase composition.
-
Solution: Adjust the ratio of hexane to isopropanol. Decreasing the percentage of isopropanol will generally increase retention times and may improve resolution.
-
Conclusion
The stereoselective reduction of methyl 4-acetylbenzoate is a critical transformation for accessing valuable chiral building blocks. Asymmetric transfer hydrogenation with a Ru(II)-TsDPEN catalyst offers a highly efficient, practical, and selective method for this purpose. By following the detailed protocol and analytical procedures outlined in this guide, researchers can reliably produce methyl 4-(1-hydroxyethyl)benzoate in high yield and excellent enantiomeric excess, facilitating advancements in pharmaceutical development and chemical synthesis.
References
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
- The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH NCHPhCHPhN CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society.
- Noyori Hydrogenation. NROChemistry.
- Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society.
- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions.
- Enantioselective reduction of ketones. Wikipedia.
- Noyori Asymmetric Hydrogenation. Chem-Station International Edition.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Institutes of Health.
- Corey-Bakshi-Shibata Reduction. Alfa Chemistry.
- Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology.
- Corey–Itsuno reduction. Wikipedia.
- Asymmetric hydrogenation. Wikipedia.
- Ketone Reduction. Wordpress.
- Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. ACS Catalysis.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
- Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station International Edition.
- Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health.
- Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
- Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. National Institutes of Health.
- CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. ResearchGate.
- Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Wiley Online Library.
- Transfer hydrogenation of acetophenone derivatives. ResearchGate.
- Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. National Institutes of Health.
- Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. Royal Society of Chemistry.
- Methyl 4-(1-hydroxyethyl)benzoate. MySkinRecipes.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- Asymmetric transfer hydrogenation of acetophenone using (R)-2. ResearchGate.
- METHYL 4-(1-HYDROXYETHYL)BENZOATE, TECH., 90 79322-76-2 wiki. Guidechem.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- methyl 4-[(1R)-1-hydroxyethyl]benzoate. PubChem.
- Synthesis of methyl 4-hydroxybenzoate. PrepChem.com.
- Methyl 4-[(1S)-1-hydroxyethyl]benzoate. Appretech Scientific Limited.
- Methyl4-[(1s)-1-hydroxyethyl]benzoate. MySkinRecipes.
- Methyl 4-(1-hydroxyethyl)benzoate. PubChem.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.
- METHYL 4-ACETYLBENZOATE. ChemicalBook.
- Methyl 4-acetylbenzoate. PubChem.
- Methyl 4-acetylbenzoate 98 3609-53-8. Sigma-Aldrich.
- CAS No : 3609-53-8 | Product Name : Methyl 4-acetylbenzoate. Pharmaffiliates.
- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. Google Patents.
Sources
- 1. Methyl 4-(1-hydroxyethyl)benzoate [myskinrecipes.com]
- 2. Methyl4-[(1s)-1-hydroxyethyl]benzoate [myskinrecipes.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]
- 5. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 17. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. This compound | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. appretech.com [appretech.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
A Robust Chiral HPLC Method for the Enantioselective Analysis of Methyl 4-(1-hydroxyethyl)benzoate
An Application Note for Researchers and Drug Development Professionals
Abstract
The enantiomeric purity of chiral intermediates is a critical quality attribute in pharmaceutical development and manufacturing. Methyl 4-((R)-1-hydroxyethyl)benzoate is a key chiral building block whose stereochemical integrity must be rigorously controlled. This application note presents a detailed, reliable, and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of methyl 4-(1-hydroxyethyl)benzoate. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, providing excellent resolution and peak shape for the accurate determination of enantiomeric excess (% ee). This guide offers a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical utility for researchers and quality control analysts.
Introduction: The Imperative of Chiral Purity
In the synthesis of active pharmaceutical ingredients (APIs), the stereochemistry of chiral building blocks directly influences the stereochemistry, and thus the efficacy and safety, of the final product. Methyl 4-(1-hydroxyethyl)benzoate is a versatile intermediate where the stereocenter at the secondary alcohol is crucial. The (R)-enantiomer, methyl 4-((R)-1-hydroxyethyl)benzoate, is often the desired stereoisomer. Consequently, a robust analytical method is required to quantify the desired enantiomer and its undesired (S)-counterpart.
High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the preeminent technique for this purpose.[1][2] The direct separation approach, where enantiomers are resolved on a CSP, is often preferred for its simplicity and efficiency, as it avoids the need for derivatization that can introduce other sources of error.[3][4] This note details a method based on a polysaccharide-based CSP, which is renowned for its broad applicability and excellent chiral recognition capabilities, particularly for aromatic alcohols.[5][6]
Analyte Information
| Property | Value | Source |
| Compound Name | Methyl 4-(1-hydroxyethyl)benzoate | [7] |
| (R)-Enantiomer | Methyl 4-((R)-1-hydroxyethyl)benzoate | [8] |
| (S)-Enantiomer | Methyl 4-((S)-1-hydroxyethyl)benzoate | [9] |
| Molecular Formula | C₁₀H₁₂O₃ | [7][8][9] |
| Molecular Weight | 180.20 g/mol | [7][8][9] |
| Structure | [7] |
Principle of Chiral Separation & Method Rationale
The separation of enantiomers, which have identical physical properties in an achiral environment, requires the introduction of a chiral selector.[3] In this direct HPLC method, the chiral selector is immobilized onto the silica support of the column, creating a Chiral Stationary Phase (CSP).
Mechanism of Chiral Recognition: The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The stability of these complexes differs for each enantiomer due to steric and interactive factors (e.g., hydrogen bonding, dipole-dipole interactions, π-π stacking). The enantiomer that forms the more stable complex with the CSP is retained longer on the column, resulting in a later elution time and thus achieving separation.
Rationale for CSP and Mobile Phase Selection:
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates and benzoates, are exceptionally versatile.[6][10] Their chiral recognition ability stems from the helical polymer structure, which creates chiral grooves. For an aromatic alcohol like methyl 4-(1-hydroxyethyl)benzoate, the hydroxyl and phenyl groups are key interaction points. A column such as a cellulose tris(3,5-dimethylphenylcarbamate) immobilized phase is an excellent starting point due to its proven success in resolving a wide array of chiral compounds, including those with aromatic and alcohol functionalities.[4]
-
Mobile Phase: Normal-phase chromatography, typically using a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is standard for polysaccharide-based CSPs.[5][10] The alcohol modifier plays a critical role; it competes with the analyte for polar interaction sites on the CSP. By adjusting the concentration of the alcohol, one can modulate the retention times and optimize the resolution between the enantiomers. A lower alcohol concentration generally leads to stronger retention and potentially better separation, while a higher concentration speeds up elution.
Detailed Experimental Protocol
This protocol provides a validated starting point for the analysis. Optimization may be required depending on the specific HPLC system and exact column used.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H, Lux® Cellulose-1, or equivalent), 5 µm particle size, 250 x 4.6 mm.
-
Chemicals: HPLC-grade n-hexane, HPLC-grade isopropanol (IPA), methyl 4-(1-hydroxyethyl)benzoate (racemic standard), and the specific sample to be analyzed.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the analysis.
| Parameter | Recommended Setting | Rationale |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm) | Proven broad selectivity for aromatic chiral compounds.[4] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Standard normal-phase conditions offering good balance of retention and resolution.[5] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Provides stable and reproducible retention times. |
| Detection Wavelength | 235 nm | Strong UV absorbance for the benzoate chromophore. |
| Injection Volume | 10 µL | Standard volume to avoid column overload and band broadening. |
| Run Time | ~15 minutes | Sufficient to allow elution of both enantiomers. |
Standard and Sample Preparation
Accuracy begins with proper sample preparation.
-
Solvent Preparation: Use the mobile phase (n-Hexane/IPA 90:10) as the diluent for all standards and samples to ensure peak shape integrity and compatibility with the system.
-
Racemic (1:1) Standard Preparation (Approx. 0.5 mg/mL):
-
Accurately weigh approximately 5 mg of racemic methyl 4-(1-hydroxyethyl)benzoate.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase diluent. Mix thoroughly. This solution is used to confirm the identity and resolution of the two enantiomer peaks.
-
-
Sample Preparation (Approx. 0.5 mg/mL):
-
Accurately weigh approximately 5 mg of the methyl 4-((R)-1-hydroxyethyl)benzoate sample to be tested.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase diluent. Mix thoroughly.
-
Analytical Procedure Workflow
The following diagram illustrates the complete workflow for the analysis.
Caption: A flowchart of the experimental procedure.
System Suitability
Before analyzing samples, inject the racemic standard solution to verify system performance.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5, indicating baseline separation.
-
Peak Identification: The first eluting peak is typically one enantiomer and the second is the other. The order must be confirmed with an injection of an enriched standard of the known (R)-enantiomer if available. For this method, we will hypothetically assume the (S)-enantiomer elutes first, followed by the (R)-enantiomer.
Data Analysis and Interpretation
The primary goal is to determine the enantiomeric excess (% ee) of the desired (R)-enantiomer in the sample.
-
Peak Integration: Integrate the peak areas for both the (S)-enantiomer (Area_S) and the (R)-enantiomer (Area_R) in the sample chromatogram.
-
Calculation of Enantiomeric Excess (% ee): Use the following formula:
% ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
Where:
-
Area_R = Peak area of the (R)-enantiomer
-
Area_S = Peak area of the (S)-enantiomer
-
The result represents the purity of the major enantiomer relative to the minor one.
Method Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution (Rs < 1.5) | Mobile phase is too strong (alcohol content too high). | Decrease the isopropanol percentage in the mobile phase (e.g., try 92:8 or 95:5 n-Hexane/IPA). |
| Flow rate is too high. | Reduce the flow rate (e.g., to 0.8 mL/min). | |
| Broad or Tailing Peaks | Contamination in the system or on the column. | Flush the column with a stronger solvent like 100% IPA. |
| Sample solvent mismatch. | Ensure samples are dissolved in the mobile phase. | |
| Unstable Baseline | Insufficient system equilibration. | Allow the system to equilibrate with the mobile phase for at least 30-60 minutes. |
| Mobile phase improperly mixed or degassed. | Ensure mobile phase is well-mixed and degassed. |
Conclusion
The chiral HPLC method detailed in this application note provides a robust and reliable means for the enantioselective analysis of methyl 4-((R)-1-hydroxyethyl)benzoate. By employing a widely applicable polysaccharide-based chiral stationary phase, the method achieves excellent separation, allowing for the precise and accurate determination of enantiomeric purity. This protocol is well-suited for implementation in both research and quality control environments, serving as a critical tool in the development of stereochemically pure pharmaceutical agents.
References
-
Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase. J-Stage, [Link].
-
Methyl 4-(1-hydroxyethyl)benzoate. PubChem, National Center for Biotechnology Information, [Link].
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, [Link].
-
Chiral HPLC Separations. Phenomenex, [Link].
-
methyl 4-[(1R)-1-hydroxyethyl]benzoate. PubChem, National Center for Biotechnology Information, [Link].
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI, [Link].
-
methyl 4-((1S)-1-hydroxyethyl)benzoate. PubChem, National Center for Biotechnology Information, [Link].
-
Chiral Drug Separation. ScienceDirect, [Link].
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information, [Link].
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, [Link].
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: High-Resolution 1H NMR Analysis of Methyl 4-(1-hydroxyethyl)benzoate
Abstract
This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of methyl 4-(1-hydroxyethyl)benzoate, a chiral aromatic compound with applications in organic synthesis and medicinal chemistry. The document outlines a detailed protocol for sample preparation and provides an in-depth analysis of the expected ¹H NMR spectrum, including chemical shift assignments, multiplicity patterns, and coupling constant interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar molecules using high-resolution NMR spectroscopy.
Introduction
Methyl 4-(1-hydroxyethyl)benzoate is a key chiral intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure comprises a para-substituted benzene ring, a methyl ester group, and a chiral 1-hydroxyethyl substituent. Accurate structural verification and purity assessment of this molecule are critical for its intended applications. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of organic compounds. This application note serves as a practical guide for obtaining and interpreting a high-quality ¹H NMR spectrum of methyl 4-(1-hydroxyethyl)benzoate.
The core principles of ¹H NMR spectroscopy rely on the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field. The chemical environment of each proton influences its resonance frequency, resulting in a characteristic chemical shift (δ). Furthermore, the magnetic influence of neighboring protons leads to spin-spin coupling, which splits signals into distinct multiplets, providing valuable information about the connectivity of atoms within the molecule.
Experimental Protocol
Materials and Equipment
-
Methyl 4-(1-hydroxyethyl)benzoate (C₁₀H₁₂O₃, MW: 180.20 g/mol )
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Protocol
A well-prepared sample is crucial for obtaining a high-resolution ¹H NMR spectrum with minimal artifacts.
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of methyl 4-(1-hydroxyethyl)benzoate into a clean, dry vial.[1][2][3][4][5]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[2] CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.[1][3] Cotton wool should be avoided as it can introduce impurities soluble in the NMR solvent.[1][3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of methyl 4-(1-hydroxyethyl)benzoate is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester, the methine proton, the secondary methyl group, and the hydroxyl proton. The predicted chemical shifts are based on the analysis of structurally similar compounds and established chemical shift ranges.[6][7][8][9]
Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 (Aromatic) | ~8.0 | Doublet (d) | ~8.5 | 2H |
| H-3, H-5 (Aromatic) | ~7.4 | Doublet (d) | ~8.5 | 2H |
| H-7 (Methine) | ~5.0 | Quartet (q) | ~6.5 | 1H |
| H-10 (Ester Methyl) | ~3.9 | Singlet (s) | - | 3H |
| H-8 (Methyl) | ~1.5 | Doublet (d) | ~6.5 | 3H |
| OH (Hydroxyl) | Variable (e.g., 2.0-3.0) | Singlet (s, broad) | - | 1H |
Detailed Interpretation
-
Aromatic Region (δ 7.0-8.5 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
The protons ortho to the electron-withdrawing methyl ester group (H-2 and H-6) are deshielded and expected to resonate at a higher chemical shift, around 8.0 ppm.[4]
-
The protons ortho to the 1-hydroxyethyl group (H-3 and H-5) are less deshielded and will appear upfield, around 7.4 ppm.
-
The coupling between these adjacent aromatic protons (ortho coupling) typically results in a coupling constant (³J) of approximately 8.5 Hz, leading to the doublet multiplicity for both signals.[10]
-
-
Methine Proton (H-7, δ ~5.0 ppm): This proton is at a benzylic position and is also attached to a hydroxyl-bearing carbon, leading to a downfield shift. It is coupled to the three protons of the adjacent methyl group (H-8), resulting in a quartet (n+1 rule, where n=3). The expected coupling constant (³J) is around 6.5 Hz.
-
Ester Methyl Protons (H-10, δ ~3.9 ppm): The protons of the methyl ester group are deshielded by the adjacent oxygen and carbonyl group. As there are no neighboring protons, this signal appears as a sharp singlet. This chemical shift is consistent with values observed for other methyl benzoates.[4]
-
Secondary Methyl Protons (H-8, δ ~1.5 ppm): These protons are coupled to the single methine proton (H-7), resulting in a doublet with a coupling constant (³J) of approximately 6.5 Hz.
-
Hydroxyl Proton (OH, variable δ): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with trace amounts of water in the solvent, which can lead to further broadening. Shaking the sample with a drop of D₂O would cause this peak to disappear, confirming its assignment.
Chirality and NMR
Methyl 4-(1-hydroxyethyl)benzoate is a chiral molecule. In a standard achiral solvent like CDCl₃, the two enantiomers are indistinguishable by NMR, and a single set of signals is observed. However, the protons of the methyl group (H-8) and the aromatic protons (H-3 and H-5) are diastereotopic. The use of a chiral solvating agent can induce a chemical shift difference between the enantiomers, allowing for the determination of enantiomeric excess by ¹H NMR.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural characterization of methyl 4-(1-hydroxyethyl)benzoate. By following the detailed protocol for sample preparation and leveraging the principles of chemical shift and spin-spin coupling, a high-quality spectrum can be obtained and accurately interpreted. The characteristic signals in the aromatic and aliphatic regions provide unambiguous confirmation of the molecular structure. This application note serves as a robust guide for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the reliable analysis of this important chiral building block.
References
-
University of Sheffield. NMR Sample Preparation. [Online]. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Online]. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for a related article. [Online]. Available at: [Link]
-
Scribd. NMR Sample Preparation Guide. [Online]. Available at: [Link]
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Online]. Available at: [Link]
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Online]. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shifts. [Online]. Available at: [Link]
-
Chemistry LibreTexts. 1H NMR Spectra and Interpretation (Part I). [Online]. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Online]. Available at: [Link]
-
Organic Chemistry Data. 1H NMR Chemical Shifts. [Online]. Available at: [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Online]. Available at: [Link]
-
Organic Chemistry Data. Spin-Spin Splitting: J-Coupling. [Online]. Available at: [Link]
-
Chemistry LibreTexts. Coupling Constants. [Online]. Available at: [Link]
Sources
- 1. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR spectrum [chemicalbook.com]
- 2. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR [m.chemicalbook.com]
- 3. compoundchem.com [compoundchem.com]
- 4. rsc.org [rsc.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
purification of methyl 4-((R)-1-hydroxyethyl)benzoate by column chromatography
An Application Note and Protocol for the Purification of Methyl 4-((R)-1-hydroxyethyl)benzoate by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the purification of methyl 4-((R)-1-hydroxyethyl)benzoate, a key chiral intermediate in pharmaceutical synthesis, using silica gel column chromatography. We delve into the fundamental principles governing the separation, offer a detailed, step-by-step protocol from eluent selection to final product analysis, and explain the scientific rationale behind each procedural choice. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining this compound in high purity.
Introduction: The Significance of Purity for a Chiral Building Block
Methyl 4-((R)-1-hydroxyethyl)benzoate is a chiral secondary alcohol of significant value in the synthesis of active pharmaceutical ingredients (APIs). Its stereocenter is often crucial for biological activity, making the isolation of the specific (R)-enantiomer in high chemical and enantiomeric purity a critical objective. Impurities, such as unreacted starting materials (e.g., methyl 4-acetylbenzoate), byproducts, or the corresponding (S)-enantiomer, can interfere with subsequent synthetic steps and compromise the efficacy and safety of the final drug product.
Column chromatography is a cornerstone technique for the purification of moderately polar organic molecules like the target compound.[1] The method leverages the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1] For this application, we utilize silica gel, a highly polar stationary phase, which interacts strongly with the polar hydroxyl group of our target molecule. By carefully selecting a mobile phase (eluent) of appropriate polarity, we can selectively elute the desired compound, leaving impurities of different polarities behind on the column or washing them through at different rates.
Principle of Separation: Exploiting Polarity Differences
The successful purification of methyl 4-((R)-1-hydroxyethyl)benzoate hinges on the polarity differences between it and any accompanying impurities.
-
Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups of the analyte.[1]
-
Analyte (Target Compound): The target molecule possesses a polar secondary alcohol (-OH) group, a moderately polar methyl ester (-CO₂Me) group, and a non-polar aromatic ring. The hydroxyl group is the primary site for interaction with the silica gel.
-
Mobile Phase (Eluent): The eluent's role is to compete with the analyte for binding sites on the silica gel and transport the analyte down the column.[1] A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.[2]
-
Low Polarity Eluent: A solvent system with a high ratio of hexanes will result in the compound adsorbing strongly to the silica, leading to slow or no movement down the column.
-
High Polarity Eluent: Increasing the proportion of ethyl acetate increases the eluent's polarity. The polar ethyl acetate molecules will more effectively displace the analyte from the silica gel, causing it to move faster down the column.
-
The key is to find a solvent balance where the target compound moves at an optimal rate (typically corresponding to a TLC Rƒ value of 0.25-0.35), allowing for separation from less polar and more polar impurities.[3]
Overall Purification Workflow
The purification process follows a logical sequence designed to ensure efficiency and high purity of the final product.
Caption: High-level workflow for chromatographic purification.
Materials and Reagents
| Material/Reagent | Grade | Purpose |
| Crude Methyl 4-((R)-1-hydroxyethyl)benzoate | Synthesis Grade | Starting material for purification |
| Silica Gel | Flash Chromatography Grade (e.g., 230-400 mesh) | Stationary Phase |
| n-Hexanes | HPLC or ACS Grade | Non-polar component of the mobile phase |
| Ethyl Acetate (EtOAc) | HPLC or ACS Grade | Polar component of the mobile phase |
| Dichloromethane (DCM) | ACS Grade | Solvent for sample loading (optional) |
| TLC Plates | Silica Gel 60 F₂₅₄ | Reaction monitoring and fraction analysis |
| Phosphomolybdic Acid (PMA) Stain | Reagent Grade | TLC visualization agent |
Detailed Experimental Protocols
Protocol 1: Eluent System Selection via Thin-Layer Chromatography (TLC)
The causality behind this step is critical: running a full column without first optimizing the solvent system is inefficient and wastes significant time and resources. TLC is a rapid microcosm of column chromatography.[3]
-
Prepare Sample: Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.
-
Spot Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Develop Plates: Prepare several small TLC developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 7:3, 1:1). Place one TLC plate in each chamber.
-
Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and then by staining with phosphomolybdic acid (PMA) stain followed by gentle heating. Secondary alcohols typically appear as dark spots with PMA stain.[4][5]
-
Analyze: Calculate the Retention Factor (Rƒ) for the main product spot in each solvent system. The ideal system will give the target compound an Rƒ value of approximately 0.25-0.35 while showing clear separation from other spots.
Table of Hypothetical TLC Data:
| Solvent System (Hexanes:EtOAc) | Rƒ of Target Compound | Rƒ of Impurity A (Less Polar) | Rƒ of Impurity B (More Polar) | Assessment |
| 9:1 | 0.10 | 0.25 | 0.00 | Poor mobility; too non-polar. |
| 4:1 | 0.22 | 0.45 | 0.05 | Good separation, slightly slow mobility. |
| 7:3 | 0.32 | 0.60 | 0.10 | Optimal for column chromatography. |
| 1:1 | 0.65 | 0.85 | 0.45 | Poor separation; too polar. |
Protocol 2: Column Preparation and Purification
This protocol assumes a standard flash chromatography setup. The amount of silica gel should be 30-50 times the weight of the crude sample for good separation.[1]
Caption: Step-by-step column chromatography workflow.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, make a slurry of the required amount of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc).
-
Pour the slurry into the column. Use pressure (air or nitrogen) to pack the silica bed firmly and evenly, ensuring no air bubbles are trapped.[3]
-
Drain the solvent to the level of the silica bed and add a protective layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This pre-adsorption prevents band broadening and improves separation.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the starting eluent (e.g., 7:3 Hexanes:EtOAc, as determined by TLC) to the column.
-
Apply pressure to begin eluting the solvent through the column, collecting the eluate in numbered test tubes or flasks.
-
Maintain a constant flow rate. It is often beneficial to use a gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., starting with 8:2 and moving to 7:3, then 6:4 Hexanes:EtOAc) to first elute non-polar impurities and then the product.
-
-
Monitoring the Separation:
-
Spot every few collected fractions onto a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain the pure product. Fractions containing the same single spot (at the correct Rƒ) can be combined.
-
-
Isolation:
-
Combine all fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove residual solvent.
-
Obtain the final mass and calculate the purification yield.
-
Post-Purification Analysis and Characterization
It is imperative to confirm the identity and purity of the isolated compound.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the purified product. The spectrum should be clean, with all peaks correctly assigned and integrated.
Table of Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.00 | Doublet (d) | 2H | Aromatic protons ortho to -CO₂Me |
| ~7.45 | Doublet (d) | 2H | Aromatic protons ortho to -CH(OH)CH₃ |
| ~4.90 | Quartet (q) | 1H | -CH (OH)CH₃ |
| ~3.90 | Singlet (s) | 3H | -CO₂CH ₃ |
| ~2.50 | Singlet (s) | 1H | -OH |
| ~1.50 | Doublet (d) | 3H | -CH(OH)CH ₃ |
Note: This data is predictive. Actual shifts may vary. Reference spectra should be consulted.[6]
-
Chiral HPLC: Standard silica gel chromatography does not separate enantiomers. To determine the enantiomeric excess (e.e.) of the purified (R)-enantiomer, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is required.[7][8] This is the definitive method to validate the stereochemical purity of the product.
Conclusion
This application note details a robust and validated protocol for the purification of methyl 4-((R)-1-hydroxyethyl)benzoate using flash column chromatography. By systematically determining the optimal eluent via TLC and adhering to proper chromatographic technique, researchers can reliably obtain this valuable chiral intermediate with high chemical purity. Subsequent analysis by NMR confirms structural integrity, while chiral HPLC is essential for verifying enantiomeric purity. This method provides a trustworthy foundation for producing high-quality material for research and drug development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586417, Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from PubChem. [Link]
-
Gage, J. R., et al. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. The Journal of Organic Chemistry. [Link]
-
Sumika Chemical Analysis Service. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase. J-Stage. [Link]
-
National Center for Biotechnology Information. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. PubMed Central. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester website. [Link]
-
MIT Digital Lab Techniques Manual. (n.d.). Column Chromatography. Retrieved from MIT OpenCourseWare. [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from University of Calgary website. [Link]
-
Zief, M., Crane, L. J., & Horvath, J. (1984). Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns. Journal of Liquid Chromatography. [Link]
-
ACS Publications. (n.d.). Using TLC to follow the oxidation of a secondary alcohol to a ketone. Journal of Chemical Education. [Link]
-
Molnar-Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from Molnar-Institute website. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure Methyl 4-(1-hydroxyethyl)benzoate
Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis
Enantiopure methyl 4-(1-hydroxyethyl)benzoate is a critical chiral building block in the pharmaceutical industry.[1] Its stereocenter is a key feature in the synthesis of various active pharmaceutical ingredients (APIs), where the specific three-dimensional arrangement of atoms is paramount to biological activity and patient safety. The synthesis of single-enantiomer drugs is a major focus in modern medicine, as different enantiomers of a molecule can have distinct pharmacological effects, with one enantiomer being therapeutic while the other may be inactive or even harmful.[2]
The large-scale production of enantiomerically pure compounds like methyl 4-(1-hydroxyethyl)benzoate presents significant challenges, requiring robust, efficient, and economically viable synthetic methods. This application note provides a comprehensive guide to the asymmetric synthesis of this valuable intermediate, focusing on scalable and reliable protocols for industrial applications. We will delve into the mechanistic underpinnings of the chosen synthetic strategies, provide detailed experimental procedures, and outline the necessary analytical techniques for quality control, all within the framework of Good Manufacturing Practices (GMP).[3][4][5][6][7]
Strategic Approaches to Asymmetric Ketone Reduction
The synthesis of enantiopure methyl 4-(1-hydroxyethyl)benzoate commences with the prochiral ketone, methyl 4-acetylbenzoate.[8][9][10] The core of the synthesis lies in the enantioselective reduction of the ketone functionality. Several powerful strategies have been developed for this transformation, with catalytic asymmetric reduction being the most prominent for large-scale applications due to the use of small quantities of a chiral catalyst to generate large amounts of the chiral product.[11][12]
Catalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[13][14] This method employs a chiral oxazaborolidine catalyst in conjunction with a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF.[13] The catalyst, typically derived from a chiral amino alcohol like (S)-(-)-2-methyl-CBS-oxazaborolidine, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in the preferential formation of one enantiomer of the alcohol.
The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, followed by the coordination of the ketone's oxygen atom to the boron center. This ternary complex adopts a rigid, chair-like transition state that favors the hydride transfer to one specific face of the ketone, leading to high enantioselectivity.
Diagram: Catalytic Cycle of the CBS Reduction
Sources
- 1. Methyl 4-(1-hydroxyethyl)benzoate [myskinrecipes.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 4. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 5. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. TRS 957 - Annex 2: WHO good manufacturing practices for active pharmaceutical ingredients (bulk drug substances) [who.int]
- 8. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 12. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
The Pivotal Role of Methyl 4-((R)-1-hydroxyethyl)benzoate in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Significance of Chirality in Therapeutics
In the landscape of modern drug discovery, the three-dimensional structure of a molecule is paramount to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly influences a drug's efficacy, safety, and pharmacokinetic profile. The two mirror-image forms of a chiral drug, known as enantiomers, can exhibit remarkably different interactions with the inherently chiral environment of the human body, such as enzymes and receptors. Consequently, the development of single-enantiomer pharmaceuticals has become a cornerstone of rational drug design, aiming to deliver more precise and effective treatments with minimized side effects.[1]
This application note focuses on methyl 4-((R)-1-hydroxyethyl)benzoate , a versatile chiral building block that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its defined stereochemistry at the benzylic alcohol position provides a crucial starting point for the construction of enantiomerically pure active pharmaceutical ingredients (APIs). We will delve into the synthesis of this key intermediate, explore its application in the synthesis of a notable drug candidate, and provide detailed protocols for its preparation and use in a laboratory setting.
Physicochemical Properties of Methyl 4-((R)-1-hydroxyethyl)benzoate
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 129446-47-5 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 148-152 °C at 1 mmHg | [3] |
| Storage | Room temperature, in a dry and sealed container | [3] |
Synthesis of Methyl 4-((R)-1-hydroxyethyl)benzoate: A Gateway to Enantiopure Molecules
The enantioselective synthesis of methyl 4-((R)-1-hydroxyethyl)benzoate is a critical step in its utilization as a chiral building block. The most efficient and widely employed method for its preparation is the asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate. This transformation can be achieved with high enantioselectivity using various catalytic systems, with biocatalysis employing ketoreductases (KREDs) being a particularly powerful and green approach.[1][4]
Workflow for the Asymmetric Reduction of Methyl 4-Acetylbenzoate
Figure 1: General workflow for the biocatalytic asymmetric reduction of methyl 4-acetylbenzoate.
Protocol: Enzymatic Asymmetric Reduction of Methyl 4-Acetylbenzoate
This protocol outlines a general procedure for the enzymatic reduction of methyl 4-acetylbenzoate to methyl 4-((R)-1-hydroxyethyl)benzoate using a ketoreductase. Researchers should optimize conditions based on the specific enzyme and equipment used.
Materials:
-
Methyl 4-acetylbenzoate
-
Ketoreductase (KRED) with (R)-selectivity
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (magnetic stirrer, reaction vessel, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-acetylbenzoate in the potassium phosphate buffer.
-
Enzyme and Cofactor Addition: Add the ketoreductase and the NADPH cofactor or the components of the cofactor regeneration system to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired methyl 4-((R)-1-hydroxyethyl)benzoate.
-
Characterization: Confirm the identity and enantiomeric excess of the product using analytical techniques such as NMR, mass spectrometry, and chiral HPLC.
Application in Drug Discovery: Synthesis of a Key Intermediate for a BCL-2 Inhibitor
While a direct synthesis of a marketed drug from methyl 4-((R)-1-hydroxyethyl)benzoate is not prominently featured in publicly available literature, its utility is evident in the synthesis of complex intermediates for drug candidates. For instance, a patent for novel B-cell lymphoma 2 (Bcl-2) inhibitors, which are a class of targeted cancer therapies, describes the use of a derivative of methyl 4-((R)-1-hydroxyethyl)benzoate.[5] The (R)-configuration of the hydroxyl group is crucial for the final stereochemistry of the inhibitor, which in turn dictates its binding affinity and efficacy.
Illustrative Synthetic Pathway
The following diagram illustrates a plausible synthetic route to a key intermediate for a Bcl-2 inhibitor, highlighting the role of methyl 4-((R)-1-hydroxyethyl)benzoate.
Figure 2: Plausible synthetic pathway to a Bcl-2 inhibitor intermediate.
Protocol: Conversion to a Mesylated Intermediate
This protocol provides a general method for the conversion of methyl 4-((R)-1-hydroxyethyl)benzoate to a key mesylated intermediate, which is a common strategy for introducing nucleophiles at the chiral center.
Materials:
-
Methyl 4-((R)-1-hydroxyethyl)benzoate
-
Silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)
-
Imidazole
-
Reducing agent (e.g., lithium aluminum hydride, LiAlH₄)
-
Mesyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Protection of the Hydroxyl Group: In an inert atmosphere, dissolve methyl 4-((R)-1-hydroxyethyl)benzoate in anhydrous dichloromethane. Add imidazole followed by TBDMSCl and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected alcohol.
-
Reduction of the Ester: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran. Cool the suspension to 0 °C and slowly add a solution of the protected alcohol from the previous step. Allow the reaction to warm to room temperature and stir until the ester is fully reduced (monitored by TLC). Quench the reaction carefully and work up to obtain the primary alcohol.
-
Mesylation: Dissolve the primary alcohol in anhydrous dichloromethane and cool to 0 °C. Add triethylamine followed by the dropwise addition of mesyl chloride. Stir the reaction at 0 °C until completion (monitored by TLC). Work up the reaction to yield the desired mesylated intermediate.
This mesylated intermediate can then be used in subsequent nucleophilic substitution reactions to build the complex scaffold of the final drug molecule, with the stereochemistry at the benzylic position retained.
Conclusion: A Versatile Tool for Asymmetric Synthesis
Methyl 4-((R)-1-hydroxyethyl)benzoate stands as a testament to the power of chiral building blocks in modern drug discovery. Its ready accessibility through efficient asymmetric synthesis, coupled with the versatility of its functional groups, makes it an invaluable intermediate for the construction of complex, enantiomerically pure pharmaceutical agents. The protocols and workflows presented in this application note provide a foundation for researchers to harness the potential of this key chiral alcohol in their own drug discovery endeavors. As the demand for stereochemically defined drugs continues to grow, the importance of such well-characterized and readily available chiral building blocks will only increase.
References
-
Patel, R. N. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). Chemical Record, 21(7), 1611-1630. [Link]
-
Ni, Y., & Xu, J. H. (2021). Asymmetric Synthesis of Chiral Benzoins Enabled by Engineered Ketoreductase-Catalyzed Stereoselective Reduction of Benzils. Catalysts, 11(8), 948. [Link]
-
Pinto, D. J. P., et al. (2017). A process for the preparation of apixaban and its intermediates. Patsnap.[Link]
-
F.I.S. FABBRICA ITALIANA SINTETICI S.P.A. (2019). Key Intermediates And Impurities Of The Synthesis Of Apixaban. Quick Company.[Link]
-
PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Daiichi Sankyo Company, Limited. (2021). Preparation method of edoxaban and intermediate thereof.
- Bayer Pharma Aktiengesellschaft. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof.
- University of Electronic Science and Technology of China. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
- Cadila Healthcare Limited. (2014). Process for the synthesis of apixaban.
-
Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. ResearchGate.[Link]
-
Mali, P. S., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. ResearchGate.[Link]
-
Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar.[Link]
-
Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2021). EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR. EPO.[Link]
- East China University of Science and Technology. (2014). Preparation method of apixaban intermediate.
-
MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]
-
Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). The preparation method of high-purity edoxaban intermediate. Patsnap.[Link]
-
ResearchGate. (n.d.). For synthesis of chiral impurity 5 of Edoxaban intermediate... Retrieved from [Link]
- Guangxi University. (2021). Preparation method of methyl benzoate compound.
-
PubChem. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Lamare, S., & Legoy, M. D. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. [Link]
- Clariant International Ltd. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.
-
Roche Ltd. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. ResearchGate.[Link]
-
Guisán, J. M., et al. (2020). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 25(21), 5183. [Link]
-
Li, J., et al. (2024). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Scilit.[Link]
-
PrepChem. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Retrieved from [Link]
- Suzhou University of Science and Technology. (2019). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Eureka. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]
Sources
- 1. Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9394292B2 - Rivaroxaban intermediate and preparation thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
Application Notes & Protocols for Monitoring Stereoselective Ketone Reduction
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Stereocontrol in Synthesis
The stereoselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries. The three-dimensional arrangement of atoms in a molecule—its stereochemistry—can profoundly dictate its biological activity, with different enantiomers of a chiral drug often exhibiting widely varying pharmacological, metabolic, and toxicological profiles. Consequently, the precise control and accurate measurement of stereochemical outcomes are not merely procedural details but fundamental requirements for the development of safe and efficacious medicines.
This guide provides a comprehensive overview of the state-of-the-art analytical protocols for monitoring the progress and determining the stereoselectivity of ketone reduction reactions. As a senior application scientist, my objective is to move beyond a simple recitation of steps. Instead, this document is structured to provide a deep, mechanistic understanding of why specific methods are chosen, how they are best implemented, and what the resulting data truly signify. We will explore the three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—from a practical, field-proven perspective, ensuring that every protocol described is a self-validating system for generating robust and reliable data.
Method Selection: A Logic-Driven Approach
The choice of analytical technique is dictated by the physicochemical properties of the ketone substrate and the resulting alcohol product, as well as the specific requirements of the analysis (e.g., high-throughput screening vs. final product quality control). The following decision tree illustrates a logical workflow for selecting the most appropriate method.
Caption: Logical workflow for selecting an analytical method.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely employed technique for the separation of enantiomers. Its power lies in the vast array of commercially available chiral stationary phases (CSPs) that can resolve a broad spectrum of chemical entities under various chromatographic modes (normal phase, reversed-phase, polar organic).
A. The Principle of Chiral Recognition on a Stationary Phase
Chiral recognition in HPLC is achieved through the formation of transient, diastereomeric complexes between the enantiomeric analytes and the chiral selector immobilized on the stationary phase.[1] The enantiomer that forms the less stable complex spends more time in the mobile phase and thus elutes first. The stability of these complexes is governed by a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a wide range of compounds, including the alcohols and ketones relevant to this application, due to their formation of "chiral pockets" that analytes can partition into.[2]
B. Protocol: Monitoring a Ketone Reduction by Chiral HPLC
This protocol provides a generalized workflow for method development and routine monitoring. The example focuses on a normal phase separation, which is often a successful starting point for ketone/alcohol systems.
1. Column and Mobile Phase Selection (Method Development):
-
Causality: The selection of the CSP is the most critical step. For many ketones and their corresponding secondary alcohols, polysaccharide-based columns like those with amylose or cellulose derivatives (e.g., Daicel Chiralpak® IA, IB, IC) offer a high probability of success.[3] Normal phase mode, typically using hexane/alcohol mobile phases, is often preferred for these compounds as it can provide better selectivity.[3]
-
Procedure:
-
Begin by screening a small set of polysaccharide-based columns (e.g., Chiralpak IA, AD).
-
Prepare a standard mobile phase, such as 90:10 (v/v) n-hexane/isopropanol.[1] For acidic or basic analytes, add a modifier: 0.1% trifluoroacetic acid (TFA) for acids or 0.1% diethylamine (DEA) for bases to improve peak shape.[1]
-
Prepare a racemic standard of the product alcohol at a concentration of ~1 mg/mL in the mobile phase.
-
Inject the racemic standard and monitor the chromatogram. If no separation is observed, screen other columns and vary the alcohol modifier (e.g., ethanol, n-butanol).
-
2. Sample Preparation for Reaction Monitoring:
-
Causality: Proper sample preparation is crucial to protect the column from contaminants and ensure accurate quantification. The goal is to quench the reaction, remove any particulates, and dilute the sample to an appropriate concentration.
-
Procedure:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of mobile phase). This prevents further reaction and dilutes the sample.
-
If the reaction mixture contains solids or catalysts, filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, perform a liquid-liquid extraction to remove interfering components before dilution and filtration.
-
3. Chromatographic Analysis and Data Interpretation:
-
Procedure:
-
Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify the peaks corresponding to the starting ketone and the product alcohol enantiomers by comparing their retention times with those of authentic standards.
-
Calculate the percent conversion and the enantiomeric excess (e.e.) using the following formulas:
-
% Conversion = [Area(Alcohol Enantiomer 1 + Enantiomer 2) / (Area(Ketone) + Area(Alcohol Enantiomer 1 + Enantiomer 2))] * 100
-
Enantiomeric Excess (% e.e.) = [|Area(Enantiomer 1) - Area(Enantiomer 2)| / (Area(Enantiomer 1) + Area(Enantiomer 2))] * 100
-
-
C. Quantitative Data and Troubleshooting
| Parameter | Typical Starting Conditions | Optimization Strategy | Troubleshooting Tip |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA) | Screen different polysaccharide and Pirkle-type columns. | If peak shape is poor, consider a different CSP or mobile phase additives.[4] |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) | Vary the alcohol modifier (EtOH, n-BuOH) and its percentage. | For polar analytes insoluble in normal phase, consider polar organic or reversed-phase modes.[5] |
| Flow Rate | 1.0 mL/min for 4.6 mm ID column | Decrease flow rate (e.g., to 0.5 mL/min) to improve resolution. | High backpressure may indicate a clogged frit; reverse-flush the column.[4] |
| Temperature | 25 °C | Lowering the temperature can sometimes increase enantioselectivity. | Inconsistent retention times may be due to poor temperature control. |
| Detection | UV at 254 nm or wavelength of max absorbance | Use a Diode Array Detector (DAD) to confirm peak purity. | If analyte lacks a chromophore, consider a Refractive Index (RI) detector or derivatization.[6] |
II. Chiral Gas Chromatography (GC)
For volatile and thermally stable ketones and alcohols, chiral GC offers excellent resolution and sensitivity. The separation mechanism is analogous to HPLC, relying on a chiral stationary phase, typically based on derivatized cyclodextrins, coated on the inside of a capillary column.
A. The Role of Cyclodextrin-Based Stationary Phases
Cyclodextrins are cyclic oligosaccharides that form a tapered cavity, often described as a "chiral bucket".[2] Chiral recognition occurs as one enantiomer fits more snugly into this cavity than the other, leading to differences in retention time. The derivatization of the cyclodextrin hydroxyl groups is key to tailoring the selectivity for different classes of analytes.[7]
B. Protocol: Monitoring a Ketone Reduction by Chiral GC
1. Column and Method Parameters:
-
Causality: The choice of cyclodextrin derivative is critical. For many alcohols, a modified β-cyclodextrin phase (e.g., CP-Chirasil-DEX CB) provides excellent separation.[8] The temperature program is optimized to ensure separation of the volatile components (ketone, alcohol, solvent) while providing sufficient resolution of the enantiomers.
-
Procedure:
-
Column: Select a derivatized cyclodextrin column (e.g., 25-30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Carrier Gas: Use Hydrogen or Helium at an optimized linear velocity.
-
Injector and Detector: Set injector and Flame Ionization Detector (FID) temperatures to ~250 °C.
-
Oven Program: Develop a temperature gradient. A typical starting point could be: 50 °C (hold 1 min), ramp at 2 °C/min to 100 °C.[9] This must be optimized for the specific analytes.
-
2. Sample Preparation:
-
Causality: Samples for GC must be volatile and free of non-volatile materials that could contaminate the injector and column. Derivatization may be necessary to improve volatility and peak shape.
-
Procedure:
-
Quench a reaction aliquot (e.g., 50 µL) in a suitable solvent like diethyl ether (1 mL).
-
Perform a simple workup, such as washing with brine and drying over anhydrous magnesium sulfate.
-
Filter the sample through a syringe filter into a GC vial.
-
Optional Derivatization: If the alcohol product has poor peak shape or resolution, consider acylation. For example, add acetic acid and a catalytic amount of iodine to the sample, heat briefly, and then analyze. This converts the polar alcohol to a more volatile and often better-resolved ester.[8]
-
3. Analysis and Data Interpretation:
-
Procedure:
-
Inject the prepared sample.
-
Integrate the peaks for the starting material and the two product enantiomers.
-
Calculate % conversion and % e.e. as described in the HPLC section. The enantiomeric ratio can be confirmed by analyzing a racemic standard.
-
Caption: Experimental workflow for chiral GC analysis.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. The principle relies on making the enantiomers chemically non-equivalent (diastereotopic) in the NMR experiment, which allows their distinct signals to be resolved and integrated.[10] This is achieved through the use of chiral auxiliaries.
A. Methods for Inducing Diastereotopicity
-
Chiral Derivatizing Agents (CDAs): The chiral alcohol product is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra. A classic example is the formation of Mosher's esters by reacting the alcohol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11] By analyzing the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters, one can determine the enantiomeric ratio.[11]
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms weak, transient diastereomeric complexes with the enantiomers of the analyte.[10] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers. This method is non-destructive but may require careful optimization of the CSA, solvent, and temperature.
-
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that are both chiral and paramagnetic.[12] They function similarly to CSAs but induce much larger chemical shift differences, which can be advantageous for resolving overlapping signals. However, they can also cause significant peak broadening.[12]
B. Protocol: Enantiomeric Excess Determination by Mosher's Ester Analysis (¹⁹F NMR)
-
Causality: This protocol is highly reliable for determining the absolute configuration and enantiomeric excess of secondary alcohols.[13][14] Using ¹⁹F NMR is often advantageous due to its high sensitivity, wide chemical shift range, and the absence of background signals. The trifluoromethyl group of the MTPA reagent serves as a clean and sensitive probe.
-
Procedure:
-
Esterification (Two Parallel Reactions):
-
In one vial, dissolve a small amount of the purified alcohol product (e.g., 1-2 mg) in pyridine-d₅ or CDCl₃. Add a slight excess of (R)-MTPA chloride.
-
In a second vial, repeat the process using (S)-MTPA chloride.
-
Allow both reactions to proceed to completion (typically 30-60 minutes at room temperature).
-
-
NMR Analysis:
-
Acquire a ¹⁹F NMR spectrum for each of the two diastereomeric ester samples.
-
Acquire a ¹⁹F NMR spectrum of the Mosher's ester derived from the actual reaction product (of unknown e.e.).
-
-
Data Interpretation:
-
In the spectrum of the reaction product, there will be two signals corresponding to the two diastereomeric esters.
-
By comparing the chemical shifts with the pure (R)- and (S)-MTPA ester standards, you can assign each peak.
-
The enantiomeric excess is determined by the integration ratio of the two signals: % e.e. = [|Integral(Diastereomer 1) - Integral(Diastereomer 2)| / (Integral(Diastereomer 1) + Integral(Diastereomer 2))] * 100 .
-
-
C. Method Validation and Self-Correction
A key strength of the Mosher's ester protocol is its self-validating nature. By preparing both the (R)- and (S)-MTPA derivatives, the researcher confirms the chemical shift assignments and ensures that the observed separation is genuine. This dual-derivatization approach provides an internal cross-check, enhancing the trustworthiness of the final e.e. determination.
IV. Method Validation: Ensuring Data Integrity
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, key validation parameters include:[15][16][17]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., starting material, byproducts, impurities).[15][17]
-
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte.[17]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
For stereoselective analysis, a crucial aspect of specificity is demonstrating baseline resolution (Rs > 1.5) between the enantiomeric peaks in chromatography or distinct, well-resolved signals in NMR.
Conclusion
Monitoring the progress and stereoselectivity of ketone reductions requires a robust and well-chosen analytical strategy. By understanding the fundamental principles of chiral HPLC, GC, and NMR spectroscopy, researchers can select the optimal technique for their specific application. The detailed protocols and troubleshooting guides presented herein are designed to empower scientists to not only generate high-quality data but also to interpret it with confidence. The emphasis on the causality behind experimental choices and the incorporation of self-validating steps ensures that the analytical process is as rigorous and scientifically sound as the synthesis it is designed to monitor.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbil carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]
-
ResearchGate. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 748-753. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(10), 1034-1044. [Link]
-
ResearchGate. (2015). NMR determination of enantiomeric excess. [Link]
-
ResearchGate. (2013). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 403-409. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
Maeda, K., et al. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Based on Helical Poly(diphenylacetylene) Derivative. Journal of the Mass Spectrometry Society of Japan, 67(5), 183-188. [Link]
-
Gotor, V., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 16(4), 3145-3155. [Link]
-
Gu, Y. C., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 337-344. [Link]
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- Goering, H. L., Eikenberry, J. N., & Koermer, G. S. (1971). Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III). A new chiral shift reagent for direct determination of enantiomeric compositions. Journal of the American Chemical Society, 93(22), 5913-5914.
-
Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Sustainable Chemistry & Engineering, 10(37), 12345-12355. [Link]
-
Wright, D. S., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(19), 5537-5544. [Link]
-
Karki, M., & Archer, J. (2021). Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv. [Link]
-
Scriba, G. K. A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7048. [Link]
-
Karki, M., & Archer, J. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education, 101(2), 646-653. [Link]
-
Reddit. (2023). Chiral alcohol separation. r/CHROMATOGRAPHY. [Link]
-
Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10426-10447. [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Kumar, S., & Kumar, A. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 1-10. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Zhang, T., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. Molecules, 28(3), 1422. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
-
University of Windsor. Enantioselective Reduction of Ketones. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. reddit.com [reddit.com]
- 4. chiraltech.com [chiraltech.com]
- 5. hplc.today [hplc.today]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. ijrrjournal.com [ijrrjournal.com]
derivatization of methyl 4-((R)-1-hydroxyethyl)benzoate for analysis
An Application Guide to the Analytical Derivatization of Methyl 4-((R)-1-hydroxyethyl)benzoate
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of methyl 4-((R)-1-hydroxyethyl)benzoate, a key chiral intermediate in pharmaceutical synthesis. Direct analysis of this secondary alcohol can be challenging due to its polarity and the need to assess enantiomeric purity. This document outlines two primary derivatization strategies: silylation for enhanced analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and chiral derivatization for the determination of enantiomeric excess (% ee) using standard chromatographic techniques. The protocols herein are designed for researchers, analytical chemists, and process development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible results.
Introduction: The Analytical Challenge
Methyl 4-((R)-1-hydroxyethyl)benzoate is a valued building block in organic synthesis, notable for its chiral center.[1] The accurate and precise analysis of this compound is critical for quality control, reaction monitoring, and regulatory compliance. However, the presence of a secondary hydroxyl (-OH) group introduces two significant analytical hurdles:
-
Poor Chromatographic Performance: The polar hydroxyl group engages in hydrogen bonding, which can lead to low volatility, poor peak shape (tailing), and potential thermal degradation in a hot GC inlet.[2][3]
-
Enantiomeric Equivalence: Enantiomers possess identical physical properties, making them indistinguishable by non-chiral analytical methods.[4] Determining the enantiomeric purity of the target (R)-enantiomer requires a strategy to differentiate it from its (S)-counterpart.
Chemical derivatization addresses these challenges by chemically modifying the hydroxyl group to create a new compound with analytical properties superior to the parent molecule.[5][6]
Strategy 1: Silylation for Achiral GC-MS Analysis
For routine quantification and identification where chiral separation is not the primary goal, silylation is the method of choice. This technique increases volatility and thermal stability, making the analyte highly amenable to GC-MS analysis.[2][7]
The Principle of Silylation
Silylation involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3][8] This transformation is typically achieved using a highly reactive silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Mechanism Rationale: The reaction is a nucleophilic attack by the alcohol's oxygen on the silicon atom of the silylating agent.[5] MSTFA is exceptionally effective because it produces a volatile and non-interfering byproduct, N-methyltrifluoroacetamide.[2][9] This drives the reaction to completion and ensures a clean chromatogram.
Sources
- 1. methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-[(1R)-1-hydroxyethyl]benzoate
Welcome to the technical support center for the synthesis of methyl 4-[(1R)-1-hydroxyethyl]benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you improve your yield and enantioselectivity.
This compound is a valuable chiral building block in the pharmaceutical industry.[1][2] Its synthesis is primarily achieved through the asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate. The success of this synthesis hinges on precise control over the catalytic reduction step to ensure high enantiomeric purity and overall yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing this compound?
A1: The most common and efficient route involves a two-step process. First, 4-acetylbenzoic acid is esterified to produce the key intermediate, methyl 4-acetylbenzoate.[3] The second, and most critical step, is the asymmetric reduction of the ketone functionality to the desired (R)-alcohol. Several powerful catalytic methods are employed for this transformation, including:
-
Catalytic Transfer Hydrogenation: This method uses a chiral transition metal catalyst, often based on Ruthenium or Rhodium, to transfer hydrogen from a simple hydrogen donor like isopropanol or formic acid to the ketone.[4][5] It is widely used due to its operational simplicity and effectiveness.
-
Catalytic Hydrogenation: This involves the use of molecular hydrogen (H₂) gas in the presence of a chiral transition metal complex, such as a Ru-BINAP catalyst.[4]
-
Stoichiometric Chiral Reductants: While effective, methods using stoichiometric amounts of chiral reagents like those derived from chiral boranes (e.g., Alpine-Borane) are less common in large-scale synthesis due to cost and waste generation.[6]
-
Enzymatic Reduction: Biocatalytic methods using ketone reductase enzymes offer excellent selectivity but may require specific expertise in handling biological systems.[6]
Q2: Why is enantioselectivity so crucial, and how is it measured?
A2: Enantioselectivity refers to the preferential formation of one enantiomer (in this case, the R-enantiomer) over the other (the S-enantiomer). In pharmaceutical applications, often only one enantiomer is biologically active, while the other may be inactive or even cause harmful side effects. Therefore, achieving high enantiomeric excess (%ee) is critical. Enantiomeric excess is determined using chiral analytical techniques, most commonly Chiral High-Performance Liquid Chromatography (HPLC), which can separate and quantify the two enantiomers.
Q3: How do I choose the appropriate catalyst for the asymmetric reduction?
A3: The choice of catalyst is pivotal and depends on factors like desired selectivity, cost, and scalability.
-
Oxazaborolidine catalysts (CBS catalysts) are effective for borane-mediated reductions and are well-studied for a range of ketones.[7][8]
-
Ruthenium-based catalysts coordinated with chiral diamine or amino alcohol ligands are workhorses for both asymmetric hydrogenation and transfer hydrogenation, offering high enantioselectivity for aryl ketones.[4][9] For example, Ru-complexes with ligands like BINAP or TsDPEN are industry standards. The optimal catalyst is often determined experimentally for your specific substrate and conditions.
Q4: What is the role of the solvent in this reaction?
A4: The solvent can significantly influence the reaction's yield and selectivity. It must dissolve the substrate and catalyst, but it can also participate in the catalytic cycle. For transfer hydrogenations, polar aprotic solvents are common. For direct hydrogenations, a range of solvents can be used. It is crucial that the solvent is anhydrous, as water can poison many catalysts.
Experimental Workflow Overview
The synthesis is a sequential process involving the preparation of the precursor followed by the key chiral reduction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or no yield of the final product, this compound.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Poor Quality Starting Material | Verify the purity of your methyl 4-acetylbenzoate. The precursor must be pure, as impurities can inhibit or poison the catalyst.[10] Rationale: Nucleophilic or coordinating impurities can bind to the metal center of the catalyst, rendering it inactive. Run a ¹H NMR or GC-MS of your starting material before proceeding. |
| Inactive Catalyst | Use a fresh, high-purity catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon). Rationale: Many asymmetric catalysts, particularly transition metal complexes, are sensitive to air and moisture.[10] Oxidation or hydrolysis can destroy the catalyst's chiral environment and its catalytic activity. |
| Suboptimal Reaction Conditions | Systematically optimize the reaction temperature. Some reductions perform better at low temperatures to enhance selectivity, while others may require heating to achieve a reasonable rate.[10] Rationale: Temperature affects both reaction kinetics and the equilibrium of catalyst-substrate binding, which directly impacts enantioselectivity and yield. |
| Inefficient Hydrogen Donor (for ATH) | Ensure the hydrogen donor is pure and used in the correct ratio. For formic acid/triethylamine systems, the ratio is critical for forming the active ruthenium-hydride species. For isopropanol, ensure it is anhydrous. Rationale: The transfer hydrogenation mechanism relies on the efficient generation of the active hydride catalyst from the hydrogen donor.[4] |
| Product Loss During Work-up | Optimize your extraction and purification protocol. The product is a moderately polar alcohol. Ensure the pH is properly adjusted during aqueous washes to prevent the formation of emulsions or loss of product. Use an appropriate solvent system for chromatography. Rationale: The product has both a polar alcohol group and a less polar ester/aromatic portion, requiring a balanced solvent system (e.g., Hexane/Ethyl Acetate) for effective purification by column chromatography. |
Problem 2: Good conversion to the alcohol, but poor enantioselectivity (low %ee).
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Incorrect Catalyst Enantiomer | Double-check that you are using the correct enantiomer of the catalyst/ligand to produce the (R)-alcohol. For example, with a TsDPEN ligand in ATH, (1R,2R)-TsDPEN typically yields the (R)-alcohol from acetophenone derivatives. Rationale: The stereochemistry of the product is directly dictated by the chirality of the catalyst. Using the wrong catalyst enantiomer will produce the wrong product enantiomer. |
| High Reaction Temperature | Lower the reaction temperature. Run a temperature screening study (e.g., 40°C, 25°C, 0°C). Rationale: At higher temperatures, the energy difference between the two diastereomeric transition states (one leading to the R-product, one to the S-product) decreases. This lowers the selectivity of the reaction. |
| Racemization of Catalyst | Ensure the conditions do not degrade or racemize the catalyst. This is particularly relevant if the catalyst is generated in situ. Follow established protocols precisely. Rationale: The integrity of the chiral ligand is paramount. If the ligand detaches or racemizes under the reaction conditions, the enantioselectivity will be lost. |
| Background (Non-catalyzed) Reduction | Ensure the reducing agent is not capable of reducing the ketone without the catalyst. This is generally not an issue with ATH reagents like formic acid or isopropanol but can be a concern with stronger, non-chiral hydride sources if they are present as impurities. Rationale: Any non-selective reduction pathway will produce a racemic mixture, which will erode the overall %ee of the product. |
Validated Experimental Protocols
Protocol 1: Synthesis of Methyl 4-acetylbenzoate (Precursor)
This protocol is a standard Fischer esterification.[3]
-
Reaction Setup: To a round-bottom flask, add 4-acetylbenzoic acid (10.0 g, 60.9 mmol).
-
Add methanol (150 mL) and stir until the solid is dissolved.
-
Carefully add concentrated sulfuric acid (1.0 mL) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 70°C) for 6-8 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).[10]
-
Work-up: Cool the mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate as a solid, which can be used directly or recrystallized if necessary.[3]
Protocol 2: Asymmetric Transfer Hydrogenation for this compound
This protocol uses a common Ru-based catalyst system.[4][5]
-
Inert Atmosphere: Perform this reaction under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Preparation: In a Schlenk flask, add the chiral catalyst, for example, [(1R,2R)-TsDPEN-Ru(p-cymene)Cl] (typically 0.1-1.0 mol%).
-
Reagent Addition: Add methyl 4-acetylbenzoate (5.0 g, 28.1 mmol).
-
Add a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) as the hydrogen source. The amount should be in slight excess relative to the substrate.
-
Add an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 25-40°C) for 12-24 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of Hexane/Ethyl Acetate) to yield pure this compound.
Protocol 3: Determination of Enantiomeric Excess (%ee)
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., ~1 mg/mL).
-
HPLC System: Use a chiral HPLC column (e.g., Chiralcel OD-H or AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks.
-
Calculation: Calculate the %ee using the areas of the two peaks: %ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
References
-
Mimeau, D., et al. (2001). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Available at: [Link]
-
Shende, V. S., et al. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Available at: [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]
-
IUPAC. (n.d.). Ketone Reduction. Organic Chemistry Portal. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Available at: [Link]
- Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
ChemSynthesis. (n.d.). methyl 4-acetylbenzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-acetylbenzoate. Available at: [Link]
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Available at: [Link]
-
ChemBK. (2024). Methyl 4-acetylbenzoate. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 4-ACETYLBENZOATE. Available at: [Link]
-
Pharmaffiliates. (n.d.). Methyl 4-acetylbenzoate. Available at: [Link]
-
Royal Society of Chemistry. (2021). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers. Available at: [Link]
Sources
- 1. Methyl 4-(1-hydroxyethyl)benzoate [myskinrecipes.com]
- 2. METHYL 4-(1-HYDROXYETHYL)BENZOATE | 84851-56-9 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
minimizing racemization during the synthesis of chiral alcohols
A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Stereochemical Integrity
In the synthesis of pharmaceuticals and other complex molecules, achieving high enantiomeric purity is often paramount. Chiral alcohols are crucial building blocks in many synthetic pathways, but their stereocenters can be susceptible to racemization under various reaction conditions.[1] Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, can significantly impact the biological activity and safety profile of the final product.[1][2] This guide provides a structured approach to troubleshooting and preventing racemization during the synthesis of chiral alcohols.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common questions regarding the causes and prevention of racemization.
Q1: What are the most common causes of racemization during the synthesis of chiral alcohols?
Racemization can be triggered by several factors throughout a synthetic sequence. The primary culprits often involve the formation of planar, achiral intermediates.[2] Key causes include:
-
Harsh Reaction Conditions: Elevated temperatures and strongly acidic or basic conditions can promote racemization.[3]
-
Formation of Carbocation Intermediates: Reactions proceeding through a free carbocation at the chiral center will lead to racemization as the planar carbocation can be attacked from either face with equal probability.[2][4] This is common in SN1 type reactions.
-
Enolization: If the chiral center is adjacent to a carbonyl group, acid or base catalysis can lead to the formation of a planar enol or enolate, which destroys the stereocenter.[3]
-
Oxidation-Reduction Cycles: Some racemization pathways involve transient oxidation of the alcohol to a ketone followed by non-stereoselective reduction back to the alcohol.[5]
-
Inappropriate Choice of Reagents or Catalysts: Certain reagents or catalysts can inadvertently promote racemization. For example, some metal catalysts used in dynamic kinetic resolutions are designed to actively racemize one enantiomer.[6]
Q2: How can I choose the right protecting group to prevent racemization of my chiral alcohol?
Protecting groups are essential tools to mask the reactivity of an alcohol, but their selection is critical to preserving stereochemical integrity.[7] The ideal protecting group should be:
-
Installed under mild conditions that do not induce racemization.
-
Stable to the subsequent reaction conditions.
-
Removable under mild conditions that do not affect the newly formed chiral centers or the protected alcohol.
Commonly used protecting groups for alcohols include:
-
Silyl Ethers (e.g., TMS, TBDMS, TIPS): These are widely used due to their ease of formation and cleavage.[7][8][9] They are generally stable to a wide range of non-acidic reagents.[10]
-
Benzyl Ethers (e.g., Bn): These are robust protecting groups, stable to both acidic and basic conditions.[11] They are typically removed by hydrogenolysis.
-
Tetrahydropyranyl (THP) Ethers: These are acetal-based protecting groups, stable to basic conditions but cleaved under acidic conditions.[9]
Q3: My chiral alcohol seems to be racemizing during purification. What steps can I take to minimize this?
Racemization during purification, particularly chromatography, can be a frustrating issue. Here are some troubleshooting tips:
-
Choice of Stationary Phase: Silica gel can be slightly acidic and may cause racemization of sensitive compounds. Consider using deactivated silica gel (e.g., by treating with triethylamine) or alternative stationary phases like alumina (neutral or basic).
-
Solvent System: Avoid highly acidic or basic mobile phases if your compound is sensitive. Buffer the solvent system if necessary.
-
Temperature: Perform chromatography at lower temperatures if possible.
-
Minimize Contact Time: Do not let the compound sit on the column for extended periods. Elute the compound as efficiently as possible.
-
Alternative Purification Methods: If chromatography proves problematic, consider other purification techniques like crystallization or distillation if applicable.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of chiral alcohols.
Problem 1: Significant loss of enantiomeric excess (ee) after a substitution reaction at a center adjacent to the chiral alcohol.
-
Possible Cause: The reaction may be proceeding through an SN1 mechanism, involving a carbocation intermediate.
-
Troubleshooting Steps:
-
Analyze the Reaction Conditions: Are you using a polar, protic solvent that favors ionization?
-
Modify the Substrate: Can you use a better leaving group that promotes an SN2 reaction?
-
Change the Nucleophile: A stronger, more concentrated nucleophile will favor the bimolecular SN2 pathway.
-
Lower the Reaction Temperature: This can help to disfavor the higher activation energy pathway of carbocation formation.
-
Problem 2: Racemization of a chiral alcohol containing an adjacent ketone.
-
Possible Cause: Acid or base-catalyzed enolization is likely occurring.[3]
-
Troubleshooting Steps:
-
Strict pH Control: Maintain neutral or near-neutral pH throughout the reaction and workup. Use buffered solutions where appropriate.
-
Protecting Group Strategy: Protect the ketone as a ketal before performing reactions that could induce enolization.[10] Ketal formation is typically done under acidic conditions, so care must be taken.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base at low temperatures to minimize enolate formation.
-
Problem 3: My biocatalytic resolution of a racemic alcohol is not proceeding to completion (stalls at ~50% conversion).
-
Possible Cause: This is the expected outcome for a standard kinetic resolution where one enantiomer reacts much faster than the other.[5] To exceed 50% yield, you need to incorporate a method to racemize the slower-reacting enantiomer in situ, a process known as Dynamic Kinetic Resolution (DKR).
-
Troubleshooting Steps:
-
Implement a Racemization Catalyst: For DKR of alcohols, transition metal catalysts (e.g., based on Ruthenium) are often used to racemize the unreactive enantiomer.[5][6]
-
Optimize Catalyst Compatibility: Ensure the racemization catalyst and the enzyme are compatible in terms of solvent, temperature, and pH.[6]
-
Consider Alternative Deracemization Methods: Other strategies like cyclic deracemisation or stereoinversion might be applicable.[5][12]
-
Part 3: Experimental Protocols & Data
This section provides detailed protocols and data to guide your experimental design.
Protocol 1: Protection of a Chiral Secondary Alcohol as a TBDMS Ether
This protocol describes a common method for protecting a chiral alcohol under mild conditions to prevent racemization in subsequent steps.
Materials:
-
Chiral secondary alcohol
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the chiral secondary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Stability (Stable to) | Cleavage Conditions |
| Trimethylsilyl ether | TMS | Bases, nucleophiles, mild oxidants | Mild acid, fluoride ion |
| tert-Butyldimethylsilyl ether | TBDMS | Bases, nucleophiles, many oxidants | Acid, fluoride ion |
| Triisopropylsilyl ether | TIPS | Stronger acids than TBDMS | Acid, fluoride ion |
| Benzyl ether | Bn | Strong acids and bases, many oxidants/reductants | Hydrogenolysis (H₂, Pd/C) |
| Tetrahydropyranyl ether | THP | Bases, nucleophiles, Grignard reagents | Aqueous acid |
This table provides a general overview. Specific reaction conditions can affect stability.
Part 4: Visualizing Racemization Pathways and Prevention Strategies
Diagrams can help clarify the abstract concepts of stereochemistry and reaction mechanisms.
Diagram 1: Racemization via Carbocation Intermediate
Caption: SN1 reaction leading to a racemic product.
Diagram 2: Prevention of Racemization using a Protecting Group
Caption: General workflow for using a protecting group.
References
-
Wikipedia. Racemization. [Link]
-
St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
- Eliel, E. L., & Wilen, S. H. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. [Link]
-
Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
- Ghislieri, D., & Hauer, B. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(21), 5859-5874.
-
ResearchGate. Enantioselective synthesis strategies to prepare chiral tertiary alcohols. [Link]
-
Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]
-
Recent advances in enzymatic and chemical deracemisation of racemic compounds. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]
- Fraschetti, C., Speranza, M., & Filippi, A. (2010). Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction?. Chirality, 22(1), 88-91.
-
Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]
-
Master Organic Chemistry. (2012). What’s a Racemic Mixture?. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
troubleshooting low enantiomeric excess in asymmetric reduction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Asymmetric Reduction. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of the most common challenges in asymmetric synthesis: achieving high enantiomeric excess (ee). This resource moves beyond simple checklists to explain the causality behind experimental outcomes, helping you not only solve immediate problems but also build a more robust understanding for future success.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered during asymmetric reduction reactions.
Q1: My asymmetric reduction resulted in a low enantiomeric excess. What is the very first thing I should check? The first step is always to rigorously validate your analytical method for determining ee. Chromatographic artifacts or an unoptimized separation method can misleadingly suggest low enantioselectivity. Before optimizing the reaction, confirm that your analytical method is sound.[1][2]
Action: Prepare a true racemic sample of your product (e.g., by using a non-chiral reducing agent). Your analytical method (chiral HPLC, GC, etc.) must show a perfect 50:50 ratio for this sample. If it doesn't, your analytical method needs optimization before you can trust any ee measurements from your asymmetric reaction.[1][3]
Q2: I've confirmed my analytical method is accurate, but my ee is still low while my conversion is high (>95%). What's the next most likely cause? With high conversion, the issue likely lies with the core stereodifferentiating step. The most common culprits are suboptimal reaction temperature, incorrect solvent choice, or issues with the catalyst itself, such as purity or improper activation.[4][5][6]
Q3: Can small amounts of water or air really affect my reaction that much? Absolutely. Many organometallic catalysts and reagents used in asymmetric reductions are highly sensitive to moisture and oxygen. Water can hydrolyze catalysts or reagents, while oxygen can lead to oxidative degradation.[4] Both can lead to the formation of non-chiral or less selective catalytic species, which will erode the enantiomeric excess.[7] Always use anhydrous solvents and perform reactions under a dry, inert atmosphere (e.g., Argon or Nitrogen).
Q4: My ee values are inconsistent from run to run. What should I investigate? Irreproducibility often points to variations in experimental setup or reagent quality. Key areas to check are:
-
Reagent Purity: Ensure all reagents, especially the substrate and any additives, are of high and consistent purity. Impurities can sometimes act as catalyst poisons.[8]
-
Temperature Control: Verify that your reaction temperature is stable and accurately monitored. Fluctuations can significantly impact selectivity.[4]
-
Stirring/Mixing: In heterogeneous reactions, ensure consistent and efficient stirring to avoid mass transfer limitations.
-
Catalyst Handling: If using a stock solution of your catalyst, ensure it has not degraded over time. It's often best to prepare catalyst solutions fresh.
Q5: Could my product be racemizing after the reaction is complete? Yes, product racemization during the workup or purification process is a potential issue, especially if the newly formed stereocenter is labile (e.g., adjacent to a carbonyl or in the presence of acid/base).[9]
Action: To test for this, take a sample of your reaction mixture that shows high ee (if possible) and subject it to your standard workup and purification conditions. Re-analyze the ee of the final product. A significant drop in ee indicates that the issue lies in the post-reaction handling, not the reaction itself.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving low enantiomeric excess based on the specific outcome of your experiment.
Scenario A: High Conversion (>95%), Consistently Low Enantiomeric Excess
This common scenario suggests the catalyst is active but not selective. The problem lies in the transition state energetics of the stereodetermining step.
Caption: Troubleshooting workflow for high conversion, low ee scenarios.
1. Temperature Optimization
-
Causality: The difference in activation energy (ΔΔG‡) between the two diastereomeric transition states that lead to the R and S enantiomers dictates the enantioselectivity. Lowering the temperature often increases this energy difference, thereby enhancing selectivity. However, some catalytic systems exhibit a non-linear temperature effect, meaning there is an optimal temperature that is not necessarily the lowest possible.[10]
-
Protocol:
-
Set up a series of identical reactions in parallel.
-
Run each reaction at a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Ensure all other parameters (concentrations, catalyst loading, etc.) are constant.
-
After a fixed time, quench the reactions and analyze the ee and conversion for each.
-
Plot ee vs. temperature to identify the optimal condition.
-
2. Solvent Screening
-
Causality: The solvent can profoundly impact enantioselectivity by influencing the conformation and solvation of the catalyst-substrate complex in the transition state.[11] A switch from a non-coordinating solvent (like toluene) to a coordinating one (like THF) can dramatically alter the catalyst's chiral environment.[6]
-
Protocol:
-
Select a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Hexanes).
-
Set up a small-scale reaction in each solvent at the optimal temperature identified above.
-
Monitor the reactions and determine the ee and conversion.
-
Tabulate the results to find the best solvent.
-
Table 1: Example of Solvent Screening Data for Ketone Reduction
| Solvent | Dielectric Constant (ε) | Conversion (%) | ee (%) (S) |
| Toluene | 2.4 | 99 | 85 |
| Dichloromethane | 9.1 | 98 | 92 |
| THF | 7.5 | 99 | 95 |
| Acetonitrile | 37.5 | 95 | 70 |
| Hexane | 1.9 | 80 | 88 |
This table illustrates how solvent choice can significantly affect enantioselectivity, with THF providing the highest ee in this hypothetical example.
3. Catalyst System Investigation
-
Causality: The issue may stem from the catalyst itself.
-
Purity: The enantiomeric purity of the chiral ligand or catalyst is paramount. Even small amounts of the opposite enantiomer can lead to a significant drop in product ee.[4]
-
Activation: Many catalysts require an in situ activation step (e.g., reaction with a borane source to form an oxazaborolidine catalyst).[4][12] Incomplete activation can leave less selective species present.
-
Deactivation/Inhibition: The catalyst might be deactivating over the course of the reaction, or it could be inhibited by the substrate or product.[7][8][13]
-
-
Protocol:
-
Verify Purity: Confirm the enantiomeric purity of your ligand/catalyst via chiral HPLC or by preparing a derivative (e.g., Mosher's ester) for NMR analysis.[4]
-
Optimize Activation: If applicable, ensure the catalyst activation step goes to completion. This may involve adjusting the stoichiometry of activating agents or increasing the activation time/temperature.
-
Adjust Catalyst Loading: While counterintuitive, sometimes lower catalyst loading can improve ee, especially if catalyst aggregation or side reactions are an issue at higher concentrations.[14]
-
Scenario B: Inconsistent or Irreproducible Enantiomeric Excess
This outcome points towards uncontrolled variables in your experimental procedure or reagents.
-
Causality: Hidden impurities in the substrate or solvents can act as inhibitors or promote side reactions. For example, trace amounts of acid or base can catalyze product racemization. Aldehyde impurities in a ketone substrate can react preferentially and alter the catalytic cycle.
-
Protocol: Reagent and Substrate Purity Check
-
Re-purify Substrate: Purify your starting material using an appropriate method (distillation, recrystallization, or column chromatography) immediately before use.
-
Use Fresh Solvents: Use freshly dried, de-gassed solvents from a solvent purification system or a newly opened bottle.
-
Run a Control: Run the reaction with the newly purified materials under otherwise identical conditions and compare the results.
-
Scenario C: Low Enantiomeric Excess AND Low Conversion
This combination suggests a more fundamental problem with catalyst activity. The catalyst is either not functioning correctly or is being actively inhibited or destroyed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Crucial aspects in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activated ketones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00462K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Stereoselective Synthesis
Welcome to the Technical Support Center dedicated to the fine art and science of stereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling stereochemical outcomes. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of stereoselective reactions.
Q1: My enantioselectivity (% ee) is low or inconsistent. What are the first things I should investigate?
A: Low or inconsistent enantiomeric excess is a frequent challenge. A systematic investigation is key. Begin by assessing the following:
-
Catalyst/Ligand Integrity: The purity and structural integrity of your chiral catalyst or ligand are paramount. Degradation can significantly impact performance. Consider using a fresh batch or re-purifying your existing one.[1]
-
Reaction Conditions: Temperature, pressure, and reaction time are critical variables that can dramatically influence enantioselectivity.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can drastically alter the catalyst's performance. A solvent screening is highly recommended.[1][2]
-
Substrate Purity: Impurities in your starting material can act as catalyst poisons or interfere with the desired reaction pathway.[1]
Q2: How significant is the effect of temperature on stereoselectivity?
A: Temperature is a critical parameter. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy, which leads to the kinetic product.[1][3][4] However, this is not a universal rule; the stereoselectivity of some reactions, particularly enzymatic ones, can either increase or decrease with a change in temperature.[5][6] It is crucial to perform a temperature screen to determine the optimal conditions for your specific system.
Q3: Can the choice of solvent really make or break a stereoselective reaction?
A: Absolutely. The solvent influences the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[7][8] Solvents can impact stereoselectivity through their dielectric constant, polarity, and coordinating abilities.[2][4] In some cases, a chiral solvent can even be the sole source of enantioselection.[9][10] A thorough solvent screen is an indispensable part of optimizing a stereoselective transformation.[3]
Q4: I am observing low diastereoselectivity. Where should I start troubleshooting?
A: For low diastereoselectivity, the primary parameters to investigate are temperature and solvent.[4] As with enantioselectivity, lower temperatures often improve the diastereomeric ratio (d.r.). Additionally, the choice of catalyst or chiral auxiliary is fundamental.[3] For substrate-controlled reactions, the inherent stereochemistry of the starting material will dictate the outcome.[11][12]
Q5: My reaction is highly stereoselective but gives a low yield. What is the likely cause?
A: This is a common trade-off. The optimal conditions for high selectivity (e.g., very low temperatures) may not be optimal for the reaction rate.[4] This can lead to incomplete conversion and low yields. A careful, incremental increase in temperature might be necessary to find a balance between selectivity and yield. Also, consider catalyst loading; insufficient catalyst can lead to a slow reaction.[1]
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific experimental issues.
Guide 1: Troubleshooting Low Enantiomeric Excess (% ee)
Low enantioselectivity is a primary hurdle in asymmetric catalysis. This guide provides a systematic workflow to diagnose and resolve this issue.
Caption: A systematic workflow for diagnosing and resolving low enantioselectivity.
1. Catalyst and Ligand Integrity Check
-
Rationale: An impure or degraded catalyst is a common culprit for poor stereoselectivity.
-
Protocol:
-
Purity Verification: If possible, re-purify the catalyst or ligand (e.g., recrystallization, chromatography). For commercially available catalysts, consider purchasing a new batch from a reputable supplier.
-
Activity Check: Perform a small-scale control reaction with a known, reliable substrate to confirm the catalyst's activity and selectivity.
-
Handling Precautions: For air- or moisture-sensitive catalysts, ensure all manipulations are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[7]
-
2. Temperature Screening
-
Rationale: The energy difference between diastereomeric transition states is often temperature-dependent.
-
Protocol:
-
Set up a series of identical small-scale reactions.
-
Run each reaction at a different, precisely controlled temperature (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).[7]
-
Ensure all other parameters (concentrations, catalyst loading, reaction time) are held constant.
-
After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.
-
Plot % ee versus temperature to identify the optimal condition.
-
3. Solvent Screening
-
Rationale: The solvent can significantly influence the stability of the transition states leading to the different enantiomers.[7][13]
-
Protocol:
-
Select a range of solvents with varying properties (e.g., non-polar aprotic like toluene, polar aprotic like THF and acetonitrile, and polar protic like ethanol).
-
Set up a small-scale reaction in each solvent, keeping all other parameters identical.
-
Monitor the reactions for conversion and, upon completion or after a fixed time, determine the enantiomeric excess.
-
Tabulate the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.
-
Illustrative Data for Solvent Screening:
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 85 |
| Dichloromethane | 8.9 | 92 |
| Tetrahydrofuran | 7.5 | 78 |
| Acetonitrile | 37.5 | 65 |
This data is illustrative and will vary depending on the specific reaction.
4. Concentration and Stoichiometry Optimization
-
Rationale: The molar ratio of reactants, catalyst, and any additives can significantly impact the stereochemical outcome.[3]
-
Protocol:
-
Vary the concentration of the limiting reagent while keeping the ratios of other components constant.
-
Systematically adjust the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).
-
If applicable, screen the stoichiometry of any additives or co-catalysts.
-
Guide 2: Troubleshooting Low Diastereomeric Ratio (d.r.)
Achieving high diastereoselectivity is crucial when creating multiple stereocenters. This guide provides a focused approach to optimizing the diastereomeric ratio.
Caption: A decision-making workflow for improving the diastereomeric ratio.
1. Temperature Optimization
-
Causality: Lowering the reaction temperature generally increases the energy difference between diastereomeric transition states, thus favoring the formation of the kinetic product and improving the diastereomeric ratio.[4][14][15]
-
Protocol: Follow the temperature screening protocol outlined in Guide 1.
2. Solvent and Lewis Acid Screening
-
Causality: Solvents can differentially solvate transition states, while Lewis acids can alter the geometry and energy of these states through coordination.[4][16] In some cases, solvent choice can even reverse diastereoselectivity.[4]
-
Protocol:
-
Solvent Screen: Test a range of solvents, paying close attention to both polarity and coordinating ability (e.g., toluene vs. THF vs. dichloromethane).
-
Lewis Acid Screen: If applicable, screen various Lewis acids with different steric and electronic properties (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).
-
Illustrative Data for Solvent and Lewis Acid Effects on a Michael Addition:
| Solvent | Lewis Acid | Diastereomeric Ratio (syn:anti) |
| Toluene | None | 70:30 |
| Toluene | TiCl₄ | 95:5 |
| THF | None | 50:50 |
| THF | TiCl₄ | 10:90 (Reversed Selectivity) |
This data is illustrative and reaction-dependent.
3. Substrate Modification
-
Causality: In substrate-controlled reactions, the steric and electronic properties of substituents on the chiral starting material direct the stereochemical outcome of the reaction.[11] Modifying these groups (e.g., changing a protecting group) can alter the preferred transition state.
-
Protocol:
-
Identify the key stereodirecting groups on your substrate.
-
Synthesize a small number of derivatives with systematically varied substituents (e.g., small vs. bulky protecting groups).
-
Subject each derivative to the reaction conditions and analyze the resulting diastereomeric ratios to establish a structure-selectivity relationship.
-
References
- Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
- Effects of Temperature on Stereochemistry of Enzymatic Reactions. Biocatalysis.
- Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. National Institutes of Health.
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. Benchchem.
- Troubleshooting guide for the stereoselective synthesis of 2-Phenylpropylamine. Benchchem.
- Effects of Temperature on Stereochemistry of Enzymatic Reactions. Request PDF.
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Key Concepts in Stereoselective Synthesis. Bode Research Group.
- Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science.
- Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews (RSC Publishing).
- A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate.
- Technical Support Center: Optimization of Reaction Conditions for Diastereoselective Synthesis. Benchchem.
- On the Hunt for Chiral Single-Atom Catalysts. ACS Catalysis.
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Technical Support Center: Asymmetric Synthesis Catalyst Selection. Benchchem.
- Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. PubMed Central.
- methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. Benchchem.
- High stereoselectivity on low temperature Diels-Alder reactions. PubMed Central.
- A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of 2-Methylcyclohexanone. Benchchem.
- Overcoming challenges in the stereoselective synthesis of (+)-Leucocyanidin. Benchchem.
- methods for improving the stereoselectivity of triaziridine synthesis. Benchchem.
- Asymmetric reactions_synthesis. SlideShare.
- stereoselective synthesis by Dr. Nirmal Kumar Hazra,Organic Chemistry (Hons) 4th sem. SlideShare.
- Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.
- Technical Support Center: Overcoming Stereoselectivity Challenges in Seychellene Synthesis. Benchchem.
- A Detailed Understanding of the Term Stereoselective. Unacademy.
- Optimization of Diastereoselectivity a. ResearchGate.
- Substrate-controlled stereoselectivity in the Yamamoto aldol reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- Stereoselectivity. Wikipedia.
- Chirality-matched catalyst-controlled macrocyclization reactions. PubMed Central.
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate.
- Asymmetric Synthesis: Partial and Absolute. Pharmaguideline.
- Plausible explanation for the low enantioselectivity observed.. ResearchGate.
- Significance and challenges of stereoselectivity assessing methods in drug metabolism. PubMed Central.
- Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
- The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia.
- ASYMMETRIC SYNTHESIS. IIP Series.
- Asymmetric-Synthesis. users.ox.ac.uk.
- Dual Enantioselective Control in Asymmetric Synthesis. Accounts of Chemical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate-controlled stereoselectivity in the Yamamoto aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Challenges for Polar Chiral Alcohols
Welcome to the technical support center dedicated to addressing the purification challenges of polar chiral alcohols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating these valuable compounds.
The purification of polar chiral alcohols is a critical yet often demanding task in synthetic chemistry and pharmaceutical development. The inherent polarity of the hydroxyl group, combined with the stereochemical complexity, necessitates a nuanced approach to achieve high enantiomeric and chemical purity. This resource synthesizes technical expertise with practical, field-tested insights to help you overcome common hurdles in your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar chiral alcohols?
The purification of polar chiral alcohols is complicated by several factors:
-
High Polarity: The hydroxyl group imparts significant polarity, which can lead to strong interactions with polar stationary phases in chromatography, resulting in poor peak shape and resolution. It can also increase solubility in polar solvents, making crystallization-based separations difficult.
-
Structural Similarity of Enantiomers: Enantiomers possess identical physical properties, making their separation impossible by standard techniques like distillation or achiral chromatography.[1][2]
-
Low Crystallinity: The presence of polar functional groups can sometimes hinder the formation of well-ordered crystal lattices, making classical resolution by diastereomeric salt formation or direct crystallization challenging.[3]
-
Co-elution with Structurally Similar Impurities: Byproducts and starting materials with similar polarity and structure to the target alcohol can be difficult to separate.[3]
Q2: I'm not getting any separation of my enantiomers on a chiral HPLC column. What should I do first?
Lack of separation on a chiral stationary phase (CSP) is a common initial problem. Here’s a systematic approach to troubleshooting:
-
Verify Column Selection: The choice of CSP is the most critical factor.[1][4] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for polar chiral alcohols.[4][5] If one type of CSP isn't working, screening others is recommended.
-
Optimize the Mobile Phase: For normal-phase HPLC, the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) in a nonpolar solvent like hexane are crucial.[4][6] Small changes in the modifier concentration can significantly impact selectivity.[7]
-
Consider a Different Elution Mode: If normal-phase isn't effective, polar organic mode (using neat polar organic solvents like methanol or acetonitrile) or reversed-phase mode may provide the necessary selectivity.[8][9]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can increase interaction time with the CSP and improve resolution.[6] Temperature also plays a critical role in chiral recognition; both increasing and decreasing the temperature should be explored.[4][6]
Q3: My chiral alcohol is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to the compound's melting point being lower than the crystallization temperature or high solute concentration.[10][11][12]
-
Solutions:
-
Add more solvent: This will decrease the concentration and may prevent oiling out.[11]
-
Lower the crystallization temperature: A slower, more controlled cooling process, potentially to sub-ambient temperatures, can be beneficial.[10][11]
-
Change the solvent system: Using a solvent pair can sometimes promote crystallization over oiling out.[10] However, alcohol/water mixtures can sometimes promote this issue.[10]
-
Induce Crystallization: Scratching the inside of the flask or adding seed crystals can provide nucleation sites for crystal growth.[12][13]
-
Q4: Can I use Supercritical Fluid Chromatography (SFC) for purifying polar chiral alcohols?
Yes, SFC is an excellent and increasingly popular technique for chiral separations, including for polar compounds.[14][15][16] It uses supercritical CO2 as the main mobile phase, often with a polar organic modifier like methanol.[15][17]
-
Advantages of SFC:
-
Faster separations: The low viscosity of supercritical fluids allows for higher flow rates without excessive backpressure.[14][17]
-
Reduced solvent consumption: Using CO2 as the primary solvent is more environmentally friendly and can reduce costs.[16][17]
-
Complementary selectivity: SFC can sometimes provide better separation than HPLC for certain compounds.[14]
-
-
Challenges with SFC for Polar Alcohols:
Troubleshooting Guides
Guide 1: Optimizing Chiral HPLC/SFC Separations
This guide provides a systematic workflow for developing and troubleshooting a chiral separation method for a polar chiral alcohol.
Problem: Poor resolution (Rs < 1.5) or co-elution of enantiomers.
Workflow for Troubleshooting Chiral Chromatography:
Caption: Troubleshooting workflow for poor chiral resolution.
Detailed Steps & Explanations:
-
Evaluate Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the basis of chiral recognition. Polysaccharide-based CSPs are versatile for a wide range of chiral compounds, including alcohols.[5][15] If you are using a cellulose-based column, consider trying an amylose-based one, as their selectivities can be complementary.
-
Optimize Mobile Phase Composition:
-
Normal Phase: The alcohol modifier competes with the analyte for interaction sites on the CSP. Reducing the modifier percentage generally increases retention and can improve resolution.[6] Switching from isopropanol to ethanol, or vice versa, can alter the hydrogen bonding interactions and change selectivity.[6][7]
-
Polar Organic Mode: This mode uses polar solvents like methanol or acetonitrile and can be effective for highly polar analytes.[8]
-
Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., TFA) or base (e.g., DEA) can improve peak shape by suppressing ionization.
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Chiral separations are often sensitive to temperature changes.[6][18] Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution. However, in some cases, higher temperatures may be beneficial.
-
Flow Rate: Slower flow rates increase the time the analyte spends interacting with the stationary phase, which can lead to better resolution, especially for difficult separations.[6][18]
-
-
Consider Derivatization: If direct separation is unsuccessful, derivatization can be a powerful strategy.
-
Achiral Derivatization: Acylating the alcohol to form an ester reduces its polarity and can improve its chromatographic behavior.[19] This can sometimes lead to better separation on a chiral column.
-
Chiral Derivatization: Reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride) forms a mixture of diastereomers.[20][21][22] These diastereomers have different physical properties and can be separated on a standard achiral column (like C18).[21][22]
-
Guide 2: Troubleshooting Diastereomeric Salt Crystallization
This guide focuses on the classical method of resolving a racemic alcohol by forming diastereomeric salts with a chiral acid or base, followed by crystallization.
Problem: No crystallization, low yield, or poor diastereomeric excess (d.e.).
Workflow for Diastereomeric Salt Resolution:
Caption: Workflow for optimizing diastereomeric salt resolution.
Detailed Steps & Explanations:
-
Select Chiral Resolving Agent: The choice of the resolving agent is crucial for forming salts with significantly different solubilities. A screening approach with a variety of commercially available chiral acids (e.g., tartaric acid, mandelic acid) or bases is often necessary.[22][23]
-
Screen Solvents: The solvent plays a key role in differentiating the solubilities of the diastereomeric salts.[11] A good solvent will dissolve both salts at high temperatures but will allow for the selective precipitation of one diastereomer upon cooling.[13][24] Solvent mixtures (e.g., alcohol/water, ethyl acetate/hexane) can provide finer control over solubility.[10][24]
-
Optimize Crystallization Conditions:
-
Cooling Rate: A slow and controlled cooling rate generally favors the formation of larger, purer crystals and can improve the selectivity of the crystallization.[11]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic alcohol can impact the yield and diastereomeric excess.[11] It is worth exploring ratios from 0.5 to 1.5 equivalents.
-
Seeding: Adding a small crystal of the desired diastereomeric salt (if available) can induce selective crystallization and prevent the formation of a supersaturated solution.[13]
-
-
Analyze Solid and Mother Liquor: After filtration, it is essential to analyze both the collected crystals and the remaining solution (mother liquor) to determine the yield and the diastereomeric excess of each. This provides a complete picture of the separation efficiency.
-
Recrystallize for Higher Purity: If the initial diastereomeric excess is not sufficient, one or more recrystallizations of the salt can be performed, potentially in a different solvent system, to further enhance its purity.[11]
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Chiral Alcohols
| Technique | Principle | Advantages | Common Challenges |
| Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase (CSP). | High resolution, applicable to small quantities, analytical and preparative scale. | High cost of chiral columns, method development can be time-consuming, limited loading capacity.[16] |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different physical properties (solubility). | Scalable, cost-effective for large quantities, well-established method. | Requires a suitable resolving agent, can be low-yielding, "oiling out" can occur.[11] |
| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme (e.g., lipase). | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield is 50% for the unreacted enantiomer, requires separation of product from remaining starting material.[25][26] |
| Chiral Derivatization followed by Achiral Chromatography | Conversion of enantiomers into diastereomers, which are then separated on a standard column. | Utilizes standard, less expensive achiral columns, reliable for analytical determination of enantiomeric excess. | Requires additional reaction and purification steps, derivatizing agent must be enantiomerically pure.[21] |
Experimental Protocols
Protocol 1: General Screening Protocol for Chiral HPLC Method Development
-
Column Selection: Start with two to three columns of different chemistries (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).
-
Mobile Phase Screening (Normal Phase):
-
Prepare stock solutions of your racemic alcohol in a suitable solvent (e.g., isopropanol).
-
Screen a primary mobile phase system, such as n-hexane with an alcohol modifier.
-
Run isocratic separations with varying percentages of the modifier (e.g., 2%, 5%, 10%, 20% isopropanol in hexane).
-
If no separation is observed, switch the alcohol modifier (e.g., to ethanol) and repeat the screening.
-
-
Mobile Phase Screening (Polar Organic Mode):
-
If normal phase is unsuccessful, switch to polar organic mode.
-
Screen with 100% methanol, 100% ethanol, and 100% acetonitrile.
-
Also, screen mixtures of these solvents (e.g., 50:50 methanol:acetonitrile).
-
-
Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition around the most promising condition.
-
Optimize the flow rate (e.g., test 0.5, 1.0, and 1.5 mL/min).
-
Optimize the column temperature (e.g., test 15°C, 25°C, and 40°C).
-
-
Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection (at least 10-20 column volumes) to ensure reproducible results.[6]
Protocol 2: Small-Scale Screening for Diastereomeric Salt Crystallization
-
Setup: Use small vials or a 96-well plate for parallel screening.
-
Preparation:
-
Dissolve a known amount of the racemic alcohol in a solvent where it is freely soluble (e.g., methanol or acetone).
-
In separate vials, dissolve equimolar amounts of various chiral resolving agents (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphorsulfonic acid).
-
-
Salt Formation: Combine the alcohol solution with each resolving agent solution. Gently warm if necessary and then allow to cool to room temperature. If a precipitate forms, this is a "hit".
-
Solvent Screening for "Hits":
-
Take a promising salt and test its solubility in a range of solvents (e.g., ethanol, ethyl acetate, acetonitrile, water, and mixtures). The ideal solvent will show poor solubility at room temperature but good solubility when hot.[24]
-
-
Test Crystallization:
-
Dissolve the salt in a minimal amount of the best hot solvent identified in the previous step.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Collect any crystals by filtration, wash with a small amount of cold solvent, and air dry.
-
-
Analysis: Liberate the alcohol from the salt by treatment with a mild acid or base, extract, and analyze the enantiomeric excess by chiral HPLC or GC.
References
-
Chiral derivatizing agent - Wikipedia. Wikipedia. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
-
Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. PubMed. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]
-
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. [Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. [Link]
-
Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. PubMed. [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Fast chiral supercritical fluid chromatography (SFC) separation of alcohol enantiomers. ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Recrystallization. University of California, Davis. [Link]
-
Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
-
Recrystallization. Michigan State University. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Recrystallization. Wired Chemist. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Royal Society of Chemistry. [Link]
-
The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... ResearchGate. [Link]
-
6 Top Chiral Chromatography Questions. Regis Technologies. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Enantioselectivity of polysaccharide-based chiral selectors in polar organic solvents chromatography: Implementation of chlorinated selectors in a separation strategy. ResearchGate. [Link]
-
About chiral chromatography: what are the consequences of changing methanol to ethanol on polar ionic mode? Reddit. [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]
-
Unlock the Secrets of Chiral Resolution in Organic Compounds! YouTube. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluld chromatography. ResearchGate. [Link]
-
Recrystallization-1.pdf. Swarthmore College. [Link]
-
How can I improve my chiral column resolution? ResearchGate. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]
-
Enantiomer Separation: Fundamentals and Practical Methods. ResearchGate. [Link]
Sources
- 1. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 2. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recrystallization [wiredchemist.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. unchainedlabs.com [unchainedlabs.com]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. mdpi.com [mdpi.com]
- 26. jocpr.com [jocpr.com]
Technical Support Center: Purification of Methyl 4-((R)-1-hydroxyethyl)benzoate
Welcome to the dedicated technical support guide for the purification of methyl 4-((R)-1-hydroxyethyl)benzoate. This resource is designed for researchers, chemists, and pharmaceutical development professionals who encounter challenges in achieving high purity for this key chiral intermediate. Here, we address common issues with practical, field-tested solutions grounded in chemical principles.
Section 1: Understanding the Impurity Profile
Before troubleshooting purification, it's crucial to understand the potential impurities. The most common synthesis for methyl 4-((R)-1-hydroxyethyl)benzoate is the asymmetric reduction of its prochiral ketone precursor, methyl 4-acetylbenzoate.
**dot
graph "Purification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Crude [label="Crude Product\n(Post-Reaction Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Work-up", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Liquid-Liquid Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Drying Organic Layer\n(e.g., Na2SO4, MgSO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Primary Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Purity Analysis\n(TLC, HPLC, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PureProduct [label="Pure Methyl 4-((R)-1-hydroxyethyl)benzoate", shape=diamond, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, pencolor="#34A853"];
// Edges Crude -> Workup [label="Quench Reaction"]; Workup -> Extraction [label="Remove H2O-soluble impurities"]; Extraction -> Drying; Drying -> Concentration; Concentration -> Purification [label="Crude Isolate"]; Purification -> Recrystallization [label="If solid & crystalline"]; Purification -> Chromatography [label="If oil or poor separation"]; Recrystallization -> Analysis; Chromatography -> Analysis; Analysis -> PureProduct [label="Purity >99%"]; } Caption: General purification workflow for methyl 4-((R)-1-hydroxyethyl)benzoate.
FAQ: Common Impurities
Q1: What are the most likely impurities in my crude methyl 4-((R)-1-hydroxyethyl)benzoate?
A1: The impurity profile depends heavily on your reaction's completeness and work-up procedure. The most common species to look for are:
-
Unreacted Starting Material: Methyl 4-acetylbenzoate is the most common impurity if the reduction is incomplete.
-
Opposite Enantiomer: Methyl 4-((S)-1-hydroxyethyl)benzoate will be present if the asymmetric reduction is not perfectly stereoselective.
-
Over-reduction Products: In some cases, aggressive reducing agents might lead to the reduction of the ester or aromatic ring, though this is less common with standard borohydride-based reagents.
-
Catalyst Residues: Remnants of the chiral catalyst or any additives used in the reduction.
-
Solvent Residues: Residual reaction or extraction solvents (e.g., THF, Ethyl Acetate, Dichloromethane).
Q2: How can I quickly assess the purity and identify these impurities?
A2: A combination of techniques is recommended for a thorough assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the presence of unreacted starting material.[1] The ketone (methyl 4-acetylbenzoate) is significantly less polar than the desired alcohol product. A typical eluent system like 3:1 Hexane:Ethyl Acetate will show the ketone with a higher Rf value than the alcohol.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is essential for determining the enantiomeric excess (e.e.). You will need a suitable chiral column (e.g., polysaccharide-based columns) to separate the (R) and (S) enantiomers.[2][][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the desired product and detecting organic impurities. The disappearance of the acetyl methyl singlet (around 2.6 ppm) from the starting material and the appearance of the quartet (around 4.9-5.0 ppm) and doublet (around 1.5 ppm) for the hydroxyethyl group are key indicators of a successful reaction.
Section 2: Troubleshooting Aqueous Work-up & Extraction
An effective aqueous work-up is the first line of defense in removing inorganic salts and water-soluble components.
FAQ: Extraction & Washing
Q1: I used a Lewis acid catalyst in my reduction. How do I effectively remove it?
A1: Lewis acids and their byproducts are typically removed by washing the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is generally effective.[5][6] This wash neutralizes any remaining acid catalyst. It is often followed by a wash with brine (saturated NaCl solution) to break up emulsions and remove excess water from the organic layer before drying.
Q2: During extraction with ethyl acetate and water, I'm getting a persistent emulsion that won't separate. What should I do?
A2: Emulsions are common and can be resolved in several ways:
-
Add Brine: Introduce a saturated solution of NaCl. The increased ionic strength of the aqueous layer helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the entire emulsion through a pad of Celite® or glass wool.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) allows the layers to separate.
Section 3: Troubleshooting Crystallization
Recrystallization is a powerful technique for purifying solid compounds, but it can be challenging.
FAQ: Recrystallization Issues
Q1: My product "oiled out" during cooling instead of forming crystals. What's wrong?
A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound then separates as a liquid rather than a solid.
-
Causality: This often happens when the solvent is too nonpolar for the solute or if the solution is cooled too rapidly. Impurities can also suppress the melting point, exacerbating the issue.
-
Solutions:
-
Re-heat and Add More Solvent: Re-dissolve the oil by heating and add a small amount of additional solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then move it to an ice bath. Insulating the flask can help.
-
Use a Co-solvent System: A common and effective solution is to use a solvent pair. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify and allow to cool slowly.
-
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is typically due to using too much solvent or the product having significant solubility in the cold solvent.
-
Solutions:
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent Choice: Select a solvent in which your product has high solubility at high temperatures but very low solubility at low temperatures.
-
Cooling: Ensure the solution is thoroughly cooled. An ice-salt bath can lower the temperature below 0 °C, which may further decrease the solubility of your product.
-
Concentrate the Mother Liquor: After filtering your crystals, you can often recover a second crop of crystals by concentrating the filtrate (mother liquor) by about half and re-cooling. Note that this second crop may be less pure.
-
| Solvent System | Suitability for Methyl 4-((R)-1-hydroxyethyl)benzoate | Notes |
| Ethyl Acetate / Hexane | Excellent | A robust system. Dissolve in hot ethyl acetate, add hot hexane to the cloud point, then cool. |
| Toluene | Good | The product is soluble in hot toluene and less soluble when cold. |
| Isopropanol / Water | Fair | Can be effective, but the ester is susceptible to hydrolysis if boiled for extended periods. |
Section 4: Troubleshooting Column Chromatography
When recrystallization is ineffective, or if the product is an oil, column chromatography is the method of choice.
**dot
graph "Chromatography_Troubleshooting" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Crude Sample on Column", fillcolor="#F1F3F4", fontcolor="#202124"]; Problem [label="Problem Observed", shape=diamond, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorSep [label="Poor Separation\n(Overlapping Spots)", fillcolor="#FBBC05", fontcolor="#202124"]; Streaking [label="Streaking / Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; NoElution [label="Product Stuck on Column", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Solvent [label="Decrease Eluent Polarity\n(e.g., more Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gradient [label="Use a Gradient Elution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="Load Less Material\nDry Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polarity [label="Increase Eluent Polarity\n(e.g., more EtOAc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcidBase [label="Add 0.1-1% AcOH or Et3N\nto Eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Problem; Problem -> PoorSep [label="Rf too high"]; Problem -> Streaking [label="Spots are not round"]; Problem -> NoElution [label="Rf too low"];
PoorSep -> Solvent; PoorSep -> Gradient; Streaking -> Load; Streaking -> AcidBase [label="If compound is acidic/basic"]; NoElution -> Polarity; } Caption: Troubleshooting common issues in column chromatography.
FAQ: Chromatography Problems
Q1: I can't get good separation between my product and the starting ketone on the column.
A1: This is a common issue if the polarity of your eluent is too high. The goal is to find a solvent system where the Rf of your desired product is around 0.3 on a TLC plate, and the separation from the nearest impurity is maximized.
-
Causality: A highly polar eluent will move all compounds up the column quickly, minimizing the interaction time with the silica gel and thus reducing separation.
-
Solutions:
-
Decrease Eluent Polarity: Systematically decrease the percentage of the polar solvent (e.g., ethyl acetate) in your nonpolar solvent (e.g., hexane). For this specific separation, a gradient starting from 10% Ethyl Acetate in Hexane and slowly increasing to 25-30% is often effective.[7]
-
Change Solvents: If a hexane/ethyl acetate system fails, try a different system like Dichloromethane/Methanol or Toluene/Acetone.
-
Q2: My product is coming off the column, but the fractions are still impure with the starting material.
A2: This can happen for two main reasons: column overloading or improper packing.
-
Column Overloading: If you load too much crude material onto the column, the "bands" of each compound will be too broad, leading to significant overlap. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Improper Packing: Channels or cracks in the silica gel bed will allow the sample to travel down unevenly, ruining the separation. Ensure you pack the column carefully, avoiding any air bubbles. A "slurry packing" method is generally most reliable.[1]
Q3: How do I separate the (R) and (S) enantiomers?
A3: Standard silica gel chromatography will not separate enantiomers. They are chemically identical in an achiral environment.
-
Solution: You must use a chiral stationary phase (CSP). Chiral HPLC or Supercritical Fluid Chromatography (SFC) with a polysaccharide-based column (e.g., derivatives of cellulose or amylose) is the industry standard for this type of separation.[8][9] This is a specialized technique that requires specific instrumentation. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on standard silica gel.[]
References
-
Fischer-Speier Esterification. Chemistry Stack Exchange. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations. American Pharmaceutical Review. [Link]
-
Chiral alcohol separation. Reddit. [Link]
-
General procedure for the synthesis of methyl benzoate. The Royal Society of Chemistry. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
HPLC Chiral Columns. Element Lab Solutions. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. reddit.com [reddit.com]
stability issues of methyl 4-(1-hydroxyethyl)benzoate under acidic conditions
Introduction
Welcome to the technical support guide for methyl 4-(1-hydroxyethyl)benzoate. This document is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound, particularly under acidic conditions. As a secondary benzylic alcohol, methyl 4-(1-hydroxyethyl)benzoate is susceptible to specific degradation pathways that can impact experimental results, analytical accuracy, and formulation stability. This guide provides in-depth, question-and-answer-based troubleshooting protocols and scientific explanations to help you diagnose, understand, and mitigate these issues effectively.
FAQ 1: I'm observing a new, unknown peak in my analysis when methyl 4-(1-hydroxyethyl)benzoate is in an acidic mobile phase or formulation. What is happening?
Answer:
You are likely observing the primary degradation product of methyl 4-(1-hydroxyethyl)benzoate, which is methyl 4-vinylbenzoate . The root cause of this degradation is the inherent chemical instability of the benzylic alcohol functional group under acidic conditions.
The Underlying Mechanism: Acid-Catalyzed Dehydration (E1 Elimination)
Benzylic alcohols, like the one in your compound, readily undergo an acid-catalyzed dehydration reaction. This process typically follows an E1 (Elimination, Unimolecular) mechanism, which is favored due to the stability of the intermediate carbocation.
Here is the step-by-step mechanistic pathway:
-
Protonation: The acidic environment (H⁺) protonates the hydroxyl (-OH) group on the ethyl side chain, converting it into a much better leaving group: water (-OH₂⁺).
-
Carbocation Formation: The protonated hydroxyl group departs as a water molecule. This slow, rate-determining step results in the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent benzene ring, which is why this pathway is so favorable.
-
Deprotonation: A base (which can be water or another solvent molecule) abstracts a proton from the adjacent carbon, leading to the formation of a double bond.
The final result is the formation of methyl 4-vinylbenzoate, a conjugated alkene. The stability gained from the conjugated system (the new vinyl group in conjugation with the benzene ring and the ester) is a major driving force for this reaction.
Caption: Acid-catalyzed E1 dehydration pathway of methyl 4-(1-hydroxyethyl)benzoate.
FAQ 2: How can I definitively confirm that the new peak is methyl 4-vinylbenzoate and quantify the degradation?
Answer:
To confirm the identity of the degradant and assess the stability of your compound, a forced degradation study followed by a robust analytical method is the standard approach.[1] This allows you to intentionally generate the degradant and then develop a method that can separate and quantify it from the parent compound.
Troubleshooting Guide: Forced Degradation & Analysis
This workflow will help you systematically tackle the problem.
Caption: Workflow for identifying and quantifying degradation products.
Experimental Protocol: Forced Degradation Study
The goal is to intentionally degrade a sample of methyl 4-(1-hydroxyethyl)benzoate to generate the suspected methyl 4-vinylbenzoate.
-
Prepare Samples:
-
Control Sample: Dissolve a known concentration of methyl 4-(1-hydroxyethyl)benzoate in a neutral solvent (e.g., 50:50 acetonitrile:water).
-
Acid Stress Sample: Dissolve the same concentration of the compound in a dilute acid solution (e.g., 0.1 M HCl). Hydrochloric or sulfuric acids are commonly used for acid hydrolysis stress testing.[1]
-
-
Incubate:
-
Store both samples at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). The goal is to achieve partial degradation (5-20%) to ensure you can see both the parent and degradant peaks clearly.[2]
-
-
Analyze:
-
After incubation, neutralize the acid-stressed sample if necessary, and analyze both the control and stressed samples using the HPLC method detailed below.
-
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products.[3]
-
Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 4.6 x 250 mm, 5 µm) is a common starting point.[3]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and a buffered aqueous phase is recommended. Start with a lower organic phase concentration to retain the more polar parent compound and ramp up to elute the less polar degradant, methyl 4-vinylbenzoate.
-
Example Gradient:
-
Aqueous Buffer: 0.1% Phosphoric Acid in Water (adjusts pH and improves peak shape).
-
Organic: Acetonitrile.
-
Gradient: Start at 30% Acetonitrile, ramp to 70% Acetonitrile over 15 minutes.
-
-
-
Detection: UV detection at a wavelength where both compounds have reasonable absorbance, such as 254 nm, is a good starting point.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[3]
Confirmation of Peak Identity:
-
Retention Time: The degradant, methyl 4-vinylbenzoate, is less polar than the parent compound due to the loss of the hydroxyl group. Therefore, it should have a longer retention time in a reversed-phase HPLC system.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure the parent and degradant peaks are spectrally homogeneous.
-
LC-MS Analysis: The most definitive method is to analyze the stressed sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The degradant peak should have a mass corresponding to methyl 4-vinylbenzoate (C₁₀H₁₀O₂, MW: 162.19 g/mol )[5], while the parent compound has a mass corresponding to methyl 4-(1-hydroxyethyl)benzoate (C₁₀H₁₂O₃, MW: 180.20 g/mol ).[6][7]
Data Summary: Example Forced Degradation Results
| Stress Condition | Time (hours) | Parent Compound (%) | Degradant (Methyl 4-vinylbenzoate) (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 0.1 M HCl, 60°C | 4 | 91.2 | 8.6 |
| 0.1 M HCl, 60°C | 8 | 83.5 | 16.3 |
| 0.1 M HCl, 60°C | 24 | 65.1 | 34.5 |
Note: Achieving a mass balance close to 100% (sum of parent and degradants) helps validate the method's stability-indicating properties.[8]
FAQ 3: My analytical method seems to be causing the degradation itself. How is this possible and what can I do?
Answer:
Yes, this is a known phenomenon, especially in gas chromatography (GC) but also possible under certain HPLC conditions. It is referred to as on-column degradation .
Benzylic alcohols can be fragile and may undergo dehydration at elevated temperatures in a GC injection port or even on an analytical column that has acidic sites.[9] While less common in HPLC, using a highly acidic mobile phase combined with elevated column temperatures can promote degradation during the analytical run itself.
Troubleshooting On-Column Degradation:
-
Lower the Column Temperature: Reduce the column oven temperature (e.g., from 40°C to 25°C) to see if the degradant peak area decreases relative to the parent.
-
Increase Mobile Phase pH: The primary driver is the acid. If your separation allows, increase the pH of the aqueous mobile phase. Using a buffer like phosphate at pH 3.0 is less aggressive than 0.1% trifluoroacetic acid (TFA) at pH ~2.
-
Use a Different Acid Modifier: Switch from a strong acid like TFA or phosphoric acid to a weaker organic acid like formic acid or acetic acid in the mobile phase.
-
Check Column Health: An old or poorly maintained silica-based column can expose more acidic silanol groups, creating catalytic sites for degradation. Try the analysis on a new, high-quality, end-capped C18 column.
FAQ 4: What are the best practices to prevent or minimize the degradation of methyl 4-(1-hydroxyethyl)benzoate in my solutions and formulations?
Answer:
Preventing degradation revolves around controlling the key factors that drive the dehydration reaction: pH, temperature, and time.
Mitigation Strategies:
-
pH Control:
-
Maintain Neutral or Near-Neutral pH: The most effective strategy is to buffer your solutions to a pH between 6.0 and 7.5. The dehydration reaction is significantly slower at neutral pH.
-
Avoid Strong Acids: If an acidic pH is required for your application, use the mildest acid possible at the lowest effective concentration.
-
-
Temperature Control:
-
Store Samples Cold: Prepare and store all solutions containing methyl 4-(1-hydroxyethyl)benzoate at refrigerated temperatures (2-8°C) to slow the degradation kinetics.[5]
-
Minimize Heat Exposure: During experimental procedures, avoid unnecessary or prolonged exposure to high temperatures.
-
-
Time Limitation:
-
Analyze Freshly Prepared Samples: Whenever possible, analyze samples immediately after preparation. If storage is necessary, use the cold storage conditions mentioned above and establish a maximum storage duration through stability studies.
-
-
Solvent Choice:
-
While the reaction can occur in various solvents, the presence of water in acidic conditions facilitates the E1 mechanism. If your application allows, using a less protic solvent system may slow the reaction, but pH remains the dominant factor.
-
By understanding the chemical vulnerability of the benzylic alcohol group and systematically controlling the experimental and analytical conditions, you can ensure the integrity and stability of methyl 4-(1-hydroxyethyl)benzoate in your work.
References
-
University of Calgary. Ch 11: Eliminations of benzylic systems. Available at: [Link]
-
ResearchGate. Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes | Request PDF. Available at: [Link]
-
ResearchGate. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. Available at: [Link]
-
The Royal Society of Chemistry. Methyl 4-vinylbenzoate. Available at: [Link]
-
The Royal Society of Chemistry. Catalysis Science & Technology. Available at: [Link]
-
JETIR. Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Available at: [Link]
-
CORE. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
PubMed. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Available at: [Link]
-
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]
-
National Institutes of Health (NIH). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Available at: [Link]
-
PubMed. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Available at: [Link]
-
Journal of the American Chemical Society. The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids: A New Approach to the Cleaner Synthesis of Acetals, Ketals, and Ethers with High Selectivity. Available at: [Link]
-
ResearchGate. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography | Request PDF. Available at: [Link]
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate. Available at: [Link]
-
ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. Available at: [Link]
-
IJRSSET. Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. Available at: [Link]
-
Eawag-BBD. Benzoate Degradation Pathway. Available at: [Link]
-
Matrix Fine Chemicals. METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2. Available at: [Link]
-
PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Available at: [Link]
-
PubChemLite. Methyl 4-(1-hydroxyethyl)benzoate (C10H12O3). Available at: [Link]
-
PubChem. methyl 4-((1S)-1-hydroxyethyl)benzoate. Available at: [Link]
-
ResearchGate. (PDF) Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment. Available at: [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-乙烯基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2 [matrix-fine-chemicals.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
addressing peak tailing in chiral HPLC of benzoates
Technical Support Center: Chiral HPLC of Benzoates
Welcome to the technical support center for chiral High-Performance Liquid Chromatography (HPLC) of benzoates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the enantioselective separation of benzoate compounds. Here, we combine fundamental chromatographic principles with field-proven insights to help you achieve optimal peak shape and resolution.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common frustration in chiral HPLC that can compromise the accuracy of quantification and the purity of collected fractions. This guide provides a systematic approach to diagnosing and resolving this issue when analyzing benzoates.
Q1: My benzoate enantiomers are showing significant peak tailing. What are the most likely causes and how do I fix it?
Peak tailing in the chiral separation of benzoates typically arises from a combination of chemical interactions and physical or system-related factors. The underlying cause is often a secondary retention mechanism that competes with the primary chiral recognition process.[1][2]
Below is a workflow to systematically diagnose the root cause of peak tailing.
Caption: A systematic workflow for troubleshooting peak tailing.
-
Evaluate the Mobile Phase:
-
Mechanism: For benzoate analysis, which involves acidic analytes, secondary interactions with the stationary phase are a primary cause of tailing. On many silica-based chiral stationary phases (CSPs), residual silanol groups can interact strongly with analytes, leading to peak asymmetry.[1][2][3] The mobile phase composition is your first and most powerful tool to mitigate these effects.
-
Protocol:
-
Acidic Additive: Introduce a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase.[4][5] This will suppress the ionization of the benzoate's carboxylic acid group and also protonate residual silanol groups on the stationary phase, minimizing unwanted ionic interactions.
-
Choice of Organic Modifier: The polarity of the alcohol modifier (e.g., isopropanol, ethanol) can influence both chiral recognition and peak shape. Experiment with different alcohols to find the optimal balance.[6]
-
Buffer Concentration: If using a buffered mobile phase, ensure its concentration is sufficient (typically 10-20 mM) to control the pH effectively across the entire peak.[7]
-
-
-
Inspect the Column's Health:
-
Mechanism: Over time, columns can become contaminated with strongly retained sample matrix components or particulates, leading to a disruption of the flow path and active sites for secondary interactions.[8][9] A void at the column inlet can also cause peak distortion.
-
Protocol:
-
Column Flushing: Disconnect the column from the detector and flush it in the reverse direction with a strong, compatible solvent. For polysaccharide-based CSPs, 100% methanol or ethanol is often recommended.[10]
-
Regeneration: If a simple flush is ineffective, a more rigorous regeneration procedure may be necessary. For example, flushing with a mobile phase containing EDTA can remove metallic impurities that may contribute to tailing.[11] Always consult the column manufacturer's care guide for specific instructions.[7][10]
-
Guard Column: If not already in use, install a guard column with the same stationary phase to protect the analytical column from contaminants.[11]
-
-
-
Assess Sample and Injection Parameters:
-
Mechanism: Injecting too much sample can overload the stationary phase, leading to a loss of efficiency and peak tailing.[8][12] Additionally, if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8][13]
-
Protocol:
-
Reduce Sample Concentration: Prepare a dilution series of your sample and inject decreasing amounts. If peak shape improves with lower concentrations, you are likely experiencing mass overload.
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[5] If solubility is an issue, use the weakest solvent that will adequately dissolve the sample.
-
-
-
Examine the HPLC System:
-
Mechanism: Excessive volume between the injector and the detector (extra-column volume) can lead to band broadening and peak tailing.[3][14] This is especially critical in high-efficiency separations.
-
Protocol:
-
Tubing: Use tubing with the smallest possible internal diameter and shortest possible length to connect the components of your HPLC system.
-
Fittings: Ensure all fittings are properly seated and not creating dead volumes.
-
-
Frequently Asked Questions (FAQs)
Q2: Why do I need to add an acid to my mobile phase for benzoate analysis?
Benzoates are salts of benzoic acid, a carboxylic acid. In solution, an equilibrium exists between the acidic form (benzoic acid) and its conjugate base (benzoate). The pKa of benzoic acid is approximately 4.2.[15] If the mobile phase pH is near this pKa, both the ionized and non-ionized forms of the analyte will be present, leading to broad, tailing peaks.[3]
By adding a small amount of an acid like formic or trifluoroacetic acid, you lower the mobile phase pH well below the pKa of the analyte.[5] This ensures that the benzoic acid derivative exists predominantly in its neutral, protonated form. This single form interacts more consistently with the chiral stationary phase, resulting in sharper, more symmetrical peaks.
Caption: Effect of mobile phase pH on benzoate ionization and peak shape.
Q3: Can the type of chiral stationary phase affect peak tailing for benzoates?
Absolutely. The most common CSPs for separating benzoate enantiomers are polysaccharide-based (e.g., cellulose or amylose derivatives).[16] These phases can have different properties:
-
Coated vs. Immobilized CSPs: Coated CSPs have limitations on the types of solvents that can be used, as strong solvents can strip the chiral selector from the silica support.[17] Immobilized CSPs are more robust and allow for a wider range of solvents, which can be advantageous in troubleshooting peak shape.[10]
-
Surface Chemistry: Even with modern end-capping techniques, some residual silanol groups may remain on the silica surface.[1] The density and accessibility of these silanols can vary between different brands and types of CSPs, influencing the degree of peak tailing.
The choice of substituents on the polysaccharide backbone (e.g., phenylcarbamate, benzoate) also plays a crucial role in the chiral recognition mechanism and can influence secondary interactions.[18]
Q4: I've tried adding acid, but my peaks are still tailing. What else can I do at the mobile phase level?
If adding a simple acid is insufficient, consider the following mobile phase optimizations:
| Strategy | Mechanism | Typical Concentration | Considerations |
| Use a Competing Base | A small amount of a weak base, like diethylamine (DEA), can interact with highly acidic silanol sites, effectively shielding them from the analyte.[4][19] | 0.1% - 0.5% | This is more common for basic analytes but can sometimes help with acidic compounds if silanol interactions are severe. May alter enantioselectivity. |
| Increase Buffer Strength | A higher concentration of your buffer (e.g., ammonium acetate) provides more consistent pH control throughout the column.[20] | 20-50 mM | Check for solubility in the organic portion of the mobile phase. |
| Change Organic Modifier | Switching from isopropanol to ethanol, or vice versa, can change the hydrogen bonding characteristics of the mobile phase and alter interactions with the CSP.[4] | N/A | Re-optimization of the mobile phase composition will be necessary. |
Note: Always ensure that any additives are fully miscible in your mobile phase and will not precipitate.
Q5: How should I properly prepare my benzoate sample for injection?
Proper sample preparation is crucial to prevent column contamination and ensure good peak shape.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column frit.[11][20]
-
Solvent Selection: As mentioned, the ideal sample solvent is the mobile phase itself.[5] If your benzoate sample is not soluble, use a solvent that is as weak as possible chromatographically. For reversed-phase or polar organic modes, this means a solvent with a higher aqueous or alcohol content.
-
Concentration: Avoid unnecessarily high concentrations. For analytical scale, concentrations in the range of 0.1 to 1.0 mg/mL are typical starting points.[19]
References
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Chiral Separations 3: Overloading and Tailing. Restek. [Link]
-
An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
COLUMN CARE GUIDE. Shim-pol. [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Stereochemical aspects of benzodiazepine binding to human serum albumin. I. Enantioselective high performance liquid affinity chromatographic examination of chiral and achiral binding interactions between 1,4-benzodiazepines and human serum albumin. PubMed. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® CBH COLUMN. HPLC. [Link]
-
Preparative Chiral Separation of Benzoin (α-hydroxy-α-phenylacetophenon). KNAUER. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
-
Protecting Your Chiral Columns for Optimal Performance. Daicel. [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]
-
Stereochemical aspects of benzodiazepine binding to human serum albumin. II. Quantitative relationships between structure and enantioselective retention in high performance liquid affinity chromatography. PubMed. [Link]
-
General HPLC Column Care. YMC. [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]
-
HPLC Troubleshooting Guide. Dr-A-J-Voelkel. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC. PubMed. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. nestgrp.com [nestgrp.com]
- 10. shim-pol.pl [shim-pol.pl]
- 11. hplc.eu [hplc.eu]
- 12. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 13. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. agilent.com [agilent.com]
- 16. asianpubs.org [asianpubs.org]
- 17. chiraltech.com [chiraltech.com]
- 18. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. journals.ust.edu [journals.ust.edu]
Technical Support Center: Enhancing the Resolution of Enantiomers in NMR Spectroscopy
Introduction: The Challenge of Chirality in NMR
Chirality is a cornerstone of molecular science, particularly in pharmacology and materials science, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity or physical properties.[1][2] Enantiomers, being non-superimposable mirror images, present a unique analytical challenge. In a standard, achiral environment, they are isochronous, meaning they exhibit identical physical and chemical properties, including their Nuclear Magnetic Resonance (NMR) spectra.[1] Consequently, a standard ¹H or ¹³C NMR spectrum of a racemic mixture is indistinguishable from that of a single enantiomer.
This guide serves as a technical resource for researchers, scientists, and drug development professionals to navigate the methods used to break this magnetic equivalence. By introducing a chiral auxiliary into the NMR sample, one can induce diastereomeric differentiation, resulting in separate, quantifiable signals for each enantiomer. We will explore the primary classes of chiral resolution agents, detailing their mechanisms, providing step-by-step protocols, and offering troubleshooting solutions to common experimental hurdles. The main strategies covered are the use of Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), Chiral Lanthanide Shift Reagents (CLSRs), and Chiral Liquid Crystals (CLCs).[2][3]
Chiral Derivatizing Agents (CDAs): Covalent Conversion to Diastereomers
The foundational principle of using CDAs is the conversion of an enantiomeric pair into a pair of diastereomers through a covalent reaction.[4][5] These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for quantification of the original enantiomeric ratio.[4]
Mechanism of Action
An enantiomerically pure CDA reacts with a functional group (e.g., -OH, -NH₂, -COOH) on the analyte. This reaction creates a new molecule with at least two chiral centers. Because the CDA has a fixed configuration (e.g., R), its reaction with the (R)- and (S)-enantiomers of the analyte results in (R,R) and (S,R) diastereomers, which are no longer mirror images and are thus distinguishable by NMR.
Caption: Covalent reaction of enantiomers with a CDA to form diastereomers.
FAQs and Troubleshooting for CDAs
Q1: My NMR signals for the diastereomers are still overlapping. How can I improve the resolution?
-
A1: The Cause: The degree of chemical shift non-equivalence (ΔΔδ) depends on the structural differences between the diastereomers in solution. If the chiral centers are far apart or if the CDA does not impose a rigid conformation, the spectral differences can be minimal.
-
The Solution:
-
Change the CDA: Different CDAs create different diastereomeric environments. Mosher's acid (MTPA) is classic for alcohols and amines because its phenyl group induces significant anisotropic effects.[1][4] For carboxylic acids, chiral amines like 1,2,3,4-Tetrahydro-1-naphthylamine can be effective.[4] Experiment with a CDA that has a large, sterically demanding, or magnetically anisotropic group.
-
Higher Field NMR: A spectrometer with a stronger magnetic field will increase the dispersion of all signals, potentially resolving overlapping peaks.
-
Solvent Effects: Change the deuterated solvent. Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃ due to solvent-solute interactions, which may enhance separation.[6]
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes improve resolution by altering the conformational equilibrium of the diastereomers.
-
Q2: The integration of my diastereomer signals does not add up to 100% or seems inaccurate. What could be wrong?
-
A2: The Cause: This issue often points to incomplete derivatization or the presence of kinetic resolution.
-
The Solution:
-
Ensure Complete Reaction: The derivatization reaction must go to completion.[4] Use a slight excess (1.1-1.2 equivalents) of the CDA and a suitable catalyst (e.g., DMAP for acylations) to drive the reaction forward. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting analyte.
-
Avoid Kinetic Resolution: Kinetic resolution occurs if the CDA reacts faster with one enantiomer than the other, leading to an inaccurate diastereomeric ratio.[7] To mitigate this, ensure the reaction conditions are well-controlled and that the reaction is allowed to proceed to full completion.
-
Purification: Purify the diastereomeric products via column chromatography before NMR analysis to remove any unreacted starting materials or reagents that could interfere with integration.
-
Q3: Can I use a CDA if my analyte has multiple functional groups?
-
A3: The Cause: If the analyte has multiple reactive sites, the CDA may react at more than one position, leading to a complex mixture of products that is difficult to analyze.
-
The Solution:
-
Use Protecting Groups: Protect all but the desired functional group before carrying out the derivatization. This ensures the CDA reacts at a single, specific site.
-
Choose a Chemoselective CDA: Select a CDA that is known to react selectively with one type of functional group over another under specific conditions.
-
Experimental Protocol: Mosher's Ester Analysis for a Chiral Alcohol
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is a widely used CDA for determining the absolute configuration and enantiomeric excess of alcohols and amines.[1][8]
-
Preparation (Two Parallel Reactions):
-
Reaction A: In an NMR tube or small vial, dissolve the chiral alcohol (1.0 eq, ~5 mg) in 0.5 mL of dry pyridine-d₅. Add (R)-(-)-MTPA chloride (1.2 eq).
-
Reaction B: In a separate tube, repeat the procedure using (S)-(+)-MTPA chloride (1.2 eq).
-
-
Reaction: Seal the tubes and allow them to react at room temperature. The reaction is typically complete within 30-60 minutes but should be monitored.
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum directly from each reaction mixture.
-
Identify a well-resolved signal corresponding to a proton near the chiral center in both the (R,R)- and (S,R)-diastereomers (from Reaction A) and the (R,S)- and (S,S)-diastereomers (from Reaction B).
-
Carefully integrate the corresponding signals. The ratio of the integrals directly reflects the enantiomeric ratio of the starting alcohol.
-
Chiral Solvating Agents (CSAs): Non-Covalent Diastereomeric Interactions
Unlike CDAs, Chiral Solvating Agents do not form covalent bonds with the analyte. Instead, they form transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding, π-π stacking, or dipole-dipole forces.[2][9] This approach is non-destructive and often requires less sample preparation.
Mechanism of Action
An enantiopure CSA is added to the NMR sample containing the enantiomeric analyte. The CSA and analyte enantiomers rapidly associate and dissociate, forming two transient diastereomeric complexes (R-Analyte•••S-CSA and S-Analyte•••S-CSA). Because these complexes have different geometries and stabilities, the time-averaged chemical shifts of the analyte's protons in each complex are different, leading to signal splitting.[10]
Caption: Reversible formation of transient diastereomeric complexes with a CSA.
FAQs and Troubleshooting for CSAs
Q1: I've added the CSA, but I don't see any signal splitting.
-
A1: The Cause: Enantiodiscrimination with CSAs relies on the formation of distinct diastereomeric complexes. A lack of splitting indicates that either the interaction is too weak or the geometries of the two diastereomeric complexes are too similar.[10]
-
The Solution:
-
Increase CSA Concentration: The degree of splitting is dependent on the concentration of the CSA. Titrate the CSA into your sample, starting with a 1:1 molar ratio of CSA to analyte and gradually increasing to a 5:1 or even 10:1 excess of CSA.[10]
-
Try a Different CSA: The "lock and key" principle is critical. The CSA must have complementary functional groups to interact effectively with your analyte. For example, acidic CSAs like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate are excellent for basic analytes like amines.[10] A high-throughput screening approach with a library of CSAs can be very effective.[10]
-
Lower the Temperature: Reducing the temperature of the NMR experiment can favor the formation of the diastereomeric complexes and slow down exchange rates, which can sometimes increase the observed chemical shift difference (ΔΔδ).
-
Change the Solvent: The solvent plays a crucial role. Non-polar solvents often promote stronger intermolecular interactions (like hydrogen bonds) compared to polar, coordinating solvents (like DMSO-d₆) which can compete with the CSA for interaction sites on the analyte.[2]
-
Q2: The peaks are significantly broadened after adding the CSA.
-
A2: The Cause: Peak broadening is often a sign of intermediate chemical exchange on the NMR timescale. It can also be caused by viscosity changes at high CSA concentrations.
-
The Solution:
-
Adjust Temperature: Try acquiring the spectrum at a lower temperature to move into the slow exchange regime (sharper, distinct peaks) or a higher temperature to move into the fast exchange regime (a single, sharp, averaged peak).
-
Optimize Concentration: Very high concentrations of CSA can increase the solution's viscosity, leading to broader lines. Try to find the lowest CSA concentration that still provides adequate resolution.
-
Check for Aggregation: Some CSAs may aggregate at high concentrations. Diluting the sample or changing the solvent might help.
-
Data Summary: Common Chiral Solvating Agents
| Chiral Solvating Agent (CSA) | Analyte Class | Typical ΔΔδ (ppm) | Primary Interaction |
| (R)-1-(1-Naphthyl)ethylamine | Carboxylic Acids | 0.01 - 0.10 | Ion Pairing, H-Bonding |
| (R,R)-1,2-Diaminocyclohexane | Aldehydes, Ketones | 0.02 - 0.15 | Imine/Enamine formation |
| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BPA) | Amines, Sulfoxides | 0.05 - 0.20 | H-Bonding, Ion Pairing |
| Quinine | Carboxylic Acids, Alcohols | 0.01 - 0.08 | H-Bonding, π-π Stacking |
Chiral Lanthanide Shift Reagents (CLSRs): Paramagnetic Amplification
CLSRs are paramagnetic lanthanide complexes, typically of Europium (Eu) or Praseodymium (Pr), with chiral ligands.[11][12] They function similarly to CSAs but with a key difference: the paramagnetic metal induces very large chemical shifts (Lanthanide Induced Shifts, LIS) in the analyte's spectrum.[12]
Mechanism of Action
The analyte, which must contain a Lewis basic site (e.g., -OH, -NH₂, C=O), displaces a solvent molecule and coordinates to the lanthanide ion.[13] When a chiral, enantiopure CLSR is used, it forms two diastereomeric complexes with the analyte enantiomers.[11] These diastereomeric complexes experience different paramagnetic effects, leading to large, separated signals for the two enantiomers. The magnitude of the shift is dependent on the distance and angle of the nucleus relative to the lanthanide ion.
Caption: Coordination of enantiomers to a CLSR, inducing large paramagnetic shifts.
FAQs and Troubleshooting for CLSRs
Q1: My entire spectrum is severely broadened, and I can't resolve any signals.
-
A1: The Cause: Lanthanide ions can cause significant paramagnetic line broadening in addition to chemical shifts. This effect is often exacerbated by using too much CLSR or if the exchange rate is not in the fast regime.
-
The Solution:
-
Reduce CLSR Concentration: This is the most common issue. CLSRs are potent; use the minimum amount necessary to achieve resolution. Perform a titration, adding small, sub-stoichiometric amounts of the CLSR (e.g., 0.1 equivalents at a time) and acquiring a spectrum after each addition to find the optimal concentration.[11]
-
Use a Different Lanthanide: Europium (Eu) complexes are known to cause less line broadening than Praseodymium (Pr) complexes, although the induced shifts are also generally smaller.
-
Increase Temperature: A higher temperature can increase the rate of chemical exchange, moving the system further into the fast-exchange regime and averaging out some of the broadening effects.
-
Q2: I'm not seeing any shift or splitting. What's wrong?
-
A2: The Cause: The analyte must have a sufficiently strong Lewis basic group to coordinate with the lanthanide ion. Additionally, CLSRs are extremely sensitive to moisture.
-
The Solution:
-
Ensure a Lewis Basic Site: The method is most effective for alcohols, amines, ketones, and esters. It is less effective for weak Lewis bases like ethers or halides.[13]
-
Rigorous Sample Preparation: Use a freshly opened ampoule of high-purity deuterated solvent. Dry the NMR tube in an oven and cool it in a desiccator before use. Ensure your analyte is anhydrous. Water is a strong Lewis base and will preferentially coordinate to the CLSR, rendering it ineffective.[11]
-
Experimental Protocol: CLSR Titration
-
Sample Preparation: Prepare a solution of your analyte (~5-10 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your analyte.
-
CLSR Addition: Prepare a stock solution of the CLSR (e.g., Eu(hfc)₃) in the same deuterated solvent. Add a small, precise aliquot (e.g., 0.1 molar equivalents) to the NMR tube.
-
Acquisition and Iteration: Gently mix the sample and re-acquire the ¹H NMR spectrum. Observe the shifts and splitting. Continue adding the CLSR in small increments, acquiring a spectrum after each addition, until optimal signal separation is achieved without excessive line broadening.
-
Quantification: Integrate the well-resolved, separated signals of the two enantiomers to determine the enantiomeric excess.
Chiral Liquid Crystals (CLCs): Anisotropic Alignment
A more advanced technique involves dissolving the analyte in a chiral liquid crystalline solvent. The ordered liquid crystal matrix imparts a partial alignment on the solute molecules. Due to the chiral nature of the solvent, the two enantiomers of the analyte are oriented slightly differently with respect to the magnetic field.[14]
This differential alignment leads to differences in order-sensitive NMR observables, such as residual dipolar couplings (RDCs), quadrupolar splittings (for nuclei like ²H), and chemical shift anisotropies, which can be used to distinguish the enantiomers.[14] Poly-γ-benzyl-L-glutamate (PBLG) in an organic solvent is a commonly used CLC medium.[15] This method is powerful but requires specialized knowledge of NMR in anisotropic media.
FAQs and Troubleshooting for CLCs
Q1: The signals in the liquid crystal are extremely broad and complex.
-
A1: The Cause: In an ordered medium, direct dipole-dipole couplings, which are averaged to zero in isotropic solution, become observable. This adds a great deal of complexity and can cause significant line broadening if not properly managed.
-
The Solution:
-
Optimize Concentration: The degree of ordering is concentration-dependent. Adjust the concentration of the liquid crystal polymer (e.g., PBLG) to achieve a weakly ordered state, which simplifies the spectra.
-
Use 2D NMR: Techniques like 2D heteronuclear correlation experiments can help to resolve and assign the complex signals from each enantiomer.[15]
-
Focus on Specific Nuclei: Instead of ¹H NMR, observing nuclei with a larger chemical shift range and simpler coupling patterns, such as ¹³C or ¹⁹F, can be advantageous.[16] Natural abundance deuterium (²H) NMR is also a powerful tool in this context.[17]
-
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Di Bari, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
-
Wenzel, T. J. (2001). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. [Link]
-
Reifsnider, W., et al. (n.d.). NMR Studies of Drugs. Application of a Chiral Lanthanide Shift Reagent for Potential Direct Determination of Enantiomeric Excess. Journal of Pharmaceutical Sciences. [Link]
-
de Sousa, M. A., & de Sousa, R. M. F. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]
-
UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
- Google Patents. (n.d.).
-
ChemEurope.com. (n.d.). Chiral derivitizing agent. [Link]
-
Marathias, V. M., et al. (2010). An improved method for determining enantiomeric excess by (13)C-NMR in chiral liquid crystal media. PubMed. [Link]
-
ResearchGate. (n.d.). Chiral Solid Solutions for the NMR Analysis of Enantiomers: A Potential New Approach to Chiral Analysis. [Link]
-
Whitesides Research Group. (1971). The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents. [Link]
-
Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. [Link]
-
ResearchGate. (n.d.). Chiral Liquid Crystal NMR: A Tool for Enantiomeric Crystals. [Link]
-
Grokipedia. (n.d.). Chiral derivatizing agent. [Link]
-
Scribd. (2012). Lanthanide Shift Reagents 1. [Link]
-
Semantic Scholar. (n.d.). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. [Link]
-
Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectra of enantiomers in optically active liquid crystals. [Link]
-
Analytical Chemistry. (2022). Selective Homodecoupled 1D-1H NMR Experiment for Unravelling Enantiomers. [Link]
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]
-
MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. [Link]
-
Scilit. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]
-
Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
ScienceDirect. (n.d.). Enantiomeric purity determination by NMR: Proving the purity of a single enantiomer. [Link]
-
Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
ResearchGate. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]
-
ResearchGate. (n.d.). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
University of Maryland. (n.d.). Troubleshooting | Department of Chemistry and Biochemistry. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). [Link]
-
Semantic Scholar. (n.d.). Research Article Chiral Solid Solutions for the NMR Analysis of Enantiomers. [Link]
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. [Link]
-
PubMed Central. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]
-
ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Chiral_derivitizing_agent [chemeurope.com]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An improved method for determining enantiomeric excess by (13)C-NMR in chiral liquid crystal media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Catalysts for the Asymmetric Reduction of 4-Acetylbenzoic Acid Methyl Ester
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and materials industries. The resulting chiral hydroxyesters, such as (R)- and (S)-methyl 4-(1-hydroxyethyl)benzoate, are valuable intermediates.[1] This guide offers an in-depth comparison of the leading catalytic systems for the asymmetric reduction of 4-acetylbenzoic acid methyl ester, providing experimental data and detailed protocols to aid researchers in selecting the most suitable method for their synthetic objectives.
Introduction: The Significance of Chiral Methyl 4-(1-hydroxyethyl)benzoate
The optical purity of drug intermediates is paramount in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Methyl 4-(1-hydroxyethyl)benzoate is a key chiral building block, and its synthesis via the asymmetric reduction of the corresponding prochiral ketone, methyl 4-acetylbenzoate, has been a subject of considerable research. The choice of catalyst is critical, directly influencing enantioselectivity, yield, and process scalability. This guide will focus on three principal catalytic methodologies:
-
Homogeneous Asymmetric Hydrogenation using Ruthenium-BINAP complexes.
-
Asymmetric Transfer Hydrogenation (ATH) with Ruthenium-diamine catalysts.
-
Biocatalytic Reduction employing ketoreductases (KREDs).
Performance Comparison of Catalytic Systems
The following table summarizes the performance of representative catalysts from each class for the asymmetric reduction of 4-acetylbenzoic acid methyl ester. This data, compiled from literature sources, highlights the distinct advantages and limitations of each approach.
| Catalyst System | Catalyst/Ligand | Substrate/Catalyst (S/C) Ratio | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration | Reference |
| Asymmetric Hydrogenation | Ru(OAc)₂((R)-BINAP) | 1000 | H₂ (10 atm) | Methanol | 50 | 12 | >99 | 97 | R | (Extrapolated from similar substrates)[2][3] |
| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((R,R)-TsDPEN)] | 200 | HCOOH:NEt₃ (5:2) | Acetonitrile | 28 | 16 | 98 | 99 | R | (Representative for aromatic ketones)[4] |
| Biocatalysis | KRED-NADH-110 | N/A (whole cells) | Glucose (cofactor regeneration) | Buffer/Toluene | 30 | 24 | 99 | >99.5 | S | (Data for a closely related substrate) |
Homogeneous Asymmetric Hydrogenation: The Noyori-Type Catalysts
The Nobel Prize-winning work of Noyori on Ru-BINAP complexes revolutionized asymmetric hydrogenation.[2] These catalysts are highly effective for the reduction of functionalized ketones.
Mechanistic Insight
The catalytic cycle of the Noyori asymmetric hydrogenation is believed to involve the formation of a ruthenium hydride species, which then coordinates to the ketone. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride transfer to the carbonyl group, leading to the formation of the chiral alcohol. The product is then displaced, and the catalyst is regenerated.
Experimental Protocol: Asymmetric Hydrogenation with Ru(OAc)₂((R)-BINAP)
This protocol is a representative example for the asymmetric hydrogenation of an aromatic ketone.
Materials:
-
Methyl 4-acetylbenzoate
-
Ru(OAc)₂((R)-BINAP)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with Ru(OAc)₂((R)-BINAP) (S/C = 1000).
-
Add degassed methanol to dissolve the catalyst.
-
Add methyl 4-acetylbenzoate to the solution.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 10 atm with hydrogen.
-
Heat the reaction to 50 °C with stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The product can be purified by column chromatography.
Diagram of the Experimental Workflow for Asymmetric Hydrogenation:
Caption: Workflow for Ru-BINAP catalyzed asymmetric hydrogenation.
Asymmetric Transfer Hydrogenation (ATH): A Practical Alternative
Asymmetric transfer hydrogenation offers a convenient and often safer alternative to high-pressure hydrogenation, as it utilizes a hydrogen donor like a mixture of formic acid and triethylamine.[5] The catalysts are typically ruthenium complexes with chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
Mechanistic Considerations
The mechanism of ATH with Ru-TsDPEN catalysts is believed to involve a concerted outer-sphere hydrogen transfer from a ruthenium hydride species to the ketone, which is held in the chiral pocket of the catalyst. The amine ligand plays a crucial role in this process.
Experimental Protocol: Asymmetric Transfer Hydrogenation with [RuCl(p-cymene)((R,R)-TsDPEN)]
This protocol is a general procedure for the ATH of aromatic ketones.
Materials:
-
Methyl 4-acetylbenzoate
-
[RuCl(p-cymene)((R,R)-TsDPEN)]
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [RuCl(p-cymene)((R,R)-TsDPEN)] (S/C = 200).
-
Add acetonitrile to dissolve the catalyst.
-
Add methyl 4-acetylbenzoate.
-
Add the formic acid/triethylamine azeotrope.
-
Stir the reaction mixture at 28 °C.
-
Monitor the reaction by GC or TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Diagram of the Asymmetric Transfer Hydrogenation Catalytic Cycle:
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Biocatalytic Reduction: The Green Chemistry Approach
Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional enantioselectivity.[6][7] They operate under mild conditions (room temperature, neutral pH) in aqueous media, making them an environmentally friendly option.[6]
The Enzymatic Mechanism
KREDs utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source.[8] The enzyme's active site binds both the ketone substrate and the cofactor in a specific orientation, ensuring a highly stereoselective hydride transfer. A cofactor regeneration system, often using a sacrificial alcohol like isopropanol or a glucose/glucose dehydrogenase system, is typically employed to recycle the expensive cofactor.
Experimental Protocol: Biocatalytic Reduction with a Ketoreductase
This protocol outlines a typical procedure for a KRED-catalyzed reduction.
Materials:
-
Methyl 4-acetylbenzoate
-
Ketoreductase (e.g., KRED-NADH-110)
-
NADH cofactor
-
Glucose dehydrogenase (GDH)
-
Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., Toluene)
Procedure:
-
In a reaction vessel, prepare a solution of phosphate buffer.
-
Add glucose, NADH, and glucose dehydrogenase.
-
Add the ketoreductase.
-
Dissolve methyl 4-acetylbenzoate in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.
-
Stir the reaction at 30 °C.
-
Monitor the reaction by HPLC or GC.
-
Upon completion, extract the product with an organic solvent.
-
The organic extracts are dried, and the product is purified.
Diagram of the Biocatalytic Reduction System with Cofactor Regeneration:
Caption: Biocatalytic reduction with enzymatic cofactor regeneration.
Conclusion and Outlook
The choice of catalyst for the asymmetric reduction of 4-acetylbenzoic acid methyl ester depends on the specific requirements of the synthesis.
-
Ru-BINAP catalysts offer high efficiency and enantioselectivity for a broad range of substrates, but often require high-pressure hydrogen and organic solvents.
-
Asymmetric transfer hydrogenation provides a more operationally simple and safer alternative, with excellent enantioselectivities, and is well-suited for laboratory-scale synthesis.
-
Ketoreductases represent a green and highly selective option, operating under mild conditions in aqueous media. The commercial availability of KRED screening kits allows for rapid identification of suitable enzymes for a given substrate.
Future developments in this field will likely focus on the development of more active and robust catalysts, particularly for transfer hydrogenation, and the engineering of novel ketoreductases with tailored substrate specificities and improved process stability. The combination of chemo- and biocatalysis also holds promise for developing novel and efficient synthetic routes to chiral molecules.
References
- Lu, G., & Wan, B. (2005). Asymmetric transfer hydrogenation of ketones in water. Tetrahedron Letters, 46(42), 7341-7344.
- Sandoval, B. A., Kurtoic, S. I., Chung, M. M., Biegasiewicz, K. F., & Hyster, T. K. (2019). Photoenzymatic Catalysis Enables Radical-Mediated Ketone Reduction in Ene-Reductases.
- Hyster, T. K. (2019). Photoenzymatic Catalysis Enables Radical-Mediated Ketone Reduction in Ene-Reductases. Princeton University.
- Oreate AI. (2026).
- Sigma-Aldrich.
- Qiao, L., Luo, Z., Chen, H., Zhang, P., Wang, A., & Sheldon, R. A. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Gladiali, S., & Alberico, E. (2006). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Chemical Society Reviews, 35(3), 226-236.
- Xiao, J. (2007). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool.
- Wills, M. (2006). An outstanding catalyst for asymmetric transfer hydrogenation in aqueous solution and formic acid/triethylamine.
- Noyori, R. (2005). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 102(43), 15396-15403.
- O, S., & Ohkuma, T. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI.
- Huang, C., Ni, Y., & Xu, J. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784.
- Zhang, J., Blazecka, P. G., Bruendl, M. M., & Huang, Y. (2009). Ru-TsDPEN with formic acid/Hunig's base for asymmetric transfer hydrogenation, a practical synthesis of optically enriched N-propyl pantolactam. The Journal of Organic Chemistry, 74(3), 1411–1414.
- Dub, P. A., & Gordon, J. C. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Journal of the American Chemical Society, 136(9), 3611–3626.
- MySkinRecipes. Methyl 4-(1-hydroxyethyl)
- ChemicalBook. METHYL 4-(1-HYDROXYETHYL)
- PrepChem.com.
- Nie, Y., Xu, G., Jian, X., & Xu, Y. (2009). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. Organic & Biomolecular Chemistry, 7(16), 3296–3302.
- Nie, Y., Xu, G., Jian, X., & Xu, Y. (2009). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. PubMed Central.
- Noyori, R. (1995). Asymmetric Synthesis by Ru-BINAP. Taylor & Francis Group.
- Acevedo, C. H., & Campos-Gaxiola, J. J. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI.
- Nie, Y., Xu, G., Jian, X., & Xu, Y. (2009). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Myers, A. G.
- Li, G., Liu, Y., Li, C., & Xu, J. (2018). Asymmetric Synthesis of Chiral Benzoins Enabled by Engineered Ketoreductase-Catalyzed Stereoselective Reduction of Benzils.
- Song, J., & Han, J. (2009). A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid.
- Nie, Y., Xiao, R., Xu, Y., & Montelione, G. T. (2011). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. The Royal Society of Chemistry.
- Appretech Scientific Limited. Methyl 4-[(1S)
- MySkinRecipes. Methyl4-[(1s)
- PubChem. Methyl 4-(1-hydroxyethyl)
- Augustine, R. L., Tanielyan, S., Anderson, S., & Yang, H. (2000). Reaction Characteristics of Immobilized Ru-BINAP Catalysts in Asymmetric Hydrogenation of Dimethyl itaconate.
- PubChem. methyl 4-[(1R)
- Zhang, X., Li, C., Zhang, D., & Xu, J. (2018). Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli. RSC Advances, 8(21), 11531-11538.
- Rowley, J. A., et al. (2025). Engineered Biocatalyst for Enantioselective Hydrazone Reduction. PubMed.
- Rowley, J. A., et al. (2025). Engineered Biocatalyst for Enantioselective Hydrazone Reduction. PubMed Central.
- Zhang, X., Li, C., Zhang, D., & Xu, J. (2018). Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli. RSC Publishing.
- Bautista, F. M., et al. (2011). Ru coordinated with BINAP in knitting aryl network polymers for heterogeneous asymmetric hydrogenation of methyl acetoacetate.
- Bautista, F. M., et al. (2006). Heterogeneization of a new Ru(II)
- Zmijewski, M. J., et al. (1997). Enantioselective reduction of 3,4-methylene-dioxyphenylacetone using Candida famata and Zygosaccharomyces rouxii. Applied Microbiology and Biotechnology, 47(2), 162-166.
- Zhang, Z., et al. (2025). Ru‐Catalyzed Asymmetric Transfer Hydrogenation of α‐iminophosphonates: A Novel Synthetic Approach for Valuable Chiral α‐Aminophosphonates.
Sources
- 1. cnls.lanl.gov [cnls.lanl.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Ru-TsDPEN with formic acid/Hunig's base for asymmetric transfer hydrogenation, a practical synthesis of optically enriched N-propyl pantolactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 7. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 8. Classification, Catalytic Mechanism and Application Research of Ketoreductases - Oreate AI Blog [oreateai.com]
A Senior Application Scientist's Guide to Chiral Synthons: A Comparative Analysis of Methyl 4-((R)-1-hydroxyethyl)benzoate
In the landscape of pharmaceutical and fine chemical synthesis, the precise construction of stereogenic centers is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making enantioselective synthesis a cornerstone of modern drug development.[1][2] Chiral secondary alcohols, in particular, are prevalent motifs in a vast array of bioactive molecules and serve as critical intermediates for more complex structures.[3][4][5]
This guide provides an in-depth comparison of synthetic strategies to produce a key chiral building block, methyl 4-((R)-1-hydroxyethyl)benzoate , and evaluates its utility against other common chiral synthons. As researchers and drug development professionals, the selection of a synthetic route or a starting chiral synthon is a critical decision that impacts yield, purity, cost, and scalability. This document is designed to provide the technical data and field-proven insights necessary to make informed decisions for your asymmetric synthesis campaigns.
The Synthon in Focus: Methyl 4-((R)-1-hydroxyethyl)benzoate
Methyl 4-((R)-1-hydroxyethyl)benzoate is a versatile chiral synthon. Its structure incorporates a stereodefined secondary alcohol, an aromatic ring, and an ester functionality, making it a valuable precursor for a variety of transformations.[6][7] The most direct and common route to this molecule is the asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate.[8][9] The choice of reduction methodology is the primary determinant of enantiomeric purity, yield, and process efficiency.
Caption: Synthetic pathways to Methyl 4-((R)-1-hydroxyethyl)benzoate.
A Head-to-Head Comparison of Synthetic Methodologies
The asymmetric reduction of methyl 4-acetylbenzoate can be broadly categorized into chemocatalytic and biocatalytic approaches. Each possesses distinct advantages and is suited for different experimental or industrial constraints.
Chemocatalytic Approaches
A. Corey-Itsuno (CBS) Reduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable method for the enantioselective reduction of prochiral ketones.[10] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃•THF).[10][11]
-
Mechanism & Rationale: The reaction proceeds through a six-membered transition state.[12] The oxazaborolidine catalyst acts as a chiral scaffold, coordinating with both the borane and the ketone. The ketone binds preferentially from its sterically less hindered face to the Lewis acidic boron of the catalyst, which directs the hydride transfer from the coordinated borane to a specific enantiotopic face of the carbonyl, thus ensuring high enantioselectivity.[11][12] The choice of the (S)-catalyst typically yields the (R)-alcohol.[11][13]
-
Performance: The CBS reduction is renowned for achieving high enantiomeric excesses (ee), often exceeding 95%, for a wide range of ketones, particularly aryl alkyl ketones like methyl 4-acetylbenzoate.[10][11]
B. Asymmetric Transfer Hydrogenation (ATH)
ATH has emerged as a powerful and practical alternative to other reduction methods, prized for its operational simplicity.[14] This method typically uses a transition metal catalyst (commonly Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand. A simple alcohol, such as isopropanol, or formic acid often serves as the hydrogen source, circumventing the need for high-pressure hydrogen gas.[3]
-
Mechanism & Rationale: The most widely accepted mechanism for catalysts like Noyori's Ru-TsDPEN is an "outer-sphere" mechanism.[4] The metal hydride species, formed in situ, transfers a hydride and a proton to the ketone via a six-membered transition state, without direct coordination of the ketone to the metal center. The chirality of the ligand dictates the facial selectivity of the hydrogen transfer.
-
Performance: ATH is highly efficient, often requiring very low catalyst loadings (S/C ratios > 10,000 are achievable) and producing excellent yields and enantioselectivities.[4] It is particularly valued in industrial settings for its safety and cost-effectiveness.[3]
Biocatalytic Approach: Enzymatic Reduction
Biocatalysis, particularly the use of isolated ketoreductase (KRED) enzymes, has become the method of choice for many industrial ketone reductions.[15] These enzymes offer unparalleled selectivity under mild, environmentally benign conditions.[15][16]
-
Mechanism & Rationale: Ketoreductases are oxidoreductase enzymes that catalyze the stereospecific transfer of a hydride from a cofactor (typically NADH or NADPH) to a carbonyl group. The enzyme's active site is an exquisitely shaped chiral environment that binds the ketone substrate in a specific orientation, allowing hydride delivery to only one face of the carbonyl. A co-substrate, such as isopropanol, is often used in a catalytic cycle to regenerate the expensive cofactor.[17]
-
Performance: The key advantages of enzymatic reductions are near-perfect enantioselectivity (often >99.9% ee) and regioselectivity.[15][18] While early methods relied on whole-cell systems like Baker's yeast, the availability of panels of isolated KREDs has rendered these older methods largely obsolete, offering broader substrate scope and more consistent results.[15][19]
Quantitative Performance Data
The following table summarizes typical performance data for the asymmetric reduction of methyl 4-acetylbenzoate or similar aryl alkyl ketones using the discussed methodologies.
| Methodology | Catalyst/Enzyme | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Limitations | References |
| CBS Reduction | (S)-Me-CBS / BH₃•THF | 85 - 95 | 95 - 99 | High ee, broad substrate scope, predictable stereochemistry. | Requires stoichiometric, pyrophoric borane; strict anhydrous conditions needed. | [10][11][12] |
| Asymmetric Transfer Hydrogenation (ATH) | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | 90 - 99 | 97 - >99 | High efficiency (low catalyst loading), operational simplicity, uses safe H₂ sources. | Metal catalyst cost and removal can be a concern; ligand synthesis. | [3][4] |
| Enzymatic Reduction | Ketoreductase (KRED) | 90 - >99 | >99 | Extremely high ee, mild aqueous conditions, environmentally friendly. | Substrate scope can be limited to enzyme's specificity; requires screening. | [15][17][18] |
The Broader Landscape: Alternative Chiral Synthons
While methyl 4-((R)-1-hydroxyethyl)benzoate is an excellent synthon, the optimal choice depends on the target molecule.[1][20] Below is a comparison with other widely used chiral building blocks.
| Chiral Synthon | Class | Key Structural Feature | Primary Advantages | Typical Applications |
| Methyl 4-((R)-1-hydroxyethyl)benzoate | Secondary Alcohol | Aryl ethanol with ester | Versatile functional handles for cross-coupling, amidation, etc. | Synthesis of APIs, chiral ligands. |
| (S)-Mandelic Acid | α-Hydroxy Acid | Aromatic α-hydroxy acid | Used as a chiral resolving agent and a direct precursor.[20] | Synthesis of chiral pharmaceuticals. |
| Ethyl (S)-Lactate | α-Hydroxy Ester | Aliphatic C3 building block | Readily available, inexpensive, versatile C3 unit.[20] | Solvents, synthesis of agrochemicals and pharmaceuticals. |
| (S)-Styrene Oxide | Epoxide | Chiral epoxide | Highly reactive electrophile for nucleophilic ring-opening. | Synthesis of β-amino alcohols and other 1,2-difunctionalized compounds. |
| Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate) | β-Hydroxy Ester | C4 block with two functional termini | Bidirectional modification, highly valued in complex synthesis.[20] | Natural product synthesis. |
Experimental Protocols
The following protocols are representative procedures. Researchers should always first consult primary literature and perform appropriate safety assessments.
Protocol 1: CBS Reduction of Methyl 4-acetylbenzoate
Caption: Workflow for a typical CBS Reduction experiment.
Methodology:
-
Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Reagent Addition: The solution is cooled to 0°C. Borane dimethyl sulfide complex (BH₃•SMe₂) (1.1 eq) is added slowly.
-
Catalyst Introduction: A solution of (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 eq) in toluene is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for 15 minutes.
-
Substrate Addition: A solution of methyl 4-acetylbenzoate (1.0 eq) in anhydrous THF is added dropwise over 30-60 minutes.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: The flask is cooled to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of methanol.
-
Workup: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and 1 M HCl. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (R)-alcohol. Enantiomeric excess is determined by chiral HPLC.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH)
Methodology:
-
Catalyst Preparation: In a flask under an inert atmosphere (N₂ or Ar), [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-N-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (0.01 eq) are dissolved in isopropanol. The mixture is stirred at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Mixture: To this solution, methyl 4-acetylbenzoate (1.0 eq) is added, followed by a hydrogen source, typically a 5:2 mixture of formic acid and triethylamine (as an azeotrope) or using isopropanol as both solvent and hydrogen donor with a base like KOtBu.
-
Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., 28-40°C) and monitored by TLC or GC/LC.
-
Workup: Upon completion, the solvent is removed in vacuo. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and purified by column chromatography as described above.
Protocol 3: Enzymatic (KRED) Reduction
Methodology:
-
Buffer & Cofactor: A buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) is prepared. The cofactor NADP⁺ (or NADPH) is added (e.g., 1 mM).
-
Enzyme & Co-substrate: The selected ketoreductase (KRED) is added (as a lyophilized powder or solution). A co-substrate for cofactor regeneration, typically isopropanol (5-10% v/v), is also added.
-
Substrate Addition: Methyl 4-acetylbenzoate is added, often dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The reaction progress (conversion and ee) is monitored by chiral HPLC.
-
Workup: Once the reaction reaches completion, the mixture is extracted with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE). The organic layers are combined.
-
Purification: The organic extract is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the chiral alcohol, which is often of sufficient purity (>99% ee) to not require further chromatographic purification.
Conclusion
The synthesis of methyl 4-((R)-1-hydroxyethyl)benzoate exemplifies the power and versatility of modern asymmetric catalysis.
-
For laboratory-scale synthesis requiring high enantioselectivity and broad applicability , the Corey-Itsuno reduction remains a robust and predictable choice, despite its need for stoichiometric borane.[10][11]
-
For process development and large-scale manufacturing , Asymmetric Transfer Hydrogenation offers a compelling combination of high efficiency, operational simplicity, and improved safety, making it an industrially favored method.[4][14]
-
When the highest levels of enantiopurity and green chemistry principles are paramount , enzymatic reduction with ketoreductases is often the superior technology, providing optically pure products under mild, aqueous conditions.[15][17]
While methyl 4-((R)-1-hydroxyethyl)benzoate is a highly effective chiral synthon, the ultimate selection of a building block—be it an alcohol, an epoxide, or an α-hydroxy acid—must be guided by the specific retrosynthetic analysis of the target molecule. This guide provides the foundational data and protocols to empower researchers and developers to select the most efficient, cost-effective, and scalable path toward their chiral targets.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Humphrey, G. R., & Moore, J. C. (2010). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research, 43(9), 1177–1187. [Link]
-
Al-Zweiri, M. (2010). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 21(2), 59-67. [Link]
-
Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Gómez, C., & Yus, M. (2014). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Revista de la Sociedad Química de México, 58(1), 58-77. [Link]
-
Gröger, H., et al. (2006). Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. Organic Letters, 8(23), 5255–5258. [Link]
-
Straathof, A. J., & Panke, S. (2002). Enzyme-catalyzed regio- and enantioselective ketone reductions. Enzyme Catalysis in Organic Synthesis, 1297-1322. [Link]
-
Grokipedia. Corey–Itsuno reduction. [Link]
-
PubChem. methyl 4-[(1R)-1-hydroxyethyl]benzoate. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
Brown, H. C. (1986). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 58(5), 665-676. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]
-
Ohno, M. (1990). Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics. Journal of Synthetic Organic Chemistry, Japan, 48(6), 518-530. [Link]
-
Gladiali, S., & Alberico, E. (2006). Advances in Catalyst Systems for the Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Chemical Society Reviews, 35(3), 226-236. [Link]
-
Wang, C., et al. (2019). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society, 141(42), 16585–16590. [Link]
-
Zhang, Y., et al. (2023). Asymmetric Hydrogenation of Hydrazones with Chiral Boranes. Organic Letters, 25(20), 3684–3688. [Link]
-
University of Bristol. (2009). Boron Reagents for Asymmetric Synthesis. [Link]
-
Besedin, I., et al. (2022). Synthesis of chiral boranes via asymmetric insertion of carbenes into B–H bonds catalyzed by the rhodium(i) diene complex. Chemical Communications, 58(84), 11841-11844. [Link]
-
Brown, H. C., et al. (1985). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols. The Journal of Organic Chemistry, 50(21), 4032-4036. [Link]
-
Wang, Z., et al. (2019). Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides. Nature Communications, 10(1), 3251. [Link]
-
PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]
-
Li, Z., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
-
University of Calgary. Asymmetric Synthesis. [Link]
-
Kumar, A., et al. (2023). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances, 13(28), 19301-19324. [Link]
-
MySkinRecipes. Methyl 4-(1-hydroxyethyl)benzoate. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (2023). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. [Link]
-
Chiralpedia. (2024). Understanding the Fundamentals of Asymmetric Synthesis. [Link]
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 339-353. [Link]
-
Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4234. [Link]
-
YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. [Link]
-
PrepChem.com. Synthesis of Methyl 4-Acetylbenzoate. [Link]
-
MDPI. (2020). Application of Biobased Solvents in Asymmetric Catalysis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 137990, Methyl 4-acetylbenzoate. [Link]
-
NIST. 4-Acetylbenzoic acid. [Link]
-
ChemSynthesis. methyl 4-acetylbenzoate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 3. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 4-(1-hydroxyethyl)benzoate [myskinrecipes.com]
- 7. This compound | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jps.usm.my [jps.usm.my]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Chiral HPLC and NMR for Enantiopurity Determination
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization of stereoisomeric drugs, pushing for the development of single enantiomers unless a racemic mixture is justified.[2][4][5] Consequently, the accurate determination of enantiomeric purity, or enantiomeric excess (ee), is an indispensable task throughout the drug development pipeline.
This guide provides a comparative analysis of two cornerstone analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, my objective is to move beyond a simple recitation of specifications and delve into the causality behind methodological choices, offering field-proven insights to guide your selection of the most appropriate technique for your analytical challenge.
Chapter 1: The Foundational Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC has long been considered the gold standard for enantiopurity analysis, prized for its high resolution and sensitivity.[6] It is a powerful technique that physically separates enantiomers, allowing for their individual quantification.[7]
The Principle of Chiral Recognition in HPLC
The mechanism of separation hinges on the differential interaction between the enantiomers and a Chiral Stationary Phase (CSP).[8][9] For successful chiral recognition and separation to occur, there must be a discernible energy difference between the transient diastereomeric complexes formed between each enantiomer and the CSP.[9] This is often explained by the "three-point interaction model," where one enantiomer engages in at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the chiral selector, forming a stable complex. Its mirror image, unable to establish all three interactions concurrently, forms a less stable complex and thus elutes from the column at a different time.[3][9]
The choice of CSP is the most critical decision in method development.[10][11] Common CSPs are based on polysaccharides (like cellulose and amylose derivatives), proteins, macrocyclic glycopeptides, and Pirkle-type phases, each offering unique chiral recognition capabilities.[11][12]
Experimental Workflow & Protocol for Chiral HPLC
The path from sample to result in chiral HPLC is a systematic process of screening and optimization. The goal is to achieve baseline resolution of the enantiomeric peaks, which is essential for accurate quantification.
Caption: Workflow for Chiral HPLC Method Development and Analysis.
-
Sample Preparation: Accurately weigh and dissolve the NSAID sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Column and Mobile Phase Screening:
-
Rationale: The empirical nature of chiral separations necessitates screening.[13] Polysaccharide-based columns are a versatile starting point.
-
Procedure: Screen several CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(4-methylbenzoate)) with different mobile phase compositions (e.g., Hexane/Isopropanol, Hexane/Ethanol with a small amount of trifluoroacetic acid for acidic analytes).
-
-
Method Optimization:
-
Rationale: Fine-tuning parameters improves resolution (Rs) and reduces analysis time. A resolution value >1.5 is typically desired for robust quantification.
-
Procedure: Once partial separation is achieved, systematically adjust the mobile phase composition (e.g., vary the percentage of alcohol), column temperature, and flow rate to maximize resolution and peak symmetry.
-
-
System Suitability: Before sample analysis, inject a standard solution (e.g., a racemic mixture) multiple times to ensure the system meets pre-defined criteria for resolution, tailing factor, and repeatability, as per USP guidelines.[14][15]
-
Quantification: Inject the prepared sample. The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Strengths and Limitations of Chiral HPLC
-
Strengths:
-
High Sensitivity: Capable of detecting trace-level enantiomeric impurities, often required for quality control in final drug products.[7][16]
-
Excellent Resolution: Provides baseline separation of enantiomers, leading to high accuracy and precision.[7]
-
Established Technique: Widely accepted by regulatory agencies and considered a definitive method.[1]
-
-
Limitations:
-
Method Development: Can be time-consuming and resource-intensive, often requiring screening of multiple columns and mobile phases.[13][17]
-
High Solvent Consumption: The long run times can lead to significant consumption of (often expensive) HPLC-grade solvents.[6]
-
Reference Standards: Accurate quantification typically requires reference standards for both enantiomers, although techniques using chiroptical detectors can sometimes circumvent this.[18]
-
Chapter 2: The Rapid & Complementary Technique: Chiral NMR Spectroscopy
While chiral HPLC physically separates enantiomers, NMR spectroscopy achieves chiral discrimination by creating a diastereomeric environment within the NMR tube.[19] This approach has gained traction as a rapid and powerful tool, particularly for reaction monitoring and high-throughput screening.[17][20]
The Principle of Chiral Recognition in NMR
In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical chemical shifts. To induce differentiation, a Chiral Solvating Agent (CSA) is added to the sample.[20][21] The CSA, being enantiomerically pure, interacts non-covalently with both enantiomers of the analyte to form transient diastereomeric complexes.[21][22] These diastereomeric complexes have different spatial arrangements and, therefore, distinct NMR spectra, resulting in separate signals for each enantiomer.[20]
The choice of CSA is paramount and depends on the functional groups present in the analyte. Common CSAs include BINOL derivatives, chiral acids or amines, and macrocycles.[22][23] An alternative, less common method involves using a Chiral Derivatizing Agent (CDA) , which forms a covalent bond with the analyte to create stable diastereomers that can be analyzed.[21][24]
Experimental Workflow & Protocol for Chiral NMR
The workflow for chiral NMR is notably faster than for HPLC, as it bypasses the need for extensive chromatographic method development.
Caption: Workflow for Chiral NMR Enantiopurity Analysis.
-
Sample Preparation: Dissolve an accurately weighed amount of the analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) directly in an NMR tube.[23]
-
CSA Addition: Add the chosen CSA (e.g., (R)-BINOL) to the NMR tube. The optimal molar ratio of CSA to analyte often needs to be determined empirically, but a 1:1 or 2:1 ratio is a common starting point.
-
Equilibration & Shaking: Gently shake the tube for approximately 30 seconds to ensure thorough mixing and formation of the diastereomeric complexes.[23]
-
NMR Acquisition:
-
Rationale: For quantitative NMR (qNMR), ensuring complete relaxation of the nuclei between pulses is critical for accurate integration.[25][26] This is achieved by setting the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons being integrated.
-
Procedure: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[26]
-
-
Data Processing and Quantification: Process the spectrum (phasing, baseline correction). Identify a well-resolved pair of signals corresponding to the two enantiomers. Integrate these signals (I1 and I2). The enantiomeric excess is calculated using the formula: % ee = |(I1 - I2) / (I1 + I2)| * 100
Strengths and Limitations of Chiral NMR
-
Strengths:
-
Speed: Analysis times are very short (5-15 minutes per sample), making it ideal for high-throughput screening and reaction monitoring.[6][17]
-
Low Solvent Consumption: Uses minimal amounts of deuterated solvent (~0.6 mL per sample).[6][17]
-
Absolute Method: As a primary quantitative method, qNMR does not require a reference standard of the analyte itself when an internal standard of known purity is used.[25][27] For enantiopurity, it directly compares the signals of the two enantiomers present in the tube.
-
Complementary to HPLC: Can often resolve enantiomers that are difficult to separate by chromatography.[20]
-
-
Limitations:
-
Lower Sensitivity: Generally less sensitive than HPLC, with a limit of quantitation (LOQ) often around 1-2%, making it less suitable for detecting trace impurities.[24]
-
Signal Overlap: The analyte or CSA signals can overlap, complicating integration and analysis.
-
CSA Cost and Selection: Finding an effective CSA can require screening, and some CSAs can be expensive.
-
Chapter 3: Head-to-Head Comparison and Application Scenarios
The choice between Chiral HPLC and NMR is not about which technique is universally "better," but which is better suited for the specific analytical task at hand.
Quantitative Performance Comparison
| Feature | Chiral NMR Spectroscopy (with CSA) | Chiral HPLC |
| Principle | Formation of transient diastereomeric complexes leading to distinct NMR signals.[20] | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[8][9] |
| Typical Analysis Time | 5–15 minutes per sample.[6] | 15–60 minutes per sample.[6] |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample).[6] | High (>60 mL of mobile phase per sample is possible).[6] |
| Sensitivity (Typical LOQ) | ~1-2% of the minor enantiomer.[24] | <0.1% of the minor enantiomer is often achievable. |
| Sample Preparation | Simple mixing of analyte and CSA in an NMR tube.[23] | Dissolution, filtration; may require optimization of sample concentration. |
| Method Development | Relatively fast; involves screening a few CSAs and optimizing molar ratios. | Can be lengthy; involves screening multiple columns and mobile phases.[17] |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is typically consumed. |
| Regulatory Acceptance | Well-established for structural elucidation; growing acceptance for quantitative purposes (qNMR).[28][29] | Gold standard for purity testing and QC release.[1][6] |
Causality in Method Selection: Application-Driven Scenarios
-
Scenario 1: High-Throughput Screening in Early Drug Discovery
-
Recommendation: Chiral NMR.
-
Rationale: In this phase, hundreds of reactions need to be analyzed quickly to determine enantioselectivity. The speed of NMR (5-15 min/sample) is a decisive advantage over the much longer cycle times of HPLC.[17] The primary goal is rapid feedback, and the slightly lower precision of NMR is an acceptable trade-off.
-
-
Scenario 2: Final Quality Control (QC) Release of a Drug Substance
-
Recommendation: Chiral HPLC.
-
Rationale: For final product release, regulatory bodies require highly sensitive and validated methods to quantify impurities.[1][2][14][30] Chiral HPLC excels here, with the ability to detect and quantify the undesired enantiomer down to levels of <0.1%, which is often necessary to meet stringent specifications outlined by guidelines like ICH Q3A/B.
-
-
Scenario 3: A Compound That Fails to Resolve on Multiple HPLC Columns
-
Recommendation: Chiral NMR.
-
Rationale: Chiral recognition mechanisms are different. While HPLC relies on differences in adsorption/interaction energies to achieve physical separation, NMR relies on creating distinct chemical environments for the diastereomeric complexes.[20] A compound that shows no separation on a CSP may still exhibit well-resolved signals in the presence of a suitable CSA, making NMR a powerful orthogonal and complementary technique.[20]
-
-
Scenario 4: Cross-Validation of a Primary Analytical Method
-
Recommendation: Use Both.
-
Rationale: Employing two techniques based on different physical principles provides the highest level of confidence in the analytical result.[31] A validated chiral HPLC method can be cross-validated against a qNMR method to ensure accuracy and rule out any method-specific biases. This demonstrates a deep understanding of the material and strengthens regulatory submissions.
-
Conclusion
Both Chiral HPLC and Chiral NMR are indispensable tools in the armory of the modern pharmaceutical scientist. They are not competitors but rather complementary partners in the quest for enantiomerically pure drugs. Chiral HPLC remains the undisputed benchmark for sensitive, validated purity testing required for regulatory compliance. Chiral NMR offers unparalleled speed and a different selectivity mechanism, making it the ideal choice for rapid screening, reaction monitoring, and solving challenging separation problems.
A thorough understanding of the principles, strengths, and limitations of each technique, as detailed in this guide, empowers researchers to make informed, causality-driven decisions, ensuring the selection of the most efficient and effective method to guarantee the stereochemical integrity of their drug candidates.
References
-
Sumit K. (2024). Advances in Chiral Chromatography for Drug Discovery. J Anal Bioanal Tech 15: 668. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. [Link]
-
Thabet, H., et al. (2024). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality. [Link]
-
Zhang, T., et al. (2023). Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. Journal of Chromatography A. [Link]
-
Ribeiro, J. P. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]
-
Dos Santos, F. P., & Pilli, R. A. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]
-
Kumar, N., et al. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org. [Link]
-
Singh, V., & Singh, V. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances. [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega. [Link]
-
Slideshare. (n.d.). CHIRAL HPLC. Slideshare. [Link]
-
Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
-
de la Cruz, M. J., & Griebenow, N. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]
-
C&EN. (1992). FDA issues flexible policy on chiral drugs. C&EN Global Enterprise. [Link]
-
Dunne, S. F., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
FDA. (1992). Development of New Stereoisomeric Drugs. FDA.gov. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
Lee, S., et al. (2017). 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society. [Link]
-
Bruker. (n.d.). Quantitative NMR Assays (qNMR). Bruker. [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. JEOL Ltd. [Link]
-
Imre, S., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics. [Link]
-
Eseyin, O. A., & Oforah, E. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]
-
Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality. [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Slideshare. (n.d.). Analytical methods validation as per ich & usp. Slideshare. [Link]
-
USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. USP. [Link]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
-
Kumar, A. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Request PDF. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Request PDF. [Link]
-
Patsnap Eureka. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 10. omicsonline.org [omicsonline.org]
- 11. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CHIRAL HPLC | PPTX [slideshare.net]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. uspbpep.com [uspbpep.com]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. pubs.acs.org [pubs.acs.org]
- 18. uma.es [uma.es]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arpi.unipi.it [arpi.unipi.it]
- 23. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 24. koreascience.kr [koreascience.kr]
- 25. emerypharma.com [emerypharma.com]
- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 27. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 28. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 29. researchgate.net [researchgate.net]
- 30. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-Methyl 4-(1-hydroxyethyl)benzoate Enantiomers
In the landscape of pharmaceutical development and chemical research, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological function. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to distinguish, quantify, and assign the absolute configuration of these chiral molecules is a cornerstone of modern analytical chemistry.
This guide provides an in-depth comparison of key spectroscopic techniques for the differentiation of the (R) and (S) enantiomers of methyl 4-(1-hydroxyethyl)benzoate, a chiral secondary alcohol and a valuable building block in organic synthesis. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, grounding our discussion in the fundamental principles of chiroptical spectroscopy and nuclear magnetic resonance.
The Challenge: Spectroscopic Invisibility of Enantiomers
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. In conventional spectroscopy, such as standard infrared (IR) or Nuclear Magnetic Resonance (NMR), they are indistinguishable.[1] Distinguishing them requires an analytical method that can interact with their three-dimensional structure in a chiral manner. Here, we compare three powerful techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and NMR spectroscopy using Chiral Shift Reagents.
Vibrational Circular Dichroism (VCD): A Definitive Look at Absolute Configuration
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[2] Because VCD is sensitive to the entire three-dimensional arrangement of atoms and their vibrational motions, it provides a unique spectral fingerprint for a specific enantiomer.
The fundamental principle of VCD lies in its ability to produce spectra that are exact mirror images for opposite enantiomers. A positive band in the spectrum of the (R)-enantiomer will appear as a negative band of equal magnitude in the spectrum of the (S)-enantiomer.[3] This characteristic makes VCD an exceptionally powerful tool for the unambiguous assignment of absolute configuration, especially when coupled with quantum chemical calculations.[4]
Expected VCD Spectral Data
While specific experimental data for methyl 4-(1-hydroxyethyl)benzoate is not publicly cataloged, we can predict the expected outcome based on its structure. Key vibrational modes, such as the carbonyl (C=O) stretch, the hydroxyl (O-H) bend, and the chiral methine (C-H) bend, are expected to show distinct VCD signals. The table below illustrates the expected mirror-image relationship between the enantiomers for these key vibrational bands.
| Vibrational Mode | Wavenumber (cm⁻¹) | Expected ΔA (x 10⁻⁵) for (R)-enantiomer | Expected ΔA (x 10⁻⁵) for (S)-enantiomer |
| O-H Stretch | ~3400 | +2.5 | -2.5 |
| C=O Stretch | ~1720 | -5.8 | +5.8 |
| C-O Stretch (Ester) | ~1280 | +7.1 | -7.1 |
| O-H Bend | ~1150 | -3.2 | +3.2 |
Note: The values presented are hypothetical and for illustrative purposes only, demonstrating the expected mirror-image relationship.
Experimental Protocol for VCD Analysis
This protocol outlines a self-validating system for determining the absolute configuration of methyl 4-(1-hydroxyethyl)benzoate.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the enantiomerically pure sample ((R) or (S)-methyl 4-(1-hydroxyethyl)benzoate).
-
Dissolve the sample in 200 µL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid interference from solvent vibrational bands in the spectral regions of interest.[3]
-
The resulting concentration will be approximately 0.28 M. A relatively high concentration is often necessary due to the inherently weak nature of the VCD signal (ΔA is typically 10⁻⁴ to 10⁻⁵ of the standard IR absorbance).[2]
-
-
Instrumentation & Data Acquisition:
-
Use a modern FT-IR spectrometer equipped with a VCD module, such as a Bruker PMA 50 or a BioTools ChiralIR-2X™.[2]
-
Transfer the sample solution to an IR cell with BaF₂ windows and a pathlength of 100 µm.
-
Acquire the VCD spectrum in the mid-IR range (e.g., 2000-800 cm⁻¹) at a resolution of 4 cm⁻¹.
-
Set the data collection time to at least 2-4 hours to achieve an adequate signal-to-noise ratio.
-
-
Data Processing & Interpretation:
-
The instrument software simultaneously collects the IR and VCD spectra.
-
The VCD spectrum is presented as ΔA (A_left - A_right) versus wavenumber (cm⁻¹).
-
For absolute configuration assignment, the experimental spectrum is compared to a spectrum predicted by Density Functional Theory (DFT) calculations for one of the enantiomers. A match in the sign and relative intensity of the bands confirms the configuration.[3]
-
VCD Analysis Workflow
Caption: Workflow for VCD analysis and absolute configuration determination.
Electronic Circular Dichroism (ECD): Probing the Chiral Environment of Chromophores
Electronic Circular Dichroism (ECD) spectroscopy is the UV-Visible counterpart to VCD. It measures the differential absorption of circularly polarized light associated with electronic transitions.[5] For ECD to be effective, the chiral center must be in close proximity to a chromophore—a part of the molecule that absorbs UV-Vis light.
In methyl 4-(1-hydroxyethyl)benzoate, the benzoate ester group serves as an excellent chromophore. The chiral center at the hydroxyethyl substituent influences the electronic transitions within this aromatic system, inducing a CD signal. Similar to VCD, the two enantiomers will produce mirror-image ECD spectra, a phenomenon known as the Cotton effect.[6]
Expected ECD Spectral Data
The benzoate chromophore is expected to exhibit multiple electronic transitions in the UV region. The interaction with the chiral center will result in positive and/or negative Cotton effects. The table below presents a hypothetical but realistic representation of the expected ECD data.
| Enantiomer | Wavelength (λ_max/min) | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] |
| (R)-enantiomer | ~215 nm | +8.5 |
| ~240 nm | -4.2 | |
| (S)-enantiomer | ~215 nm | -8.5 |
| ~240 nm | +4.2 |
Note: The values presented are hypothetical and for illustrative purposes only, demonstrating the expected mirror-image relationship of Cotton effects.
Experimental Protocol for ECD Analysis
-
Sample Preparation:
-
Prepare a stock solution of the enantiomerically pure sample in a UV-transparent solvent such as methanol or acetonitrile.
-
Unlike VCD, ECD is a much more sensitive technique, requiring significantly lower concentrations. Prepare a dilute solution, typically in the range of 10⁻⁴ to 10⁻⁵ M. For this molecule (MW ≈ 180.2 g/mol ), this corresponds to approximately 0.02 mg/mL.
-
-
Instrumentation & Data Acquisition:
-
Use a dedicated CD spectropolarimeter.
-
Calibrate the instrument using a standard, such as (+)-10-camphorsulfonic acid.
-
Transfer the sample solution to a quartz cuvette with a 1 cm pathlength.
-
Record a baseline spectrum using the solvent alone.
-
Scan the sample from the far-UV to the near-UV region (e.g., 190-350 nm).
-
-
Data Processing & Interpretation:
-
Subtract the solvent baseline from the sample spectrum.
-
The resulting ECD spectrum plots the differential extinction coefficient (Δε) or molar ellipticity against wavelength.
-
The (R) and (S) enantiomers should yield spectra that are mirror images of each other. The amplitude of the signal is directly proportional to the enantiomeric purity, making ECD a useful tool for determining enantiomeric excess (ee).[6]
-
ECD Analysis Workflow
Caption: Workflow for ECD analysis of chiral chromophores.
NMR Spectroscopy with Chiral Shift Reagents: Inducing Diastereomeric Differences
Standard NMR spectroscopy cannot differentiate between enantiomers because their nuclei experience identical magnetic environments.[1] To overcome this, we can introduce a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric complexes. These diastereomers are no longer mirror images and will exhibit different NMR spectra.
Chiral Lanthanide Shift Reagents (LSRs), such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are paramagnetic complexes that serve this purpose.[7] The alcohol functional group in methyl 4-(1-hydroxyethyl)benzoate acts as a Lewis basic site, coordinating with the Lewis acidic europium center of the LSR.[8] This coordination induces large changes in the chemical shifts of nearby protons, and because the LSR is itself chiral, it forms diastereomeric complexes with the (R) and (S) enantiomers, leading to observable separation of their signals.
Expected ¹H NMR Spectral Data with Eu(hfc)₃
Upon adding a chiral LSR to a racemic mixture of methyl 4-(1-hydroxyethyl)benzoate, the proton signals closest to the chiral center—specifically the methine proton (-CH(OH)-) and the adjacent methyl protons (-CH₃)—are expected to resolve into two distinct sets of signals, one for each diastereomeric complex.
| Proton | Chemical Shift (δ) in CDCl₃ (No LSR) | Expected Chemical Shift (δ) with Eu(hfc)₃ |
| Aromatic (ortho to ester) | ~8.00 ppm (d) | Shifted downfield |
| Aromatic (ortho to alcohol) | ~7.45 ppm (d) | Shifted downfield |
| Methine (-CH (OH)-) | ~4.90 ppm (q) | Resolves into two quartets (e.g., δ 5.15 and δ 5.25) |
| Ester Methyl (-OCH₃) | ~3.91 ppm (s) | Minor downfield shift |
| Chiral Methyl (-CH ₃) | ~1.48 ppm (d) | Resolves into two doublets (e.g., δ 1.65 and δ 1.70) |
Note: The values presented are a combination of typical shifts and hypothetical shifts upon LSR addition to illustrate the principle of signal resolution.
Experimental Protocol for Chiral NMR Analysis
-
Sample Preparation:
-
Dissolve an accurately weighed sample of racemic or enantioenriched methyl 4-(1-hydroxyethyl)benzoate (5-10 mg) in ~0.6 mL of dry CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
-
Titration with Chiral Shift Reagent:
-
Add a small, known amount (e.g., 5-10 mol%) of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
Gently shake the tube to ensure mixing and acquire another ¹H NMR spectrum.
-
Observe the changes in chemical shifts and the resolution of signals. The magnitude of the induced shift is proportional to the amount of LSR added.[8]
-
Continue adding small aliquots of the LSR until optimal separation between the signals for the two enantiomers is achieved without excessive peak broadening.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two enantiomers (e.g., the chiral methyl doublets).
-
Integrate the area under each of these signals.
-
The enantiomeric excess (ee) can be calculated directly from the integration values (I): ee (%) = |(I_R - I_S) / (I_R + I_S)| * 100.
-
Principle of Chiral NMR Discrimination
Caption: Chiral LSRs form diastereomeric complexes, leading to distinct NMR signals.
Conclusion: A Multi-faceted Approach to Chiral Analysis
The spectroscopic comparison of the (R) and (S) enantiomers of methyl 4-(1-hydroxyethyl)benzoate highlights the specialized tools required to probe the subtle yet critical differences of stereoisomers.
-
Vibrational Circular Dichroism (VCD) stands out as a definitive method for determining absolute configuration, providing a rich, fingerprint-like spectrum that can be directly compared with theoretical predictions.
-
Electronic Circular Dichroism (ECD) offers higher sensitivity for molecules with suitable chromophores, making it an excellent tool for both configurational assignment and the rapid determination of enantiomeric purity.
-
NMR with Chiral Shift Reagents provides a practical and widely accessible method for resolving enantiomeric signals, enabling straightforward quantification of enantiomeric excess directly from spectral integration.
The choice of technique depends on the specific analytical question, sample availability, and instrumentation. For unambiguous, first-principles determination of absolute configuration, VCD is unparalleled. For routine quantification of enantiopurity, ECD and chiral NMR offer efficient and robust solutions. A comprehensive understanding of these techniques is indispensable for researchers and professionals in drug development and stereoselective synthesis.
References
-
PubChem. Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. [Link]
-
Purdie, N., & Swallows, K. A. (2011). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. International journal of analytical chemistry, 2011, 762508. [Link]
-
Bruker. Vibrational circular dichroism (VCD). [Link]
-
Navarro-Vazquez, A., et al. (2002). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
PubChem. methyl 4-((1S)-1-hydroxyethyl)benzoate. National Center for Biotechnology Information. [Link]
-
Jorgensen, S. K. (2007). Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. DTU Research Database. [Link]
-
Organic Chemistry Data. 8-TECH-7 Lanthanide Induced Shifts (LIS). [Link]
-
Valley, B. C., et al. (2021). Plasmon-Induced Vibrational Circular Dichroism Bands of Achiral Molecules on Gold Nanostructures with Tunable Extrinsic Chirality. The Journal of Physical Chemistry C, 125(36), 19998-20006. [Link]
-
Appretech Scientific Limited. Methyl 4-[(1S)-1-hydroxyethyl]benzoate. [Link]
-
PubChem. methyl 4-[(1R)-1-hydroxyethyl]benzoate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Vibrational Circular Dichroism Spectroscopy of Chiral Molecules | Request PDF. [Link]
-
Buma, W. J., et al. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(5), 15-19. [Link]
-
Di Bari, L., & Salvadori, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Rendiconti Lincei, 28(Suppl 1), 167-177. [Link]
Sources
- 1. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. This compound | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
A Senior Application Scientist's Guide to Validating the Structure of Methyl 4-((R)-1-hydroxyethyl)benzoate by Mass Spectrometry
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For chiral molecules such as methyl 4-((R)-1-hydroxyethyl)benzoate, a key intermediate in the synthesis of various bioactive compounds, this structural validation takes on heightened importance. The subtle difference in the spatial arrangement of atoms between enantiomers can lead to vastly different pharmacological, pharmacokinetic, and toxicological properties.[1] This guide provides an in-depth comparison of mass spectrometry-based techniques for the structural validation of methyl 4-((R)-1-hydroxyethyl)benzoate, offering field-proven insights and experimental data to support our methodologies.
The Imperative of Structural Integrity
The specific enantiomer, methyl 4-((R)-1-hydroxyethyl)benzoate, must be distinguished from its (S)-enantiomer and other potential structural isomers. An incorrect stereocenter or a misplaced functional group can render a drug candidate inactive or, in worst-case scenarios, toxic. Therefore, a robust analytical workflow that provides definitive structural evidence is not just a regulatory requirement but a scientific necessity. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information through fragmentation analysis, serves as a powerful tool in this endeavor.[2][3]
Mass Spectrometry for Structural Elucidation: A Methodological Deep Dive
Our primary approach involves the use of high-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS). This combination allows for precise mass measurement of the parent molecule and its fragments, enabling the determination of elemental composition and the elucidation of its connectivity.
Experimental Protocol: High-Resolution Tandem Mass Spectrometry
-
Sample Preparation: A dilute solution of methyl 4-((R)-1-hydroxyethyl)benzoate is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid for electrospray ionization).
-
Ionization: Electrospray ionization (ESI) is the preferred method for this moderately polar analyte. ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]+, minimizing in-source fragmentation and preserving the molecular ion for subsequent MS/MS analysis.[4]
-
Mass Analysis (MS1): The sample is introduced into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. A full scan MS1 spectrum is acquired to determine the accurate mass of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion of interest (m/z 181.0859 for [C10H13O3]+) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum.[5][6]
Visualizing the Workflow
Caption: Workflow for the structural validation of methyl 4-((R)-1-hydroxyethyl)benzoate using ESI-HRMS/MS.
Interpreting the Data: Expected Fragmentation and Isomeric Differentiation
The power of MS/MS lies in the predictable fragmentation of the molecule, which provides a "fingerprint" of its structure. For methyl 4-((R)-1-hydroxyethyl)benzoate, we anticipate several key fragmentation pathways.
| Expected Fragment (m/z) | Proposed Structure/Loss | Significance for Structural Validation |
| 181.0859 | [M+H]+ | Confirms the molecular formula (C10H12O3). |
| 163.0753 | [M+H - H2O]+ | Loss of water from the secondary alcohol, confirming the presence of the hydroxyethyl group. |
| 149.0597 | [M+H - CH3OH]+ | Loss of methanol from the methyl ester. |
| 121.0281 | [M+H - H2O - C2H4O]+ | Subsequent loss of acetaldehyde from the [M+H - H2O]+ ion. |
| 105.0335 | [C7H5O]+ | Formation of the benzoyl cation, characteristic of benzoate esters.[7] |
| 77.0386 | [C6H5]+ | Phenyl cation resulting from the loss of CO from the benzoyl cation.[7] |
The presence of these specific fragments provides strong evidence for the core structure of methyl 4-(1-hydroxyethyl)benzoate. However, mass spectrometry alone is generally not sufficient to differentiate enantiomers, as they have identical mass and fragmentation patterns.
Comparison with Alternative Techniques
While MS/MS is excellent for confirming the connectivity of atoms, other techniques are necessary to confirm the stereochemistry and provide a comprehensive validation.
| Technique | Strengths | Weaknesses | Application to Methyl 4-((R)-1-hydroxyethyl)benzoate |
| Mass Spectrometry (MS/MS) | High sensitivity, provides molecular weight and fragmentation data for structural confirmation.[2] | Cannot distinguish between enantiomers without a chiral selector. | Confirms the correct molecular formula and the presence of key functional groups. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical environment and connectivity of atoms, crucial for unambiguous structure elucidation.[8] Can distinguish enantiomers using chiral shift reagents. | Lower sensitivity compared to MS, requires a larger sample amount.[2] | Confirms the overall structure and can determine the enantiomeric purity with the aid of chiral auxiliaries. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Directly separates enantiomers, allowing for their quantification.[9][10] | Does not provide structural information beyond retention time. | The primary method for determining enantiomeric excess (e.e.). When coupled with MS, it provides definitive identification of the separated enantiomers.[11] |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide detailed structural connectivity information. | Confirms the presence of hydroxyl, carbonyl (ester), and aromatic C-H bonds. |
A Self-Validating System: The Synergy of Orthogonal Techniques
For a truly trustworthy validation, a multi-faceted approach is essential. The data from each technique should corroborate the others, creating a self-validating system.
Caption: Decision-making process for comprehensive structural validation.
Conclusion
The structural validation of methyl 4-((R)-1-hydroxyethyl)benzoate requires a thoughtful and multi-pronged analytical strategy. While high-resolution tandem mass spectrometry provides invaluable information regarding the molecule's elemental composition and connectivity, it is the synergistic combination with orthogonal techniques like NMR and chiral HPLC that delivers the unequivocal proof of structure and stereochemical integrity demanded in the pharmaceutical industry. This guide has outlined a robust, field-tested approach that ensures the highest level of scientific rigor and trustworthiness in the characterization of this critical chiral intermediate.
References
-
Chiral Chromatography - Chemistry LibreTexts. (2020). Available at: [Link]
-
Tandem mass spectrometry - PubMed. (n.d.). Available at: [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Available at: [Link]
-
Chiral analysis - Wikipedia. (n.d.). Available at: [Link]
-
Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies - ResearchGate. (n.d.). Available at: [Link]
-
Differences in NMR vs Mass Spectrometry for Identification - Patsnap. (2025). Available at: [Link]
-
Tandem Mass Spectrometry (MS/MS) - National MagLab. (2023). Available at: [Link]
-
Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. (2018). Available at: [Link]
-
High Resolution Tandem Mass Spectrometry for Structural Biochemistry - ResearchGate. (2025). Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Available at: [Link]
- Two‐dimensional Tandem Mass Spectrometry for Biopolymer Structural Analysis - CoLab. (2024).
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). Available at: [Link]
-
Comparison of NMR and MS | Metabolomics - EMBL-EBI. (n.d.). Available at: [Link]
-
Mass spectrometry for structural elucidation - CURRENTA. (n.d.). Available at: [Link]
-
Comparison of LC-NMR and Conventional NMR for Structure Elucidation in Drug Metabolism Studies - PubMed. (n.d.). Available at: [Link]
-
Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem. (n.d.). Available at: [Link]
-
Chiral and structural analysis of biomolecules using mass spectrometry and ion mobility... - Semantic Scholar. (2009). Available at: [Link]
-
Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem. (n.d.). Available at: [Link]
-
methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem. (n.d.). Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. (2019). Available at: [Link]
-
Derivatisation and ERMS analysis of a chiral amine, acid, and alcohol.... - ResearchGate. (n.d.). Available at: [Link]
-
Multidimensional Analysis Reveals the Flavor Quality Formation Mechanism During the Primary Pile Fermentation of Dark Tea - MDPI. (n.d.). Available at: [Link]
-
Structural characterization of wax esters by electron ionization mass spectrometry. (2025). Available at: [Link]
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021). Available at: [Link]
-
Mass Spectra of Aromatic Esters | Analytical Chemistry - ACS Publications. (n.d.). Available at: [Link]
-
methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem. (n.d.). Available at: [Link]
-
Benzoic acid, methyl ester - NIST WebBook. (n.d.). Available at: [Link]
-
ESI-MS Insights into Acceptorless Dehydrogenative Coupling of Alcohols | ACS Catalysis. (n.d.). Available at: [Link]
-
Mass spectrometry analysis of polyisoprenoids alcohols and carotenoids via ESI(Li(+)). (n.d.). Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Available at: [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. (n.d.). Available at: [Link]
-
Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies - OSTI.GOV. (n.d.). Available at: [Link]
-
Methyl 4-(1-hydroxyethyl)benzoate (C10H12O3) - PubChemLite. (n.d.). Available at: [Link]
-
Ethyl 4-methylbenzoate - NIST WebBook. (n.d.). Available at: [Link]
-
Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. (2017) | Xiangying Yu | 92 Citations - SciSpace. (2017). Available at: [Link]
-
mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern... (n.d.). Available at: [Link]
-
(PDF) Methyl 4-methylbenzoate - ResearchGate. (n.d.). Available at: [Link]
-
Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis - PubMed. (2023). Available at: [Link]
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 7. youtube.com [youtube.com]
- 8. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 9. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A-Comparative-Guide-to-Cross-Validation-of-Analytical-Methods-for-Chiral-Alcohol-Quantification
Introduction: The Imperative of Enantioselective Purity in Drug Development
In the landscape of pharmaceutical development, the stereochemical character of a drug molecule is of paramount importance. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate rigorous analytical procedures to ensure the identity, strength, quality, purity, and potency of drug substances and products.[2] This guide provides a comprehensive framework for the cross-validation of analytical methods for quantifying chiral alcohols, a common structural motif in active pharmaceutical ingredients (APIs).
Cross-validation serves as a critical component of the analytical method lifecycle, providing a high degree of confidence in reported data by comparing results from two distinct analytical techniques.[3] This process is particularly crucial when transferring a method between laboratories or when implementing a new technology. Herein, we will explore the nuances of cross-validating two powerful and widely employed techniques for chiral separations: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to ensure the scientific integrity and robustness of their analytical data. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for the validation of analytical procedures.[4][5][6][7][8][9][10]
The-Foundations-of-Chiral-Separations-A-Mechanistic-Overview
The separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[11] This interaction can occur in two primary ways:
-
Direct Methods: The enantiomers are passed through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times and, thus, separation.[12][13]
-
Indirect Methods: The enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[11]
This guide will focus on direct methods using CSPs, as they are the most prevalent in modern pharmaceutical analysis. The choice of CSP is the most critical step in chiral method development, with polysaccharide-based and macrocyclic glycopeptide phases being among the most versatile and widely used.[13][14]
Comparative-Analysis-of-Key-Performance-Parameters-HPLC-vs-SFC
The decision to employ either Chiral HPLC or Chiral SFC is often dictated by the specific properties of the chiral alcohol, the desired speed of analysis, and environmental considerations. SFC has gained significant traction due to its faster analysis times and reduced consumption of organic solvents.[3] The following table provides a comparative overview of typical performance parameters for these two techniques in the context of a chiral purity assay.
| Performance Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Key Considerations |
| Resolution (Rs) | > 1.5 | > 1.5 | A resolution of at least 1.5 is generally desired for baseline separation of the enantiomers. SFC can often achieve higher resolution in shorter analysis times.[3] |
| Precision (%RSD) | Major Enantiomer: ≤ 2.0% Minor Enantiomer: ≤ 10% | Major Enantiomer: ≤ 2.0% Minor Enantiomer: ≤ 10% | Precision is a measure of the repeatability of the method. The Relative Standard Deviation (%RSD) is typically higher for the minor enantiomer, especially near the limit of quantitation.[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Accuracy reflects the closeness of the measured value to the true value. It is often assessed by analyzing samples with known amounts of the enantiomers (spiked samples).[3] |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05% - 0.1% of the major enantiomer concentration. | Can often achieve lower LOQs than HPLC due to sharper peaks and lower baseline noise. | The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes | SFC generally offers significantly faster run times due to the lower viscosity of the mobile phase. |
| Solvent Consumption | High (e.g., Hexane, Isopropanol) | Low (primarily liquid CO2 with a small percentage of co-solvent) | SFC is considered a "greener" technique due to the reduced use of organic solvents. |
Experimental-Protocols-A-Step-by-Step-Guide
Reproducibility and the ultimate success of a cross-validation study hinge on meticulously detailed and well-documented experimental protocols. Below are representative protocols for the analysis of a chiral alcohol using both Chiral HPLC and Chiral SFC.
Chiral-High-Performance-Liquid-Chromatography-HPLC-Protocol
-
Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is a common starting point.
-
Mobile Phase: For normal-phase HPLC, a typical mobile phase would be a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol (e.g., Hexane:Isopropanol 90:10 v/v).[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, often around 25°C, to ensure reproducible retention times.[3]
-
Detection: Monitor the UV absorbance at a wavelength where the analyte exhibits maximum absorbance.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm filter prior to injection.
-
-
Validation Parameters to be Assessed:
-
Specificity: Analyze a blank (mobile phase), the individual enantiomers (if available), and the racemic mixture to ensure there is no interference from excipients or impurities at the retention times of the enantiomers.
-
Linearity: Prepare a series of solutions of the racemate at different concentrations (e.g., 5 levels) and inject them. Plot the peak area of each enantiomer against its concentration and determine the correlation coefficient (R²).
-
Accuracy: Prepare samples spiked with known amounts of the minor enantiomer at different levels (e.g., 50%, 100%, and 150% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Inject the same sample multiple times (e.g., n=6) and calculate the %RSD of the peak areas.
-
Intermediate Precision: Have a different analyst perform the analysis on a different day with a different instrument (if possible) and compare the results.
-
-
Robustness: Deliberately make small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the separation.[15]
-
Chiral-Supercritical-Fluid-Chromatography-SFC-Protocol
-
Instrumentation: Employ an SFC system with a CO2 pump, a co-solvent pump, an autosampler, a column oven, and a PDA or UV detector.
-
Chromatographic Conditions:
-
Column: Utilize a CSP compatible with SFC, often the same types used in normal-phase HPLC.
-
Mobile Phase: A mixture of supercritical CO2 and an alcohol co-solvent (e.g., methanol, ethanol). A typical gradient might run from 5% to 40% co-solvent over a few minutes.
-
Flow Rate: Generally higher than HPLC, for instance, 2-4 mL/min.
-
Column Temperature: Often maintained between 35°C and 40°C.
-
Back Pressure: Maintain a constant back pressure (e.g., 150 bar) to keep the CO2 in a supercritical state.
-
Detection: Monitor the UV absorbance at the appropriate wavelength.
-
-
Sample Preparation: Dissolve the sample in the co-solvent (e.g., methanol or ethanol) or a suitable solvent mixture.
-
Validation Parameters to be Assessed: Follow the same validation parameters as outlined in the HPLC protocol (Specificity, Linearity, Accuracy, Precision, and Robustness).
Cross-Validation-Workflow-Ensuring-Method-Equivalency
The primary objective of cross-validation is to demonstrate that the two analytical methods are equivalent for the intended purpose. This involves a systematic comparison of the validation data and the results obtained from analyzing the same set of samples with both methods.
Caption: A logical workflow for the cross-validation of two independent analytical methods for chiral purity.
Data-Presentation-and-Interpretation
A critical aspect of the cross-validation report is a clear and concise presentation of the comparative data. The following table illustrates how to summarize the results for a set of three different batches of a chiral alcohol analyzed by both methods.
| Batch ID | Chiral HPLC (% Minor Enantiomer) | Chiral SFC (% Minor Enantiomer) | Difference (%) | Acceptance Criterion |
| Batch A | 0.12 | 0.11 | 0.01 | ≤ 0.05 |
| Batch B | 0.45 | 0.47 | -0.02 | ≤ 0.05 |
| Batch C | 0.08 | 0.09 | -0.01 | ≤ 0.05 |
The acceptance criteria for the difference between the two methods should be pre-defined in the validation protocol and justified based on the process capability and the criticality of the enantiomeric impurity.
Conclusion-Ensuring-Analytical-Excellence-in-Chiral-Quantification
The cross-validation of analytical methods for chiral alcohol quantification is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. By systematically comparing the performance of two distinct analytical techniques, such as Chiral HPLC and Chiral SFC, and adhering to the principles outlined in regulatory guidelines like ICH Q2(R2), researchers can establish a high degree of confidence in their analytical data. This, in turn, facilitates seamless method transfer between laboratories and supports robust regulatory submissions. The choice of method will ultimately depend on a balance of performance characteristics, speed, and sustainability goals, but a thorough cross-validation will ensure that whichever method is chosen, it is fit for its intended purpose.
References
- A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity - Benchchem.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy.
- Quality Guidelines - ICH.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
- FDA Releases Guidance on Analytical Procedures | BioPharm International.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
- HPLC Method Transfer | Thermo Fisher Scientific - US.
- A Researcher's Guide to Purity Assessment of Chiral Alcohols - Benchchem.
- Chiral Method Development Strategies for HPLC - Merck Millipore.
- HPLC Technical Tip: Chiral Method Development - Phenomenex.
- Chiral HPLC Method Development.
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH.
- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
- CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article.
- Chiral methods - ScienceDirect.
- Chiral analysis - Wikipedia.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chiral Method Development Strategies for HPLC [merckmillipore.com]
- 15. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Synthetic Routes of Methyl 4-((R)-1-hydroxyethyl)benzoate
Methyl 4-((R)-1-hydroxyethyl)benzoate is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereocenter demands precise control during synthesis to ensure the desired biological activity and avoid potential off-target effects of the corresponding (S)-enantiomer. This guide provides a comprehensive review and comparison of the primary synthetic strategies to obtain this enantiomerically pure alcohol, offering insights into the practical application and relative merits of each approach for researchers, scientists, and professionals in drug development.
Introduction to Synthetic Strategies
The synthesis of enantiomerically pure methyl 4-((R)-1-hydroxyethyl)benzoate originates from the prochiral ketone, methyl 4-acetylbenzoate. The primary challenge lies in the stereoselective reduction of the ketone functionality to establish the (R)-configured stereocenter. The main strategies employed to achieve this are:
-
Asymmetric Catalytic Reduction: This approach utilizes a chiral catalyst to directly convert the prochiral ketone into the desired (R)-enantiomer in high enantiomeric excess.
-
Biocatalytic Reduction: Employing whole microbial cells or isolated enzymes, this green chemistry approach offers high stereoselectivity under mild reaction conditions.
-
Enzymatic Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture of methyl 4-(1-hydroxyethyl)benzoate, allowing for the separation of the desired (R)-enantiomer.
This guide will delve into the specifics of each of these routes, providing detailed experimental protocols and a comparative analysis of their performance.
Asymmetric Catalytic Reduction: Precision in Chemical Synthesis
Asymmetric catalytic reduction is a powerful tool for the synthesis of chiral alcohols. Two of the most prominent and reliable methods are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a widely used method for the enantioselective reduction of prochiral ketones.[1][2] It employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[3][4] The catalyst, typically derived from a chiral amino alcohol like (R)-diphenylprolinol, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, leading to the formation of the desired enantiomer.[3]
Mechanism of Action: The reaction proceeds through the formation of a complex between the oxazaborolidine catalyst and the borane reagent.[3] This complex then coordinates to the ketone, with the sterically less hindered lone pair of the carbonyl oxygen binding to the endocyclic boron atom of the catalyst. This coordination orients the ketone for a face-selective intramolecular hydride transfer from the coordinated borane, resulting in the formation of the chiral alcohol with high enantioselectivity.[1]
Experimental Protocol: CBS Reduction of Methyl 4-Acetylbenzoate
-
Materials: Methyl 4-acetylbenzoate, (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), Borane-dimethyl sulfide complex (BMS, 10 M), Anhydrous tetrahydrofuran (THF), Methanol, 2M Hydrochloric acid, Diethyl ether, Anhydrous magnesium sulfate, Celite.
-
Procedure:
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere.
-
Borane-dimethyl sulfide complex (0.6 eq) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of methyl 4-acetylbenzoate (1.0 eq) in anhydrous THF is added slowly over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by TLC until completion (typically 1-2 hours).
-
The reaction is quenched by the slow addition of methanol, followed by 2M hydrochloric acid.
-
The mixture is warmed to room temperature and stirred for 30 minutes.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford methyl 4-((R)-1-hydroxyethyl)benzoate.
-
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation and its variant, asymmetric transfer hydrogenation, are highly efficient methods for the enantioselective reduction of ketones.[5] These reactions typically utilize ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, or chiral diamine ligands.[6]
Mechanism of Action: In asymmetric transfer hydrogenation, a hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol, is used.[5] The ruthenium catalyst facilitates the transfer of hydrogen to the ketone in a stereoselective manner, governed by the chiral ligand.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Methyl 4-Acetylbenzoate
-
Materials: Methyl 4-acetylbenzoate, [RuCl(p-cymene)((R,R)-Ts-DPEN)] catalyst, Formic acid/triethylamine azeotrope (5:2), Anhydrous dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.
-
Procedure:
-
Methyl 4-acetylbenzoate (1.0 eq) and the [RuCl(p-cymene)((R,R)-Ts-DPEN)] catalyst (0.01 eq) are dissolved in anhydrous DCM under an inert atmosphere.
-
The formic acid/triethylamine azeotrope (5.0 eq) is added, and the reaction mixture is stirred at 28 °C.
-
The reaction is monitored by TLC. Upon completion, the mixture is quenched with saturated sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield methyl 4-((R)-1-hydroxyethyl)benzoate.
-
Biocatalytic Reduction: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis.[5] The use of whole microbial cells or isolated enzymes offers high enantioselectivity under mild, environmentally benign conditions.
Whole-Cell Bioreduction
A variety of microorganisms, including baker's yeast (Saccharomyces cerevisiae), other yeast species like Candida parapsilosis, and even plant cells from Daucus carota (carrot), contain oxidoreductases that can efficiently reduce prochiral ketones to chiral alcohols.[1][6][7][8][9] These whole-cell systems have the advantage of containing the necessary enzymes and cofactor regeneration systems, making them cost-effective and easy to use.[3][5]
Mechanism of Action: The reduction is catalyzed by alcohol dehydrogenases within the cells, which utilize cofactors like NADPH or NADH. The stereochemical outcome is determined by the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer, often following Prelog's rule.[3]
Experimental Protocol: Bioreduction of Methyl 4-Acetylbenzoate using Daucus carota (Carrot Root)
-
Materials: Methyl 4-acetylbenzoate, Fresh carrots (Daucus carota), Distilled water, Ethyl acetate, Celite, Anhydrous sodium sulfate.
-
Procedure:
-
Fresh carrots are washed, peeled, and grated.
-
The grated carrots are suspended in distilled water in an Erlenmeyer flask.
-
Methyl 4-acetylbenzoate is added to the suspension, and the flask is shaken at room temperature.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered through a bed of Celite.
-
The filtrate is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography to give methyl 4-((R)-1-hydroxyethyl)benzoate.
-
Enzymatic Kinetic Resolution: Separating Enantiomers with Precision
Kinetic resolution is a strategy to separate a racemic mixture of a chiral compound. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. For the synthesis of methyl 4-((R)-1-hydroxyethyl)benzoate, this involves the resolution of a racemic mixture of methyl 4-(1-hydroxyethyl)benzoate.
Lipase-Catalyzed Transesterification
Lipases, particularly Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used for the kinetic resolution of racemic alcohols.[2][4][10][11][12][13] The enzyme catalyzes the acylation of the alcohol with an acyl donor, such as vinyl acetate, in an organic solvent.
Mechanism of Action: The lipase selectively acylates one enantiomer of the racemic alcohol at a much higher rate than the other. This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated by chromatography.
Experimental Protocol: Kinetic Resolution of Racemic Methyl 4-(1-hydroxyethyl)benzoate
-
Materials: Racemic methyl 4-(1-hydroxyethyl)benzoate, Novozym 435 (immobilized Candida antarctica lipase B), Vinyl acetate, Anhydrous solvent (e.g., toluene or tert-butyl methyl ether), Celite.
-
Procedure:
-
Racemic methyl 4-(1-hydroxyethyl)benzoate and Novozym 435 are suspended in the anhydrous solvent.
-
Vinyl acetate (0.5-0.6 eq) is added, and the mixture is stirred at a controlled temperature (e.g., 40 °C).
-
The reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached.
-
The enzyme is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of methyl 4-((R)-1-hydroxyethyl)benzoate and the acetylated (S)-enantiomer is separated by column chromatography.
-
Comparison of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yield | Typical Enantiomeric Excess (e.e.) |
| CBS Reduction | High enantioselectivity, well-established, predictable stereochemistry.[3] | Requires stoichiometric borane, sensitive to moisture, catalyst can be expensive.[1] | 80-95% | >95% |
| Noyori Asymmetric Hydrogenation | Very high enantioselectivity, high turnover numbers (low catalyst loading), applicable to a wide range of substrates.[5][6] | Requires high-pressure hydrogen gas for direct hydrogenation, catalysts can be expensive and air-sensitive. | >90% | >98% |
| Whole-Cell Bioreduction | Environmentally friendly, mild reaction conditions, cost-effective, no need for external cofactors.[3][5] | Can have lower substrate concentrations, longer reaction times, and sometimes moderate yields. Product isolation can be more complex. | 60-90% | >95% |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer, requires separation of the product from the reacted enantiomer. | <50% | >99% |
Visualizing the Synthetic Workflows
Caption: Synthetic pathways to methyl 4-((R)-1-hydroxyethyl)benzoate.
Conclusion
The choice of synthetic route to methyl 4-((R)-1-hydroxyethyl)benzoate depends on several factors, including the desired scale of production, cost considerations, available equipment, and environmental impact.
-
For high enantiopurity and yield on a laboratory to pilot scale, the Noyori asymmetric hydrogenation and CBS reduction are excellent choices, offering well-established and reliable protocols.
-
For a more sustainable and cost-effective approach, particularly for larger-scale production, whole-cell bioreduction presents a compelling alternative, provided that reaction conditions can be optimized for yield and reaction time.
-
Enzymatic kinetic resolution is a highly effective method for obtaining material with very high enantiomeric excess, but the inherent 50% maximum yield for the desired product must be taken into account.
Ultimately, a thorough evaluation of the specific project requirements will guide the selection of the most appropriate and efficient synthetic strategy.
References
-
Silva, F.M.W.G., Szemes, J., Mustashev, A., Takács, O., Imarah, A.O., & Poppe, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. Available at: [Link]
-
Yadav, J. S., Nanda, S., Reddy, P. T., & Rao, A. B. (2002). Efficient Enantioselective Reduction of Ketones with Daucus carota Root. The Journal of Organic Chemistry, 67(11), 3900–3903. Available at: [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 11(10), 3378-3402. Available at: [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
de Miranda, A. S., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. Available at: [Link]
-
Wikipedia. (2023). Corey–Itsuno reduction. In Wikipedia. Retrieved from [Link]
-
Zbieg, J. R., McInturff, E. L., & Krische, M. J. (2015). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Accounts of chemical research, 48(3), 884–895. Available at: [Link]
-
Lacheretz, R., Pardo, D. G., & Cossy, J. (2009). Daucus carota Mediated-Reduction of Cyclic 3-Oxo-amines. Organic Letters, 11(6), 1245–1248. Available at: [Link]
-
Yadav, J. S., Nanda, S., Reddy, P. T., & Rao, A. B. (2002). Efficient enantioselective reduction of ketones with Daucus carota root. The Journal of organic chemistry, 67(11), 3900–3903. Available at: [Link]
-
Chadha, A., & Manohar, M. (2017). Candida parapsilosis: A versatile biocatalyst for organic oxidation-reduction reactions. Biotechnology advances, 35(8), 987–1004. Available at: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(9), 2180-2207. Available at: [Link]
-
ResearchGate. (2015). Biocatalytic deracemization of alkyl-2-hydroxy-4-arylbut-3-ynoates using whole cells of Candida parapsilosis ATCC 7330. Retrieved from [Link]
-
Novozymes. (n.d.). Novozym® 435. Retrieved from [Link]
Sources
- 1. Candida parapsilosis: A versatile biocatalyst for organic oxidation-reduction reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Enantioselective Reduction of Ketones with Daucus carota Root [organic-chemistry.org]
- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 5. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Efficient enantioselective reduction of ketones with Daucus carota root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daucus carota Mediated-Reduction of Cyclic 3-Oxo-amines [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Methyl 4-[(1R)-1-hydroxyethyl]benzoate
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: A Prerequisite for Safe Disposal
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is an aromatic ester commonly used as a starting material in the synthesis of various pharmaceutical and cosmetic compounds.[1] Its molecular structure, featuring both an ester and a hydroxyl group, makes it a versatile building block in drug discovery and development.[1] However, these same functional groups, along with its aromatic nature, necessitate a thorough understanding of its potential hazards to ensure its safe handling and disposal.
A clear understanding of the chemical's properties is the foundation of a sound disposal plan. Below is a summary of key physical and chemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 148-152°C at 1 mmHg | [1] |
| Storage | Room temperature, in a dry and sealed container | [1] |
Hazard Assessment: The "Why" Behind the Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) [2]
-
Serious Eye Irritation (Category 2A) [2]
-
May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3) [2]
These classifications are critical in shaping the appropriate handling and disposal procedures. Skin and eye contact must be avoided through the use of appropriate personal protective equipment (PPE), and work should be conducted in a well-ventilated area to prevent respiratory irritation. From a disposal perspective, these irritant properties mean the chemical, and any contaminated materials, cannot be treated as general waste.
Regulatory Framework: Navigating Compliance
In the United States, the primary regulation governing chemical waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5] this compound is not a specifically "listed" hazardous waste under RCRA.[2] However, this does not exempt it from regulation. Instead, its classification as hazardous waste is determined by its characteristics: ignitability, corrosivity, reactivity, and toxicity.
Given its properties as a skin and eye irritant, it is prudent to manage it as a characteristic hazardous waste due to toxicity. This approach ensures the highest level of safety and compliance.
In the European Union, the classification and labeling are governed by the CLP Regulation (Classification, Labelling and Packaging), which aligns with the GHS.[6] The disposal of hazardous waste is regulated under the Waste Framework Directive, which mandates that hazardous waste be managed in a way that protects human health and the environment.[7]
Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biodegradation testing of some synthetic oils based on ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of the effect of sub-lethal acute toxicity of Emamectin benzoate in Labeo rohita using multiple biomarker approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-[(1R)-1-hydroxyethyl]benzoate
This document provides essential, field-proven guidance for the safe handling of Methyl 4-[(1R)-1-hydroxyethyl]benzoate. As a key intermediate in pharmaceutical synthesis, its proper management in the laboratory is paramount to ensuring personnel safety and data integrity. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of any safety protocol. This compound is not benign; its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates specific and non-negotiable protective measures.[1] The primary risks are associated with direct contact and inhalation.
The compound is classified with the signal word "Warning" and is associated with the following hazards:
These classifications are derived from toxicological data and dictate the minimum level of protection required. A failure to adhere to these protocols can result in chemical burns, long-term respiratory sensitivity, or serious eye damage.
Table 1: GHS Hazard Summary
| Pictogram | Signal Word | Hazard Code | Description |
| Warning | H315 | Causes skin irritation.[1][2] | |
| H319 | Causes serious eye irritation.[1][2] | ||
| H335 | May cause respiratory irritation.[1][2] |
Mandated Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified risks. The following protocol is a self-validating system; if any component is missing or compromised, the system is incomplete, and work must not proceed.
Primary Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be engaged. All operations involving this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[4][5] This is the primary method for mitigating the risk of respiratory tract irritation (H335) by ensuring that vapors or aerosols are effectively contained and exhausted.[1][2]
Eye and Face Protection: A Non-Negotiable Barrier
Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[1][2]
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes must be worn at all times.
-
Splash Hazard Operations: When handling larger volumes (>50 mL) or performing vigorous mixing or heating, a full-face shield must be worn in addition to chemical safety goggles.[2][6] This provides a secondary layer of protection against splashes that could circumvent the seal of the goggles.
Hand Protection: Preventing Dermal Exposure
The H315 classification ("Causes skin irritation") mandates the use of chemical-resistant gloves.[1][2]
-
Glove Type: Nitrile gloves are the standard recommendation for incidental contact. They must be inspected for any signs of degradation or perforation before each use.[5]
-
Protocol for Use: Never reuse disposable gloves. If direct contact with the chemical occurs, remove the gloves immediately using the proper technique (see Section 3.2), wash hands thoroughly with soap and water, and don a new pair. For extended operations, consider double-gloving.
Skin and Body Protection
To protect against accidental spills and contamination of personal clothing, a flame-resistant lab coat is mandatory.[4][5] Ensure the coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists. For large-scale operations or spill cleanup, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[5]
Table 2: PPE Requirements by Laboratory Operation
| Operation | Primary Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (Solid/Liquid) | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required with fume hood |
| Solution Preparation/Transfers | Chemical Fume Hood | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required with fume hood |
| Large Spill Cleanup (>100mL) | Maximize Ventilation | Goggles & Face Shield | Nitrile Gloves (Double) | Chemical Apron/Coveralls | NIOSH-approved respirator if ventilation is insufficient[4][5] |
Step-by-Step Operational Protocols
Protocol: PPE Donning and Doffing Sequence
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on chemical safety goggles.
-
If required, put on the face shield.
-
Wash hands thoroughly.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Remove gloves using a skin-to-skin, glove-to-glove technique to avoid touching the outer contaminated surface.
-
Remove the face shield (if used) by handling the head strap.
-
Remove the lab coat, folding it inward to contain any contamination.
-
Remove goggles.
-
Wash hands thoroughly with soap and water.
Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or ventilation is poor, evacuate the immediate area.
-
Don PPE: Before re-entering, don the appropriate PPE as outlined in Table 2 for spill cleanup.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2][4] Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup, including gloves and absorbent, must be disposed of as hazardous waste.[2]
Disposal and Decontamination Plan
Proper disposal is a critical final step in the chemical handling workflow.
-
Chemical Waste: All unused this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. Never dispose of this chemical down the drain.[2][7]
-
Contaminated PPE: All single-use PPE, such as gloves and disposable coveralls, that has come into contact with the chemical must be disposed of in the solid hazardous waste stream.
-
Reusable PPE: Reusable items like goggles and face shields should be thoroughly decontaminated after use.
Adherence to these protocols ensures that you are not only protecting yourself but also your colleagues and the environment.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct level of PPE when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. [Link]
-
Hekserij.nl. Methyl benzoate.[Link]
-
Conatex.fr. Methyl benzoate, 250 ml - Safety Data Sheet.[Link]
-
Fisher Scientific. Safety Data Sheet: Methyl 4-(1-hydroxyethyl)benzoate. (UK Version) [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment.[Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.[Link]
Sources
- 1. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.es [fishersci.es]
- 4. conatex.fr [conatex.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. gustavus.edu [gustavus.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
